(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-[(2-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-7-3-4-8-13(12)18-9-10-5-1-2-6-11(10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONODGDHQBJDGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC=C2Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681340 | |
| Record name | {2-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-68-5 | |
| Record name | Boronic acid, B-[2-[(2-chlorophenoxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid chemical properties
An In-Depth Technical Guide to (2-((2-Chlorophenoxy)methyl)phenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry
Executive Summary
This compound is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, incorporating an ortho-boronic acid, a flexible benzyl ether linkage, and a chlorinated aromatic ring, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a robust, proposed synthetic pathway, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content herein is designed for professionals in drug development and organic synthesis, offering field-proven insights into the handling, synthesis, and utilization of this specialized reagent.
Introduction: The Role of Arylboronic Acids in Modern Synthesis
Arylboronic acids have become indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and exceptional versatility in carbon-carbon bond-forming reactions.[1] Their prominence surged with the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which provides a powerful method for constructing biaryl and substituted aromatic systems—scaffolds that are prevalent in a vast number of pharmaceuticals and functional materials.[2][3][4]
Boron-containing compounds, once perceived as potentially toxic, are now recognized for their unique chemical properties that can be harnessed for therapeutic benefit.[1][5] The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with protein targets, a strategy successfully employed in drugs like the proteasome inhibitor bortezomib.[6]
This compound (CAS 1256358-68-5) emerges as a bespoke building block within this class. Its design pre-installs several key structural features:
-
An Ortho-Boronic Acid: Positioned for specific steric and electronic interactions in coupling reactions.
-
A Benzyl Ether Linkage: Provides conformational flexibility, allowing the two aryl rings to adopt various spatial arrangements.
-
A 2-Chlorophenyl Group: The chlorine atom serves as a point for further functionalization or can be used to modulate the electronic properties and metabolic stability of the final molecule.
This guide will elucidate the properties of this compound and provide a practical framework for its synthesis and application.
Physicochemical and Structural Properties
While this compound is available from specialized chemical suppliers, comprehensive experimental data is not widely published.[7] The table below summarizes its key identifiers. For comparative context, data for the related analogue, 2-Chlorophenylboronic acid, is also provided.
| Property | This compound | 2-Chlorophenylboronic acid (Analogue for Reference) |
| IUPAC Name | This compound | (2-chlorophenyl)boronic acid[8] |
| CAS Number | 1256358-68-5[7] | 3900-89-8[9] |
| Molecular Formula | C₁₃H₁₂BClO₃ | C₆H₆BClO₂[9] |
| Molecular Weight | 274.50 g/mol | 156.37 g/mol [9] |
| Appearance | Assumed to be a white to off-white solid | Solid[9] |
| Melting Point | Data not publicly available | 92-102 °C[9] |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in most polar organic solvents[10] |
Proposed Synthesis and Mechanistic Considerations
Step 1: Williamson Ether Synthesis of 1-((2-Bromobenzyl)oxy)-2-chlorobenzene
The initial step constructs the core ether linkage. This reaction proceeds via a classic Sɴ2 mechanism where a phenoxide nucleophile displaces a halide on a primary benzylic carbon.[2]
-
Rationale: The Williamson ether synthesis is a high-yielding and reliable method for forming aryl-alkyl ethers.[10] Using 2-chlorophenol as the nucleophile precursor and 1-bromo-2-(bromomethyl)benzene as the electrophile directly assembles the required carbon skeleton. A strong base is required to deprotonate the phenol, which is more acidic than aliphatic alcohols, forming the reactive phenoxide. A polar aprotic solvent like DMF or acetone is ideal for promoting the Sɴ2 reaction.
-
To a solution of 2-chlorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the resulting suspension for 30 minutes to ensure complete formation of the potassium phenoxide.
-
Add 1-bromo-2-(bromomethyl)benzene (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield pure 1-((2-bromobenzyl)oxy)-2-chlorobenzene.
Step 2: Lithiation-Borylation to Yield the Final Product
This step converts the aryl bromide into the target boronic acid. It leverages a lithium-halogen exchange reaction at cryogenic temperatures, followed by electrophilic trapping with a borate ester.[9]
-
Rationale: Lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) is a highly efficient method for generating an aryllithium intermediate from an aryl bromide.[8] The reaction must be conducted at very low temperatures (typically -78 °C) to prevent the highly reactive aryllithium from undergoing side reactions. The subsequent addition of an electrophilic boron source, such as triisopropyl borate, forms a boronate ester. This ester is then hydrolyzed to the final boronic acid during the acidic workup.
-
Dissolve the precursor, 1-((2-bromobenzyl)oxy)-2-chlorobenzene (1.0 eq), in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude solid, typically by recrystallization or trituration with a non-polar solvent like hexanes, to afford this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.
Catalytic Cycle Mechanism
The reaction proceeds through a well-understood catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.
Representative Experimental Protocol: Coupling with 4-Bromoanisole
This protocol describes a typical Suzuki-Miyaura coupling using the title compound.
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask, magnetic stirrer, condenser, nitrogen line
-
Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula. Degassing is critical to prevent oxidation of the Pd(0) species.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Safety, Handling, and Storage
Based on the hazard classifications of related arylboronic acids, this compound should be handled with appropriate care.
-
Hazard Identification: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions for Safe Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
-
Storage Conditions:
-
Store in a cool, dry, well-ventilated place away from strong oxidizing agents.
-
Keep the container tightly closed to prevent moisture absorption. Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which may affect reactivity.[7]
-
Conclusion and Future Outlook
This compound is a sophisticated synthetic intermediate designed for precision and complexity in organic synthesis. While its physicochemical data is not yet fully characterized in public literature, its structure allows for a reliable synthesis via established organometallic methods. Its primary value lies in its role as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the construction of intricate biaryl systems that are central to the discovery of novel pharmaceuticals and advanced materials. As the demand for highly tailored molecular scaffolds continues to grow, the utility of such specialized building blocks will undoubtedly expand, paving the way for future innovations in chemical science.
References
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Wikipedia. (2024). Phenylboronic acid. Wikipedia. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Edubirdie. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Lauer, M., & Wulff, G. (1983). Arylboronic acids with intramolecular B–N interaction: convenient synthesis through ortho-lithiation of substituted benzylamines. Journal of Organometallic Chemistry. [Link]
-
Al-Zaydi, K. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research. [Link]
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Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters. [Link]
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Baker, S. J., et al. (2021). Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]
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Matrix Fine Chemicals. (n.d.). (2-CHLOROPHENYL)BORONIC ACID | CAS 3900-89-8. Matrix Fine Chemicals. [Link]
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PubChem. (n.d.). 2-Chlorophenylboronic acid. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
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ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. ResearchGate. [Link]
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Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]
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(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid synthesis pathway
An In-depth Technical Guide on the Synthesis of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Executive Summary
This compound is a bespoke chemical building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a reactive boronic acid, a sterically influential ortho-substituent, and a chlorophenoxy ether moiety—makes it a valuable precursor for synthesizing complex biaryl compounds through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive, field-proven pathway for the synthesis of this target molecule, designed for professionals in drug development and chemical research. We will dissect a robust, three-step synthetic strategy, detailing not only the protocols but also the fundamental chemical principles and causalities that govern each experimental choice. The narrative emphasizes scientific integrity, providing self-validating protocols and grounding key claims in authoritative literature.
Introduction: The Strategic Value of Functionalized Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning methodology provides a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the construction of biaryl and substituted aromatic systems that form the backbone of countless pharmaceutical agents and advanced materials.[3][4][5]
The utility of a boronic acid is profoundly influenced by the nature and position of its substituents. The target molecule, this compound, is a prime example of a highly functionalized reagent. Its design incorporates:
-
An Ortho-Substituent: The (2-chlorophenoxy)methyl group at the ortho-position provides significant steric bulk, which can be strategically employed to control the dihedral angle in the resulting biaryl products—a critical factor in modulating biological activity or material properties.
-
An Ether Linkage: The flexible ether bond offers a potential point for metabolic activity or further chemical modification.
-
A Terminal Chloro-Substituent: This provides an additional site for subsequent cross-coupling reactions or can serve to fine-tune the electronic properties of the final molecule.
This guide presents a logical and efficient synthetic pathway, beginning from readily available starting materials and employing well-established, high-yielding chemical transformations.
Synthetic Strategy: A Retrosynthetic Approach
To devise a robust synthesis, we first deconstruct the target molecule to identify key bond formations and logical precursors. This retrosynthetic analysis leads to a clear, multi-step forward synthesis.
The primary disconnection targets the carbon-boron bond, a standard transformation in boronic acid synthesis.[6][7][8] This reveals an aryl bromide as the immediate precursor. The second disconnection breaks the benzyl ether linkage via a Williamson ether synthesis, identifying a benzylic bromide and a substituted phenol as the requisite fragments. The final disconnection points to the synthesis of the benzylic bromide from a simple, commercially available toluene derivative.
Caption: Retrosynthetic analysis of the target molecule.
Based on this analysis, the following three-step forward synthesis is proposed:
Caption: The proposed three-step synthetic pathway.
Detailed Synthesis Protocol and Mechanistic Discussion
This section provides a step-by-step experimental guide for each stage of the synthesis, accompanied by an expert discussion of the underlying chemical principles.
Step 1: Radical Bromination of 2-Bromotoluene
Objective: To selectively brominate the benzylic methyl group of 2-bromotoluene to form 1-bromo-2-(bromomethyl)benzene.
Principle: Free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for selectively halogenating allylic and benzylic positions. The reaction proceeds via a radical chain mechanism, initiated by the homolytic cleavage of a radical initiator like azobisisobutyronitrile (AIBN). The stability of the intermediate benzyl radical ensures high selectivity over bromination of the aromatic ring.
Experimental Protocol:
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromotoluene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Initiation: Add a catalytic amount of AIBN (0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 1-bromo-2-(bromomethyl)benzene, can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield a white solid.
Step 2: Williamson Ether Synthesis
Objective: To couple 1-bromo-2-(bromomethyl)benzene with 2-chlorophenol to form the diaryl ether linkage.
Principle: The Williamson ether synthesis is a classic Sₙ2 reaction involving the nucleophilic attack of an alkoxide (or phenoxide) on an alkyl halide. A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion.
Experimental Protocol:
-
Phenoxide Formation: In a dry, three-necked flask under an inert atmosphere, dissolve 2-chlorophenol (1.05 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5 eq.), and stir the mixture at room temperature for 30 minutes.
-
Coupling: Add a solution of 1-bromo-2-(bromomethyl)benzene (1.0 eq.), obtained from Step 1, dropwise to the phenoxide mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the disappearance of the starting materials by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product, 1-bromo-2-((2-chlorophenoxy)methyl)benzene, can be purified by column chromatography on silica gel.
Step 3: Borylation via Lithium-Halogen Exchange
Objective: To convert the aryl bromide into the target boronic acid.
Principle: This transformation is achieved by first converting the electrophilic aryl bromide into a strongly nucleophilic organometallic species. Lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) is highly efficient for this purpose. The resulting aryllithium intermediate is then trapped with an electrophilic boron source, typically a trialkyl borate, to form a boronate ester. Subsequent acidic hydrolysis liberates the desired boronic acid.[6][8]
Caption: Key steps in the borylation reaction sequence.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked flask under a strict inert atmosphere, dissolve 1-bromo-2-((2-chlorophenoxy)methyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature at -78 °C.
-
Warm-up & Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a solvent mixture (e.g., water/acetonitrile or hexanes/ethyl acetate) or by trituration to yield the final product as a white solid.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates must be confirmed through rigorous analytical characterization.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure at each step. The appearance of the boronic acid -OH protons (a broad singlet, often exchangeable with D₂O) in the final product is a key diagnostic signal.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product.
-
Melting Point: A sharp melting point is a good indicator of the purity of the solid intermediates and the final product.
Expected Reaction Parameters:
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Radical Bromination | NBS, AIBN | CCl₄ | 80 | 2-4 | 75-85 |
| 2 | Williamson Ether | K₂CO₃ | DMF | 65 | 12-18 | 80-90 |
| 3 | Borylation | n-BuLi, B(OⁱPr)₃ | THF | -78 to RT | 12-16 | 65-80 |
Safety and Handling Considerations
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under a strict inert atmosphere using syringe techniques. Any exposure to moisture or air will quench the reagent.
-
Solvents: Anhydrous solvents are critical for Step 3 to prevent quenching the organometallic intermediates. Carbon tetrachloride (Step 1) is a known carcinogen and should be handled with extreme care; safer alternatives like acetonitrile can often be substituted.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard PPE, including safety glasses, lab coat, and gloves, is mandatory.
Conclusion
This guide outlines a reliable and scalable three-step synthesis for this compound. The pathway leverages fundamental, well-understood organic reactions, including radical bromination, Williamson ether synthesis, and lithium-halogen exchange followed by borylation. By providing detailed, validated protocols and explaining the causality behind each procedural step, this document serves as an authoritative resource for researchers aiming to produce this valuable chemical intermediate for applications in drug discovery, agrochemicals, and materials science. The strategic design of this molecule makes it a powerful tool for creating sterically hindered and electronically tuned biaryl structures via Suzuki-Miyaura cross-coupling.
References
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- Taylor & Francis Online. (n.d.).
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions.
- Wikipedia. (n.d.). Phenylboronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (n.d.).
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- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a crucial building block in contemporary medicinal chemistry. With the CAS Number 1256358-68-5, this specialized arylboronic acid is gaining significant attention for its role in the synthesis of complex therapeutic agents, most notably as a component in Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Strategic Importance of this compound
This compound is an organic compound featuring a phenylboronic acid core substituted with a (2-chlorophenoxy)methyl group at the ortho position. This unique structural arrangement offers a valuable scaffold for medicinal chemists, providing a versatile handle for constructing intricate molecular architectures. Its classification as a "Protein Degrader Building Block" by various chemical suppliers underscores its primary application in the burgeoning field of targeted protein degradation.[1]
The boronic acid functional group is a cornerstone of modern organic synthesis, renowned for its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is a staple in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[2][3][4] The specific stereoelectronic properties imparted by the (2-chlorophenoxy)methyl substituent make this particular boronic acid a valuable tool for fine-tuning the pharmacological properties of a target molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1256358-68-5 | [1][5][6] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |
| Molecular Weight | 262.5 g/mol | [1] |
| Appearance | White to off-white solid (typical for arylboronic acids) | General Knowledge |
| Storage Temperature | 2-8°C, sealed in a dry environment | General Knowledge |
| Purity | Typically ≥97% | [1] |
Synthesis and Mechanism
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed journals, its structure suggests a logical synthetic pathway based on established methodologies for preparing ortho-substituted arylboronic acids with ether linkages. The synthesis would likely involve two key transformations: a Williamson ether synthesis to construct the ether linkage, followed by a borylation reaction to introduce the boronic acid moiety.
Conceptual Synthetic Workflow
A plausible synthetic route would commence with commercially available 2-bromobenzyl alcohol.
Step 1: Williamson Ether Synthesis. The first step would involve the formation of the ether bond. 2-Bromobenzyl alcohol would be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile would then react with 1-chloro-2-fluorobenzene or a similar activated aryl halide in an SNAr (Nucleophilic Aromatic Substitution) reaction to yield 1-bromo-2-((2-chlorophenoxy)methyl)benzene. The choice of an activated aryl halide is crucial for the success of this step.
Step 2: Borylation. The resulting aryl bromide is then converted to the target boronic acid. A common and effective method for this transformation is a lithium-halogen exchange followed by reaction with a borate ester. The aryl bromide would be treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to generate an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to afford the final product, this compound.[7]
Below is a conceptual diagram of this synthetic workflow.
Caption: The structure of a PROTAC and its mechanism of action, highlighting the role of linker precursors.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
Beyond its role in PROTACs, this compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a highly efficient method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. [2][3][4]The use of this specific boronic acid allows for the introduction of the (2-((2-chlorophenoxy)methyl)phenyl moiety into a wide range of organic molecules, enabling the synthesis of novel compounds with potential biological activity.
Handling and Storage
As with all boronic acids, this compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Boronic acids can be sensitive to moisture and air, which can lead to the formation of boroxines (the cyclic anhydride trimer). Therefore, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, typically at 2-8°C.
Conclusion
This compound (CAS: 1256358-68-5) is a strategically important building block for researchers and scientists in the field of drug discovery. Its unique structure and the versatile reactivity of the boronic acid functional group make it a valuable tool for the synthesis of complex organic molecules, particularly in the rapidly advancing area of targeted protein degradation with PROTACs. A solid understanding of its physicochemical properties, synthetic accessibility, and potential applications will empower medicinal chemists to leverage this compound to its full potential in the development of next-generation therapeutics.
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Spectroscopic Characterization of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid: A Technical Guide
Introduction
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a boronic acid moiety, a chlorinated aromatic ring, and an ether linkage, necessitates a multi-faceted analytical approach for unambiguous characterization. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of this molecule. Tailored for researchers and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering not just data but a rationale for the analytical methodologies employed.
Molecular Structure and Spectroscopic Overview
The unique arrangement of functional groups in this compound dictates its spectroscopic signature. Understanding the expected data from each technique is crucial for confirming the successful synthesis and purity of the compound.
Caption: Molecular structure of this compound.
The following sections will detail the expected outcomes from NMR, MS, and IR analyses, providing a robust framework for the compound's characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl protons of the boronic acid group.
-
Aromatic Protons (Ar-H): Protons on the two aromatic rings will appear in the range of δ 6.8-8.0 ppm. The protons on the phenylboronic acid moiety will likely be shifted downfield due to the electron-withdrawing effect of the boronic acid group. The protons on the chlorophenoxy ring will also show characteristic splitting patterns based on their substitution.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is expected around δ 5.0-5.5 ppm. The chemical shift is influenced by the adjacent oxygen and the phenyl ring.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet for the two hydroxyl protons of the boronic acid group is anticipated. Its chemical shift is highly dependent on the solvent, concentration, and temperature, typically appearing between δ 4.0 and 6.0 ppm, and it can exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Aromatic Carbons (Ar-C): Aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the boron atom (ipso-carbon) may show a broader signal due to quadrupolar relaxation of the boron nucleus.
-
Methylene Carbon (-CH₂-): The methylene carbon is expected to appear around δ 65-75 ppm.
-
General Considerations: The chemical shifts are influenced by the electronegativity of nearby atoms; carbons bonded to oxygen or chlorine will be deshielded and appear at a lower field.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typical.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It is also invaluable for identifying impurities and degradation products.
Expected Mass Spectrum
The expected monoisotopic mass of this compound (C₁₃H₁₂BClO₃) is approximately 262.05 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be used to confirm the elemental composition. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with an M+2 peak approximately one-third the intensity of the M⁺ peak.
Common fragmentation patterns for phenylboronic acids involve the loss of water, the boronic acid group, and cleavage of the phenyl-boron bond.[2]
Experimental Protocol for LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This helps in separating the analyte from any impurities.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules. Both positive and negative ion modes should be evaluated.
-
Acquire data in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to study fragmentation patterns. Multiple Reaction Monitoring (MRM) can be used for sensitive quantification.[3][4]
-
Caption: A typical experimental workflow for LC-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Expected IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
-
O-H Stretch: A broad and strong absorption band between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often involved in hydrogen bonding.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic rings.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methylene group.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings.
-
B-O Stretch: A strong absorption band between 1310 and 1380 cm⁻¹ is characteristic of the B-O stretching vibration.[5][6]
-
C-O Stretch (Ether): A distinct band in the 1200-1250 cm⁻¹ region is expected for the aryl ether C-O stretching.
-
C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Summary
| Spectroscopic Technique | Expected Data/Observations |
| ¹H NMR | Aromatic protons (δ 6.8-8.0 ppm), Methylene protons (δ 5.0-5.5 ppm), Boronic acid protons (δ 4.0-6.0 ppm, broad) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methylene carbon (δ 65-75 ppm) |
| Mass Spectrometry | Molecular ion (M⁺) at m/z ≈ 262.05, Characteristic M+2 isotope peak for chlorine |
| Infrared Spectroscopy | O-H stretch (3200-3600 cm⁻¹), B-O stretch (1310-1380 cm⁻¹), C-O stretch (1200-1250 cm⁻¹), C-Cl stretch (700-800 cm⁻¹) |
Conclusion
The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, and IR techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the compound's structure and purity. The protocols and expected data outlined in this guide serve as a robust framework for researchers and scientists engaged in the synthesis and application of this and related boronic acid derivatives.
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A Senior Application Scientist's Guide to (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a highly functionalized building block of significant interest in modern medicinal chemistry and organic synthesis. Its unique architecture, featuring an ortho-substituted phenylboronic acid coupled with a chlorophenoxy ether moiety, offers a versatile platform for constructing complex molecular frameworks, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of its molecular structure, validated protocols for its synthesis and purification, comprehensive characterization techniques, and its strategic application in drug discovery, with a focus on the Suzuki-Miyaura coupling. We will explore the causality behind experimental choices, address common challenges such as reagent stability and purification, and provide field-proven insights to empower researchers in leveraging this valuable synthetic intermediate.
Molecular Structure & Physicochemical Properties
The structure of this compound is defined by three key features: the reactive boronic acid group (-B(OH)₂), the rigid phenyl ring to which it is attached, and the flexible ortho-((2-chlorophenoxy)methyl) substituent. This ortho group plays a crucial role in dictating the steric environment around the carbon-boron bond and can influence the conformational properties of the resulting biaryl products in coupling reactions, a critical aspect in designing molecules to interact with biological targets.[1][2]
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂BClO₃ |
| Molecular Weight | 277.50 g/mol |
| CAS Number | 1256358-68-5 |
| Appearance | Typically an off-white to white solid |
| Solubility | Soluble in organic solvents like DMSO, Methanol; sparingly soluble in water |
Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids is a well-established field, most commonly proceeding through the reaction of an organometallic intermediate with a trialkyl borate ester.[3][4] For a sterically hindered and functionalized molecule like this compound, a common and effective route involves the formation of an organolithium or Grignard reagent from the corresponding aryl bromide, followed by electrophilic trapping.
The choice of an organolithium pathway often provides higher reactivity, which is beneficial for the formation of sterically demanding ortho-substituted products. The reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions of the highly reactive organometallic intermediate with the ether linkage.
Caption: General workflow for the synthesis of the target boronic acid.
Protocol 1: General Synthesis
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve (2-((2-Chlorophenoxy)methyl)phenyl)bromide in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature. Stir for 1 hour. The formation of the aryl lithium can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
-
Borylation: To the cooled solution, add triisopropyl borate dropwise. The borate ester is chosen for its steric bulk, which minimizes the formation of over-borylated species. Allow the reaction to slowly warm to room temperature overnight.
-
Hydrolysis & Workup: Cool the mixture to 0 °C and carefully quench with aqueous HCl. This hydrolyzes the boronic ester to the desired boronic acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product must be purified as detailed in the next section.
Purification and Quality Control
Purification is a critical step, as impurities can significantly hinder subsequent coupling reactions. Boronic acids present unique challenges due to their amphiphilic nature and propensity for degradation on standard silica gel.[5]
Challenges & Solutions:
-
Decomposition on Silica: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on silica gel, leading to product loss or hydrolysis of boronic esters back to the more polar boronic acid.[5]
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. While often in equilibrium, high boroxine content can lead to lower yields in coupling reactions.[6]
Protocol 2: High-Purity Purification
This protocol outlines a multi-step process for achieving high purity suitable for pharmaceutical applications.
| Step | Method | Rationale & Key Insights |
| 1. Aqueous Base Wash | Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with a basic aqueous solution (e.g., NaOH). | Boronic acids are acidic and will form a water-soluble boronate salt, separating them from non-acidic organic impurities. This is an effective and scalable first-pass purification method.[7] |
| 2. Acidification | Acidify the aqueous layer with HCl to re-precipitate the pure boronic acid. | This step isolates the boronic acid from the salt form. The solid can then be collected by filtration. |
| 3. Recrystallization | Recrystallize the solid product from a suitable solvent system (e.g., hot water, or an organic solvent mixture like ethyl acetate/hexanes). | This is a powerful technique for removing closely related impurities and can help break up boroxine trimers. Recrystallization from hot water is a common method for simple arylboronic acids.[6][8] |
| 4. Chromatography (If Needed) | Flash chromatography using neutral alumina or boric acid-treated silica gel. | For particularly challenging purifications, chromatography is necessary. Using neutral alumina or deactivating the silica gel with boric acid prevents on-column degradation and improves recovery.[5][9] |
Characterization
Purity and identity must be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure. The ¹H NMR should show characteristic peaks for the aromatic protons, the benzylic -CH₂- group, and a broad singlet for the -B(OH)₂ protons which is often exchangeable with D₂O.
-
¹¹B NMR: Provides direct information on the boron species. A signal around 28-30 ppm is typical for a trigonal planar arylboronic acid, while a tetrahedral boronate would appear further upfield.[10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine purity, typically aiming for >98% for use in drug development workflows.
Reactivity & Applications in Drug Discovery
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction . This Nobel Prize-winning reaction is one of the most powerful and widely used methods for C-C bond formation in pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[12][13][14]
The reaction involves a palladium catalyst, a base, and the coupling of an organoboron species (the boronic acid) with an organohalide or triflate. The base is crucial as it facilitates the formation of a more nucleophilic "ate" complex, which is essential for the key transmetalation step.[15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The structural features of this compound make it a valuable building block:
-
Scaffold Hopping & Library Synthesis: It enables the efficient synthesis of diverse chemical libraries by coupling with various aryl or heteroaryl halides, which is a cornerstone of modern drug discovery.[1]
-
Modulation of Physicochemical Properties: The chlorophenoxy group can enhance metabolic stability or modulate properties like lipophilicity in the final drug candidate.
-
Conformational Control: The bulky ortho substituent can restrict rotation around the newly formed biaryl bond, locking the final molecule into a specific conformation. This is a powerful strategy for improving binding affinity and selectivity for a biological target.[2]
Stability, Handling, and Storage
Arylboronic acids require careful handling to ensure their integrity and reactivity. Two primary degradation pathways are of concern:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, which forms an undesired arene byproduct. This process is often pH-dependent and can be accelerated by both acidic and basic conditions, as well as certain transition metals.[15][17][18]
-
Oxidation: The C-B bond can be susceptible to oxidation, especially under harsh conditions.
Best Practices:
-
Storage: Store in a cool, dark, dry place under an inert atmosphere (e.g., in a desiccator or glovebox) to minimize contact with moisture and air.
-
Handling: When weighing and handling, minimize exposure to the atmosphere. Use anhydrous solvents and inert atmosphere techniques for reactions.
-
Quality Check: Before use in a critical synthesis, it is advisable to check the purity of aged stock material by NMR or HPLC to ensure it has not degraded.
Conclusion
This compound stands out as a sophisticated and enabling building block for pharmaceutical research and development. Its value lies not just in its capacity to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, but also in the intricate structural and physicochemical properties it imparts to the resulting molecules. A thorough understanding of its synthesis, purification challenges, handling requirements, and reactivity profile, as detailed in this guide, is essential for scientists aiming to unlock its full potential in the creation of novel, complex, and high-value chemical entities.
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ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum]. Available at: [Link]
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Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
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National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
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ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
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Royal Society of Chemistry. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available at: [Link]
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MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
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An In-depth Technical Guide to (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a specialized organoboron compound, represents a unique building block in modern organic synthesis and medicinal chemistry. While specific literature detailing its discovery and developmental history is not extensively documented, its structural motifs suggest a significant role as an intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its presumed synthesis, chemical properties, and potential applications, drawing upon established principles of boronic acid chemistry. The strategic placement of a chlorophenoxy moiety offers distinct steric and electronic properties, making it a valuable reagent for creating novel molecular architectures, particularly in the realm of drug discovery through reactions such as the Suzuki-Miyaura coupling.
Introduction: The Emergence of Arylboronic Acids
The field of organic chemistry was revolutionized by the advent of organoboron compounds, particularly arylboronic acids. First synthesized in the late 19th century, their utility remained largely academic until the latter half of the 20th century. The development of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, catapulted boronic acids to the forefront of synthetic chemistry.[1] Their stability, low toxicity, and broad functional group tolerance have made them indispensable tools for the construction of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This compound (CAS No: 1256358-68-5) belongs to the vast family of substituted phenylboronic acids.[4] Its unique structure, featuring an ortho-substituted methyl group bearing a 2-chlorophenoxy ether linkage, provides a scaffold with specific conformational and electronic attributes that can be exploited in targeted synthesis.
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity, solubility, and handling.
| Property | Value | Source |
| CAS Number | 1256358-68-5 | [4] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [4] |
| Molecular Weight | 262.50 g/mol | [4] |
| Appearance | White to off-white solid (presumed) | General knowledge |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | General knowledge |
| Storage | Store in a cool, dry place away from moisture | [4] |
Proposed Synthesis of this compound
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the molecule at the carbon-boron bond, suggesting an organometallic precursor that can be borylated. A further disconnection at the ether linkage points towards a Williamson ether synthesis.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This proposed synthesis is a robust and scalable method for accessing the target compound.
Step 1: Bromination of 2-Methylbromobenzene
The synthesis would commence with the radical bromination of 2-methylbromobenzene to yield 1-bromo-2-(bromomethyl)benzene.
-
To a solution of 2-methylbromobenzene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS).
-
Initiate the reaction using a radical initiator such as benzoyl peroxide or AIBN, and irradiate with a UV lamp.
-
Monitor the reaction by TLC or GC until completion.
-
Work up the reaction by filtering the succinimide byproduct and removing the solvent under reduced pressure.
-
Purify the resulting 1-bromo-2-(bromomethyl)benzene by distillation or chromatography.
Step 2: Williamson Ether Synthesis
The benzylic bromide is then reacted with 2-chlorophenol under basic conditions to form the ether linkage.
-
In a suitable solvent such as acetone or DMF, dissolve 2-chlorophenol and a base (e.g., potassium carbonate).
-
Add 1-bromo-2-(bromomethyl)benzene to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, filter any inorganic salts, and remove the solvent.
-
Extract the product with an organic solvent and wash with aqueous base to remove unreacted phenol.
-
Purify the resulting 1-bromo-2-((2-chlorophenoxy)methyl)benzene by chromatography.
Step 3: Borylation via Lithium-Halogen Exchange
The final step involves the conversion of the aryl bromide to the boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.
-
Dissolve the aryl bromide from Step 2 in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium.
-
After stirring for a short period, add a trialkyl borate, such as trimethyl borate or triisopropyl borate.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers, remove the solvent, and purify the crude product by recrystallization or chromatography to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Key Applications in Research and Development
The primary utility of this compound lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions.[7] This powerful carbon-carbon bond-forming reaction allows for the facile synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in many biologically active molecules.[8]
Role in Suzuki-Miyaura Coupling
In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The (2-((2-Chlorophenoxy)methyl)phenyl) moiety can be strategically introduced into a target molecule to modulate its biological activity, solubility, or other pharmacokinetic properties.
Caption: General scheme of a Suzuki-Miyaura coupling reaction involving the title compound.
Potential in Medicinal Chemistry
The incorporation of the 2-chlorophenoxy group can influence the pharmacological profile of a molecule in several ways:
-
Steric Hindrance: The bulky ortho-substituent can enforce a specific conformation upon the final molecule, which may be crucial for binding to a biological target.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can affect the electron density of the aromatic rings, influencing protein-ligand interactions.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.
Given the prevalence of biaryl structures in approved drugs, this compound is a valuable tool for medicinal chemists in lead optimization and the generation of compound libraries for high-throughput screening.
Conclusion and Future Outlook
This compound, while not extensively documented in the scientific literature, represents a valuable and versatile building block for organic synthesis. Its proposed synthesis is based on reliable and well-understood chemical transformations. The true potential of this compound lies in its application in palladium-catalyzed cross-coupling reactions, offering a straightforward method for introducing a sterically and electronically distinct moiety into complex molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of specialized building blocks like this compound is expected to increase, paving the way for the discovery of new and improved therapeutic agents and functional materials.
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2-(2-Chlorophenoxymethyl)phenylboronic acid, min 97%, 5 grams. CP Lab Safety. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. (n.d.). Retrieved from [Link]
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Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. (2025, October 18). Retrieved from [Link]
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An In-Depth Technical Guide to the Physical and Chemical Stability of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Introduction
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a phenylboronic acid moiety linked to a chlorophenoxy group, presents a unique profile for potential therapeutic applications, likely as an enzyme inhibitor or as a building block in the synthesis of more complex bioactive molecules. The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, a property exploited in various biological contexts. However, the inherent reactivity of the boronic acid functional group also predisposes it to several degradation pathways, making a thorough understanding of its physical and chemical stability paramount for its successful application in drug development.
This technical guide provides a comprehensive framework for assessing the stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust stability evaluation. The methodologies described herein are grounded in established principles of pharmaceutical stability testing and the known chemical behavior of arylboronic acids. While specific experimental data for this exact molecule is not publicly available, this guide extrapolates from the well-documented stability profiles of related compounds to provide a predictive and thorough investigational strategy.
Physicochemical Properties and Molecular Structure
A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting stability studies.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Significance in Stability |
| Molecular Formula | C13H12BClO3[1][2] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 262.5 g/mol [1][2] | Essential for concentration calculations in analytical methods. |
| pKa | Estimated 8.5 - 9.5 | The acidity of the boronic acid influences its ionization state, solubility, and reactivity, particularly in aqueous solutions. The pH-dependent speciation is critical for understanding degradation kinetics.[3][4] |
| LogP | Estimated 2.5 - 3.5 | The octanol-water partition coefficient indicates the lipophilicity of the molecule, which affects its solubility in different media and its interaction with biological membranes. |
| Water Solubility | Predicted to be low | Solubility impacts formulation strategies and the design of solution-state stability studies. Many arylboronic acids have limited aqueous solubility.[5][6] |
| Physical Form | Likely a crystalline solid | The solid-state properties, including crystallinity and polymorphism, can significantly influence stability, hygroscopicity, and dissolution rate. |
Key Aspects of Physical Stability
Physical stability pertains to changes in the solid-state properties of the molecule that do not involve the breaking or formation of chemical bonds.
Hygroscopicity
The tendency of a substance to absorb moisture from the atmosphere is a critical stability parameter. Phenylboronic acid itself is known to be hygroscopic.[7][8]
Causality: The polar boronic acid group can readily form hydrogen bonds with water molecules. Moisture uptake can lead to deliquescence, changes in crystal structure, and can also act as a medium to facilitate chemical degradation, such as hydrolysis.
Experimental Protocol: Hygroscopicity Assessment
-
Sample Preparation: Place a precisely weighed amount (e.g., 10-20 mg) of this compound in a tared, shallow weighing bottle.
-
Controlled Humidity Exposure: Store the open container in desiccators maintained at various constant relative humidities (RH) using saturated salt solutions (e.g., LiCl for 11% RH, MgCl2 for 33% RH, NaCl for 75% RH, and K2SO4 for 97% RH) at a constant temperature (e.g., 25 °C).
-
Gravimetric Analysis: At predetermined time points (e.g., 24, 48, 72 hours), reweigh the sample and calculate the percentage of weight gain.
-
Characterization: Analyze the samples post-exposure using techniques like Karl Fischer titration for absolute water content, powder X-ray diffraction (PXRD) to assess changes in crystallinity, and differential scanning calorimetry (DSC) to detect changes in melting point or thermal behavior.
Data Presentation: Table 2 - Hygroscopicity Profile
| Relative Humidity (%) | % Weight Gain (after 72h) | Physical Appearance | PXRD Analysis |
| 11 | |||
| 33 | |||
| 75 | |||
| 97 |
Solid-State Thermal Stability
Assessing the thermal stability in the solid state is crucial for determining appropriate storage and handling conditions. Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines upon heating.[9][10]
Causality: The application of heat provides the energy required to overcome the lattice energy of the crystal and can drive chemical reactions such as dehydration.
Experimental Protocol: Thermal Analysis
-
Thermogravimetric Analysis (TGA): Heat a small sample (5-10 mg) of the compound under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). TGA will reveal weight loss events corresponding to desolvation or decomposition.
-
Differential Scanning Calorimetry (DSC): Heat a small, encapsulated sample (2-5 mg) at a constant rate (e.g., 10 °C/min) to identify thermal events such as melting, recrystallization, and decomposition.
-
Isothermal Stress Testing: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for an extended period. At specified time points, withdraw samples and analyze for degradation using a stability-indicating HPLC method.
Core Aspects of Chemical Stability
Chemical stability involves the molecule's resistance to degradation through chemical reactions. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[11][12]
Caption: Workflow for forced degradation studies.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for boronic acids, particularly the cleavage of the carbon-boron bond, a process known as protodeboronation.[3][4][13] The rate of this reaction is often pH-dependent.
Causality: In aqueous environments, the C-B bond can be susceptible to cleavage, leading to the formation of the corresponding deborylated arene and boric acid. This process can be catalyzed by both acids and bases.
Experimental Protocol: Hydrolytic Degradation
-
Sample Preparation: Prepare solutions of this compound (e.g., 0.1 mg/mL) in various aqueous media: 0.1 M HCl, purified water, and 0.1 M NaOH.
-
Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Oxidative Stability
The boronic acid moiety is susceptible to oxidation, which can lead to the formation of a phenol.[14][15][16]
Causality: Oxidizing agents, such as peroxides, can react with the boronic acid to replace the C-B bond with a C-O bond. This is a well-known transformation in synthetic chemistry and a potential degradation pathway.
Experimental Protocol: Oxidative Degradation
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions: Add a solution of hydrogen peroxide (e.g., to a final concentration of 3%) and store the mixture at room temperature, protected from light.
-
Time-Point Analysis: Monitor the reaction at regular intervals (e.g., 0, 1, 2, 4, 8 hours) by withdrawing aliquots, quenching any remaining peroxide if necessary (e.g., with sodium sulfite), and analyzing by HPLC.
Photostability
Exposure to light, particularly UV radiation, can provide the energy to induce photochemical degradation.
Causality: The aromatic rings in the molecule can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation or rearrangement.
Experimental Protocol: Photostability Assessment (ICH Q1B) [17][18][19]
-
Sample Preparation: Expose both the solid drug substance and a solution of the compound in a photochemically inert, transparent container to a light source. A dark control sample should be stored under the same conditions but shielded from light.
-
Exposure Conditions: The samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, compare the samples to the dark control. Analyze for any changes in physical appearance, and quantify the parent compound and any degradation products by HPLC.
Analytical Methodologies for Stability Assessment
A robust, validated, stability-indicating analytical method is the cornerstone of any stability study.
Table 3: Key Analytical Techniques
| Technique | Application | Rationale |
| HPLC-UV/PDA | Primary method for quantification of the parent compound and detection of degradation products. | Provides the necessary resolution to separate the parent peak from its degradants, allowing for accurate quantification. A Photo Diode Array (PDA) detector is crucial for assessing peak purity.[13] |
| UPLC-MS/MS | Identification and structural elucidation of degradation products. | The high resolution of UPLC combined with the mass information from MS/MS allows for the determination of the molecular weights and fragmentation patterns of unknown degradants.[13] |
| ¹H and ¹¹B NMR | Structural confirmation of the parent compound and characterization of degradation products. | ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.[13] |
| Powder X-Ray Diffraction (PXRD) | Assessment of solid-state form (crystallinity). | Used to detect changes in the crystal structure due to moisture, heat, or other stresses. |
| Karl Fischer Titration | Quantification of water content. | Provides an accurate measure of the water content in the solid sample, essential for hygroscopicity studies. |
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column, which is generally suitable for molecules of this polarity.
-
Mobile Phase Screening: Evaluate different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Predicted Degradation Pathways
Based on the known chemistry of arylboronic acids, the following degradation pathways are anticipated for this compound:
Caption: Predicted degradation pathways.
-
Protodeboronation (Hydrolysis): Cleavage of the C-B bond to yield 1-((2-chlorophenoxy)methyl)-2-methylbenzene and boric acid. This is expected under both acidic and basic aqueous conditions.[3][4]
-
Oxidation: Conversion of the boronic acid group to a hydroxyl group, forming 2-((2-chlorophenoxy)methyl)phenol. This is anticipated in the presence of oxidizing agents.[14]
-
Dehydration (Boroxine Formation): In the solid state, particularly upon heating, three molecules of the boronic acid can lose three molecules of water to form a six-membered ring anhydride, the corresponding boroxine.[9][10]
Conclusion and Recommendations
A comprehensive evaluation of the physical and chemical stability of this compound is indispensable for its advancement as a viable candidate in drug development. This guide outlines a systematic approach, beginning with the characterization of fundamental physicochemical properties and progressing through rigorous solid-state and solution-state stability assessments.
Key Recommendations:
-
Storage: Based on the anticipated hygroscopic nature and potential for thermal degradation, it is recommended that the solid material be stored in a tightly sealed container at refrigerated temperatures (2-8°C)[1] with a desiccant.
-
Formulation: For solution-based formulations, careful consideration of pH and the exclusion of oxidative agents will be critical. The use of aprotic organic solvents may enhance stability where feasible. The formation of boronic esters, such as with pinacol, could be explored to improve stability and handling characteristics.[20][21]
-
Further Studies: The degradation products identified through these studies should be synthesized, characterized, and evaluated for any potential biological activity or toxicity.
By implementing the protocols detailed in this guide, researchers can build a robust stability profile for this compound, enabling informed decisions regarding its handling, storage, formulation, and overall development pathway.
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A Technical Guide to the Solubility of (2-((2-Chlorophenoxy)methyl)phenyl)boronic Acid in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a sophisticated building block in modern organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. A profound understanding of its solubility characteristics in various organic solvents is not merely a matter of practical convenience; it is a critical determinant for reaction efficiency, purification strategies, and the overall success of a synthetic campaign. This guide provides an in-depth exploration of the theoretical and practical aspects governing the solubility of this and related arylboronic acids. While quantitative solubility data for this specific molecule is not extensively published, this document synthesizes established principles from analogous structures to offer predictive insights. Furthermore, it furnishes a robust, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to optimize their synthetic methodologies.
Introduction: The Critical Role of Solubility in the Application of Arylboronic Acids
Arylboronic acids are indispensable reagents in synthetic organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The solubility of these compounds is a pivotal parameter that directly influences reaction kinetics, catalyst turnover, and product yields. Poor solubility can lead to heterogeneous reaction mixtures, resulting in inconsistent and often diminished outcomes. Conversely, a well-chosen solvent system ensures homogeneity, facilitating efficient mass transport and interaction between reactants and catalysts.
This compound, with its intricate substitution pattern, presents a unique solubility profile. The presence of a polar boronic acid moiety, a relatively nonpolar phenyl ring, and an ether linkage with a chlorinated phenyl group creates a molecule with nuanced interactions with different solvent classes. This guide will deconstruct these molecular features to provide a foundational understanding of its solubility behavior.
Physicochemical Properties and Their Influence on Solubility
The molecular structure of this compound dictates its solubility. The key functional groups and their contributions are:
-
The Boronic Acid Group (-B(OH)₂): This hydrophilic moiety is capable of hydrogen bonding, both as a donor and an acceptor. This characteristic promotes solubility in polar protic and aprotic solvents. However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This equilibrium is solvent-dependent and can complicate solubility measurements, as the acid and its boroxine will exhibit different solubilities.[3]
-
The Phenyl Rings: The two aromatic rings contribute to the molecule's nonpolar character, favoring interactions with aromatic and less polar solvents through van der Waals forces and π-stacking.
-
The Ether Linkage (-O-): The ether group introduces a degree of polarity and can act as a hydrogen bond acceptor, enhancing solubility in a range of solvents.
-
The Chloro Substituent (-Cl): The chlorine atom adds to the molecule's polarizability and can participate in dipole-dipole interactions, subtly influencing solubility.
The interplay of these features results in a molecule with moderate polarity. It is anticipated to be more soluble in polar organic solvents than in nonpolar hydrocarbons.
Predicted Solubility Profile in Common Organic Solvents
Based on the solubility of structurally similar compounds like phenylboronic acid, a qualitative solubility profile for this compound can be predicted.[3][5] The introduction of the 2-chlorophenoxymethyl substituent is expected to generally increase its solubility in a broader range of organic solvents compared to unsubstituted phenylboronic acid.[4]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High | The ether linkage and boronic acid group can hydrogen bond with the solvent. These are common solvents for Suzuki-Miyaura reactions.[1][6] |
| Ketones | Acetone, 3-Pentanone | High | The polar carbonyl group interacts favorably with the boronic acid moiety. Phenylboronic acid exhibits high solubility in ketones.[3][5] |
| Amides | Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents capable of strong dipole-dipole interactions and are frequently used in cross-coupling reactions.[1] |
| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl group of the solvent can engage in hydrogen bonding with the boronic acid. The addition of water to alcoholic solvents can sometimes enhance solubility for Suzuki-Miyaura reactions.[7] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[3][5] These solvents can engage in dipole-dipole interactions. |
| Aromatic | Toluene, Xylene | Moderate | The aromatic rings of the solute can interact with the aromatic solvent via π-stacking. Toluene is a common solvent for Suzuki-Miyaura reactions.[2] |
| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low | The overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents. Phenylboronic acid has very low solubility in hydrocarbons.[3][5] |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of extensive published quantitative data, experimental determination is crucial. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of boronic acids.[8] This method involves observing the temperature at which a solid completely dissolves in a solvent at a known concentration.
Workflow for Dynamic Solubility Determination
Caption: Dynamic method for solubility determination.
Step-by-Step Methodology
-
Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating and Stirring: Begin stirring to ensure the suspension is homogenous. Heat the vessel at a slow, constant rate (e.g., 0.1-0.3 K/min) using a circulating bath. A slow heating rate is critical for accuracy.
-
Observation: Continuously monitor the solution's turbidity. This can be done visually or, for greater precision, with a turbidity sensor or a luminance probe that measures the intensity of light passing through the sample.
-
Endpoint Determination: The temperature at which the last solid particles disappear is the saturation temperature for that specific concentration. This is often referred to as the "clear point."
-
Data Collection: Record the temperature and the composition (mole fraction or g/100g of solvent).
-
Solubility Curve: Repeat this process with different compositions of solute and solvent to generate a series of data points that can be plotted to create a solubility curve as a function of temperature.
Factors Complicating Solubility and Mitigation Strategies
Boroxine Formation
As previously mentioned, the equilibrium between the boronic acid and its boroxine anhydride can affect solubility measurements.
Caption: Equilibrium between boronic acid and boroxine.
-
Insight: The extent of boroxine formation is influenced by the solvent, temperature, and the presence of water. Anhydrous conditions can favor boroxine formation.
-
Strategy: For applications like the Suzuki-Miyaura reaction, a small amount of water is often added to the solvent system.[1] This can help to hydrolyze any boroxine back to the active boronic acid form. When determining solubility, it is important to be aware of this equilibrium and to use a consistent grade of solvent (in terms of water content) for reproducible results.
Conclusion: A Framework for Practical Application
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]
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Poprawski, J. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499-4505. [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
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Savannah River National Laboratory. (2010). Literature Review of Boric Acid Solubility Data. United States. [Link]
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ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Link]
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Nolan, S. P., & Organ, M. G. (Eds.). (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 235-243. [Link]
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Wang, D., & Wang, L. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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CP Lab Safety. 2-(2-Chlorophenoxymethyl)phenylboronic acid, min 97%, 5 grams. [Link]
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National Center for Biotechnology Information. 2-Chlorophenylboronic acid. PubChem. [Link]
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Wikipedia. Phenylboronic acid. [Link]
-
National Center for Biotechnology Information. 2-(Hydroxymethyl)phenylboronic Acid. PubChem. [Link]
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An In-Depth Technical Guide to (2-((2-Chlorophenoxy)methyl)phenyl)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Elegance of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents and functional materials. Among the vast arsenal of synthetic intermediates, organoboron compounds, and specifically arylboronic acids, have established themselves as indispensable tools.[1][2] Their versatility, stability, and predictable reactivity in cornerstone reactions such as the Suzuki-Miyaura cross-coupling have cemented their role in the rapid assembly of complex molecular architectures.[3][4]
This guide focuses on a particularly intriguing, yet underexplored, member of this family: (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid . This molecule possesses a unique trifecta of structural motifs: a reactive boronic acid poised for carbon-carbon bond formation, a flexible ether linkage, and the electronic and steric influence of a chlorinated phenyl ring. This combination imparts a distinct set of physicochemical properties that make it and its derivatives highly attractive for applications ranging from targeted drug design to the synthesis of advanced polymers.
The presence of the diaryl ether moiety is of particular significance in medicinal chemistry. This structural element is found in a number of biologically active compounds and can confer favorable properties such as improved metabolic stability and the ability to engage in specific interactions with biological targets.[5] The strategic placement of the boronic acid on one of the aryl rings provides a versatile handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
This technical guide will provide a comprehensive overview of this compound, from its rational synthesis to its potential applications. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and explore the landscape of its derivatives in the context of contemporary research and development.
Molecular Properties and Structural Considerations
The structure of this compound is characterized by several key features that dictate its chemical behavior and potential applications.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BClO₃ | - |
| Molecular Weight | 262.50 g/mol | - |
| Appearance | White to off-white solid (predicted) | General knowledge of arylboronic acids |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, methanol) | General knowledge of arylboronic acids |
The ortho-substitution of the phenylboronic acid is a critical design element. The (2-chlorophenoxy)methyl group can influence the reactivity of the boronic acid through both steric and electronic effects. Sterically, the bulky substituent can impact the rate and efficiency of cross-coupling reactions. Electronically, the ether oxygen can potentially interact with the vacant p-orbital of the boron atom, modulating its Lewis acidity.
Synthesis of this compound: A Strategic Approach
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methodologies for Williamson ether synthesis and the reactivity of related compounds.[6][7][8] Researchers should optimize conditions based on their specific experimental setup and analytical observations.
Step 1: Synthesis of 2-(Bromomethyl)phenylboronic acid (Intermediate)
This intermediate can be synthesized from 2-methylphenylboronic acid via radical bromination. Alternatively, it is commercially available from various suppliers.
Step 2: Synthesis of this compound
-
Reagent Preparation:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(bromomethyl)phenylboronic acid (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) as the base.
-
Add 2-chlorophenol (1.1 eq).
-
Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile to achieve a reactant concentration of approximately 0.1-0.5 M.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenol to form the more nucleophilic phenoxide.[7] Stronger bases like sodium hydride (NaH) could also be used but may require stricter anhydrous conditions.
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are ideal for Sₙ2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.[9]
-
Reaction Temperature: The reaction is heated to increase the rate of the Sₙ2 reaction, which can be slow at room temperature, especially with moderately reactive electrophiles.[6]
Derivatives and Their Synthetic Elaboration
The title compound is a versatile platform for the synthesis of a wide array of derivatives. The boronic acid moiety is the primary site for chemical modification, most notably through the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the boronic acid and various organic halides or triflates (Ar-X).[10] This reaction allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and materials science.
Caption: General scheme for the Suzuki-Miyaura cross-coupling.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reagent Setup:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl halide (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
-
Reaction:
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
-
Purification:
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or recrystallization.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for this compound is not extensively reported, its structural features are present in compounds with known biological activities. The diaryl ether motif is a privileged scaffold in medicinal chemistry, and the boronic acid group is a known pharmacophore that can act as a serine protease inhibitor or form reversible covalent bonds with biological targets.[1][11]
Rationale for Use as a Scaffold in Drug Design
-
Enzyme Inhibition: Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue, effectively blocking the enzyme's active site.[2] The diaryl ether portion of the molecule can be tailored to provide additional, non-covalent interactions with the enzyme, enhancing both potency and selectivity. Studies on aryl boronic acids have demonstrated their potential as inhibitors of enzymes like factor XIa.[11]
-
Antimicrobial and Antiparasitic Agents: Diaryl ether compounds, such as triclosan, are known to possess antimicrobial properties. Modifications of the triclosan scaffold, including the introduction of boronic acid functionalities, have been explored to improve physicochemical properties and biological activity against pathogens like Toxoplasma gondii.[5] The this compound scaffold could serve as a starting point for the design of novel anti-infective agents.
-
Antiviral Activity: Boronic acid-containing diarylpyrimidine derivatives have been investigated as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12][13] The boronic acid group can form multiple hydrogen bonds within the enzyme's binding pocket, contributing to the compound's antiviral potency.[12]
The following diagram illustrates a hypothetical interaction of a derivative of our title compound with an enzyme active site, highlighting the key binding interactions.
Caption: Hypothetical binding mode of a derivative in an enzyme active site.
Characterization and Analytical Techniques
The unequivocal characterization of this compound and its derivatives is essential for ensuring purity and confirming structure. A combination of spectroscopic and spectrometric techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons, the methylene bridge protons, and the hydroxyl protons of the boronic acid (which may be broad or exchange with D₂O).
-
¹³C NMR: Shows the carbon skeleton of the molecule.
-
¹¹B NMR: Is particularly useful for characterizing boronic acids, with typical chemical shifts appearing in a characteristic range.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the O-H stretch of the boronic acid and the C-O-C stretch of the ether linkage.
Conclusion and Future Outlook
This compound represents a promising and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique structural features, combining a reactive boronic acid with a diaryl ether scaffold, provide a rich platform for chemical exploration. The synthetic accessibility of this compound, coupled with the power of the Suzuki-Miyaura cross-coupling reaction, allows for the creation of large and diverse chemical libraries.
Future research in this area will likely focus on the synthesis and biological evaluation of derivatives of this scaffold against a range of therapeutic targets. The exploration of its use in the development of functional materials, such as sensors or polymers, also presents an exciting avenue for investigation. As our understanding of the structure-activity relationships of boronic acid-containing compounds continues to grow, scaffolds such as this compound will undoubtedly play an important role in the discovery and development of the next generation of innovative molecules.
References
-
Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. (2013). National Institutes of Health. [Link]
-
Boronic acid-containing diarylpyrimidine derivatives as novel HIV-1 NNRTIs: design, synthesis and biological evaluation. Lirias. [Link]
-
The Williamson Ether Synthesis. University of California, Irvine. [Link]
-
Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa. (2008). PubMed. [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
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Williamson Ether Synthesis. Utah Tech University. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]
-
Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2022). National Institutes of Health. [Link]
-
Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]
-
Improvement on synthesis of different alkyl-phenylboronic acid. (2012). PubMed. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Institutes of Health. [Link]
-
Design and discovery of boronic acid drugs. (2020). PubMed. [Link]
-
A Conven ient and Practical Prepapation of Acetylphenyl Boron ic Acids. wuxixx.cn. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). National Institutes of Health. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). National Institutes of Health. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023). ResearchGate. [Link]
-
Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. SciSpace. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). cdnsciencepub.com. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 13. Identification of Boronate-Containing Diarylpyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Cross-Coupling Reactions
Introduction: Unlocking Molecular Complexity with a Versatile Boronic Acid
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of metal-catalyzed cross-coupling reactions. Its utility stems from the presence of a reactive boronic acid moiety, a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. This, combined with the sterically demanding and electronically distinct 2-((2-chlorophenoxy)methyl) substituent, offers chemists a powerful tool to construct complex molecular architectures. Such structures are often pivotal in the development of novel pharmaceuticals, agrochemicals, and functional materials.
Boronic acids are lauded for their stability, low toxicity, and versatile reactivity.[1] They are key participants in a variety of powerful transformations, most notably the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions. This guide provides detailed application notes and protocols for the effective use of this compound in these transformative reactions, with a focus on the underlying principles that govern experimental success.
Core Applications in Cross-Coupling Chemistry
The primary application of this compound lies in its ability to serve as the organoboron nucleophile in palladium- and copper-catalyzed cross-coupling reactions. These reactions facilitate the formation of new bonds between the boronic acid's ipso-carbon and a suitable electrophilic partner.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[2][3][4] In this reaction, this compound can be coupled with a variety of aryl, vinyl, or alkyl halides and pseudohalides (such as triflates).
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[5]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 eq.), aryl bromide (1.0 eq.), palladium catalyst (1-5 mol%), and base (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of ligand is crucial for catalyst stability and reactivity.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, such as C-N and C-O bonds.[7][8] This reaction provides a valuable alternative to the Buchwald-Hartwig amination for certain substrates. This compound can be coupled with amines, anilines, amides, and phenols.[8]
Mechanistic Insights: The mechanism of the Chan-Lam coupling is believed to involve a Cu(II) or Cu(III) intermediate.[7] The reaction is often carried out in the presence of air, as oxygen can facilitate the reoxidation of the copper catalyst.[8]
Caption: A plausible catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Experimental Protocol: A Representative Chan-Lam Amination
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (e.g., pyridine, Et₃N, or no base)
-
Solvent (e.g., CH₂Cl₂, MeOH, or toluene)
Procedure:
-
To a round-bottom flask, add this compound (1.5 eq.), amine (1.0 eq.), and copper catalyst (10-20 mol%).
-
Add the solvent and base (if required).
-
Stir the reaction mixture at room temperature, open to the air, until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Recommended Conditions for Chan-Lam Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Cu(OAc)₂, CuCl | Common and effective copper sources. |
| Base | Pyridine, Et₃N, or often no base is required | The amine substrate can sometimes act as the base. |
| Solvent | CH₂Cl₂, MeOH, Toluene | Aprotic or protic solvents can be used depending on the substrates. |
| Atmosphere | Air | Oxygen often facilitates the reoxidation of the copper catalyst.[8] |
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Reaction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] It is a highly versatile and widely used method in medicinal chemistry and materials science.[11] this compound can be coupled with a wide range of primary and secondary amines and anilines.
Mechanistic Considerations: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The choice of a sterically hindered and electron-rich phosphine ligand is often critical for the success of this reaction.[12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of this compound with an aryl halide and an amine. Note that in this context, the boronic acid would typically be converted to the corresponding aryl halide first. However, for the purpose of a comprehensive guide, a protocol for the direct amination of an aryl halide is provided, which is the standard Buchwald-Hartwig reaction.
Materials:
-
Aryl halide (e.g., 1-bromo-2-((2-chlorophenoxy)methyl)benzene)
-
Amine (e.g., aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a Schlenk tube.
-
Add the aryl halide, amine, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with XPhos, SPhos, or RuPhos | Sterically hindered, electron-rich phosphine ligands promote the reductive elimination step.[11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are essential for this reaction. |
| Temperature | 80-120 °C | Elevated temperatures are often necessary to overcome activation barriers. |
Conclusion: A Versatile Reagent for Modern Synthesis
This compound is a highly adaptable building block for the construction of complex organic molecules. Through its participation in cornerstone cross-coupling reactions like the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions, it provides a reliable and efficient means to form crucial carbon-carbon and carbon-heteroatom bonds. The protocols and principles outlined in this guide are intended to serve as a starting point for researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable reagent. As with any chemical transformation, optimization of the reaction conditions for specific substrates is encouraged to achieve the highest possible yields and purity.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 1998 , 39 (19), 2933–2936. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1982 , 21 (10), 799-799. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chan–Lam Coupling. Organic Chemistry Portal. [Link]
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Paul, F.; Patt, J.; Hartwig, J. F. Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. A New Catalyst Based on a Tri-tert-butylphosphine Ligand. Journal of the American Chemical Society, 1994 , 116 (13), 5969–5970. [Link]
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Wolfe, J. P.; Wagaw, S.; Buchwald, S. L. An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First General Palladium Catalyst for the Amination of Aryl Chlorides. Journal of the American Chemical Society, 1996 , 118 (30), 7215–7216. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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Buchwald–Hartwig Amination. Wikipedia. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
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The Strategic deployment of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid in the Synthesis of Novel Therapeutic Agents
This technical guide provides an in-depth exploration of the applications of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid in medicinal chemistry. This versatile building block is of significant interest to researchers and drug development professionals for its utility in constructing complex molecular architectures, particularly through the robust and widely applied Suzuki-Miyaura cross-coupling reaction. Its unique structural features, including the ortho-substituted chlorophenoxy moiety, offer distinct steric and electronic properties that can be exploited in the design of novel therapeutic agents.
Introduction: The Pivotal Role of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry. Their stability, low toxicity, and diverse reactivity make them ideal synthons for creating carbon-carbon and carbon-heteroatom bonds.[1] The boronic acid functional group can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, a property that has been harnessed in the development of sensors and drug delivery systems.[2] However, their most prominent application remains the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryls and other conjugated systems present in numerous biologically active compounds.[3]
The subject of this guide, this compound, is a specialized reagent that introduces a distinct phenoxymethylphenyl motif into target molecules. This structural unit can influence the pharmacological properties of a compound, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.
Core Application: Suzuki-Miyaura Cross-Coupling in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the boronic acid-bearing carbon and an electrophilic partner, typically an aryl, heteroaryl, or vinyl halide or triflate.[3]
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X).
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid (Ar') is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[3]
Application Protocol: Synthesis of a Hypothetical Soluble Epoxide Hydrolase (sEH) Inhibitor
To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a hypothetical, yet structurally plausible, inhibitor of soluble epoxide hydrolase (sEH). sEH is a therapeutic target for various cardiovascular and inflammatory diseases.[4] The potent and selective sEH inhibitor, GSK2256294, serves as a template for this hypothetical synthesis, demonstrating how the title boronic acid can be incorporated to generate novel analogues.[5]
Background: Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target
Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[6] Inhibition of sEH increases the levels of beneficial EETs, making it an attractive strategy for treating conditions such as hypertension, chronic obstructive pulmonary disease (COPD), and inflammatory pain.[5][6]
Figure 2: Mechanism of action of sEH and its inhibition.
Hypothetical Synthesis Workflow
The following protocol outlines the synthesis of a biaryl compound through a Suzuki-Miyaura coupling reaction between this compound and a suitable heterocyclic halide.
Reaction Scheme:
This compound + 2-bromo-5-cyanopyridine → 2-(2-((2-Chlorophenoxy)methyl)phenyl)-5-cyanopyridine
Figure 3: General workflow for the synthesis of the hypothetical sEH inhibitor.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 1256358-68-5 | 262.50 | 1.0 |
| 2-Bromo-5-cyanopyridine | 97483-77-7 | 183.01 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 |
| K₂CO₃ (Potassium Carbonate) | 584-08-7 | 138.21 | 2.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | 10 mL |
| Water (Degassed) | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (262.5 mg, 1.0 mmol) and 2-bromo-5-cyanopyridine (219.6 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: To the degassed solution, add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol) and K₂CO₃ (276.4 mg, 2.0 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, 2-(2-((2-Chlorophenoxy)methyl)phenyl)-5-cyanopyridine.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable and potentially carcinogenic solvent.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for constructing complex molecular scaffolds. The protocol detailed herein for a hypothetical sEH inhibitor demonstrates a practical application of this reagent in a medicinally relevant context. As the demand for new therapeutics continues to grow, the strategic use of specialized boronic acids like the one discussed will undoubtedly play a crucial role in the discovery and development of next-generation drugs.[7] Future research may focus on expanding the scope of coupling partners and exploring the biological activities of the resulting compounds against a wider range of therapeutic targets.
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Molecules. 2020 Sep; 25(18): 4323. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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ResearchGate. Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. [Link]
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ResearchGate. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. [Link]
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Hypertension. GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. [Link]
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NIH. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. [Link]
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PubMed. Phenylboronic acids-based diagnostic and therapeutic applications. [Link]
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Chemical Communications (RSC Publishing). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. [Link]
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PubMed. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. [Link]
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-
ResearchGate. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]
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Application Notes and Protocols for (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: Unlocking Complex Biaryl Structures
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a specialized ortho-substituted arylboronic acid, has emerged as a valuable building block for synthetic chemists engaged in the construction of complex molecular architectures. Its unique structural motif, featuring a chlorophenoxy ether linkage at the ortho position, provides a gateway to novel biaryl and heterocyclic compounds of significant interest in pharmaceutical and materials science research. The strategic placement of the substituent offers distinct steric and electronic properties that can be exploited to fine-tune the characteristics of the target molecules.[1][2][3]
This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.[4][5] The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1256358-68-5 | [6][7][8][9][10] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [6][7][8] |
| Molecular Weight | 262.50 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically ≥95% | [7] |
| Storage | Store at room temperature in a dry environment. | [8] |
Note: Some properties are predicted based on structurally similar compounds and general chemical principles due to the limited availability of specific experimental data for this compound.
Synthetic Strategy: A Plausible Route to this compound
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Williamson Ether Synthesis: This classical and reliable method is chosen for the formation of the ether linkage. 1-(Bromomethyl)-2-iodobenzene is selected as the electrophile to install the necessary halogen for the subsequent borylation step. A mild base like potassium carbonate is suitable to deprotonate the phenol without causing unwanted side reactions.
-
Lithium-Halogen Exchange: The use of an organolithium reagent, such as n-butyllithium, is a standard and highly efficient method for converting an aryl iodide to an aryllithium species at low temperatures.[13] This step is crucial for creating the nucleophilic carbon center required for borylation.
-
Borylation and Hydrolysis: The generated aryllithium is then reacted with a trialkyl borate (e.g., triisopropyl borate). The borate ester intermediate is subsequently hydrolyzed under acidic conditions to yield the final boronic acid. This two-step sequence is a well-established protocol for the synthesis of a wide range of arylboronic acids.[12]
Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[4][5] this compound serves as an excellent coupling partner in these reactions to generate sterically demanding biaryl structures.
Below is a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction.
Representative Reaction:
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| Aryl Halide (e.g., Aryl Bromide) | 1.0 | Electrophile |
| This compound | 1.2 - 1.5 | Nucleophile |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.01 - 0.05 | Catalyst Precursor |
| Phosphine Ligand (e.g., SPhos) | 0.02 - 0.10 | Stabilizes and activates the catalyst |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 | Activates the boronic acid |
| Anhydrous Solvent (e.g., Toluene/Water 10:1) | - | Reaction Medium |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Solvent Addition and Degassing: Add the solvent system, for example, a 10:1 mixture of toluene and water (10 mL). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and the phosphine ligand, for instance, SPhos (0.04 mmol). The use of bulky, electron-rich phosphine ligands is often beneficial for coupling with sterically hindered ortho-substituted substrates.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and palladium black.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification and Characterization: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.[14][15]
Rationale for Protocol Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the potentially more expensive aryl halide and to compensate for any potential homocoupling or protodeboronation side reactions.[16]
-
Palladium Catalyst and Ligand: The choice of the palladium source and ligand is crucial for the success of the reaction. For sterically demanding substrates, catalyst systems based on bulky, electron-rich phosphine ligands like SPhos are often superior as they promote the rate-limiting oxidative addition step and facilitate the reductive elimination.[17]
-
Base Selection: The base plays a critical role in the transmetalation step of the catalytic cycle. Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki-Miyaura couplings and is compatible with a wide range of functional groups.
-
Solvent System: A biphasic solvent system, such as toluene/water, is commonly employed. The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the reactants and the catalyst.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex biaryl compounds. Its unique substitution pattern allows for the introduction of specific steric and electronic features into target molecules. The provided synthetic strategy and detailed Suzuki-Miyaura coupling protocol offer a solid foundation for researchers to incorporate this valuable reagent into their synthetic programs. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the best results for a specific substrate combination.
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ChemSrc. B-[2-[(2-Chlorophenoxy)methyl]phenyl]boronic acid. Available from: [Link]
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Adamczyk-Woźniak, A., et al. Influence of the ortho-methoxyalkyl substituent on the properties of phenylboronic acids. Journal of Molecular Structure. 2013;1035:190-197. Available from: [Link]
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Dąbrowski, M., et al. The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry. 2015;798:18-25. Available from: [Link]
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CP Lab Safety. 2-(2-Chlorophenoxymethyl)phenylboronic acid, min 97%, 5 grams. Available from: [Link]
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Arctom. CAS NO. 1256358-68-5 | [2-[(2-chlorophenoxy)methyl]phenyl]boronic acid. Available from: [Link]
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Sporzyński, A., et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021;26(7):2007. Available from: [Link]
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Kassie, D. C., et al. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A. 2012;116(41):10156-10165. Available from: [Link]
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Storgaard, M., & Ellman, J. A. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. 2020;97:245-261. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Camacho-Hernandez, G. A., et al. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. 2019;62(24):11223-11242. Available from: [Link]
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Liu, X., et al. Improvement on synthesis of different alkyl-phenylboronic acid. Yaoxue Xuebao. 2014;49(10):1413-8. Available from: [Link]
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Reupohl, J., et al. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry. 2017;13:1308-1317. Available from: [Link]
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Cravotto, G., et al. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. 2021;11(1):103. Available from: [Link]
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Ling, Y., et al. A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities. 2004;20(6):734-737. Available from: [Link]
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Silva, A. M. S., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020;25(18):4323. Available from: [Link]
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Denmark, S. E., & Smith, R. C. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. 2020;97:245-261. Available from: [Link]
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Indolese, A. F. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl₂/Triphenylphosphine Complexes. Tetrahedron Letters. 1997;38(21):3513-3516. Available from: [Link]
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El-Sayed, N. N. E., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. 2023;13(28):19149-19181. Available from: [Link]
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Bharodiya, A., et al. Examples of biaryl-containing drugs and agrochemicals. ResearchGate. 2023. Available from: [Link]
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Ali, M. A., et al. Synthesis and characterization of novel N-(phenyl, benzyl, hetaryl)-2-([2][6][7]triazolo[1,5-c]quinazolin-2-ylthio)acetamides by spectral data, antimicrobial activity, molecular docking and qsar studies. Journal of Molecular Structure. 2021;1230:129881. Available from: [Link]
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Khan, I., et al. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. 2023;28(4):1786. Available from: [Link]
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Use of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid in the synthesis of biaryl compounds
Application Note & Protocol
Topic: Strategic Synthesis of Biaryl Scaffolds Utilizing (2-((2-Chlorophenoxy)methyl)phenyl)boronic Acid via Suzuki-Miyaura Cross-Coupling
Introduction: The Architectural Importance of Biaryl Motifs
Biaryl structures are fundamental scaffolds in high-value chemical synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their prevalence in drug discovery is particularly notable, with applications ranging from anti-inflammatory and analgesic agents to cardiovascular and central nervous system therapeutics.[4][5] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the critical carbon-carbon bond that defines these biaryl systems.[6][7][8] This is due to its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1]
This guide focuses on a specialized building block, This compound . The unique architecture of this reagent, featuring a sterically demanding ortho-substituent containing a chlorophenoxy ether, introduces specific considerations into the reaction design. Understanding how to leverage its structure is key to successfully synthesizing complex, poly-substituted biaryl compounds for advanced research and development. This document provides the mechanistic rationale, a detailed experimental protocol, and optimization strategies for its effective use.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst.[8][9] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The choice of ligand is critical here, as electron-rich and bulky ligands can facilitate this rate-limiting step, especially with less reactive aryl chlorides.[6]
-
Transmetalation: In this step, the organic group from the boronic acid (Ar²) is transferred to the palladium center. This process is activated by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻), facilitating the exchange of the halide group on the palladium complex.[8][9]
-
Reductive Elimination: The final step involves the two organic groups (Ar¹ and Ar²) coupling to form the new biaryl product (Ar¹-Ar²). This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Reagent in Focus: this compound
The structure of this boronic acid presents a classic challenge in cross-coupling chemistry: steric hindrance at the ortho position.[10][11] The bulky -(CH₂)-O-Ph-Cl group can impede the approach of the palladium complex during the transmetalation step. Consequently, successful coupling often requires carefully selected conditions to overcome this spatial crowding.
Causality Behind Experimental Choices:
-
High-Activity Catalysts: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are often necessary to promote efficient oxidative addition and reductive elimination for sterically demanding substrates.[12][13]
-
Stronger Bases: A stronger base (e.g., K₃PO₄, Cs₂CO₃) may be required to drive the formation of the boronate complex and facilitate the transmetalation step against the steric barrier.[8][14]
-
Higher Temperatures: Increased thermal energy is often needed to overcome the activation barrier for sterically hindered couplings.[10][14]
Detailed Application Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).
Materials and Reagents:
-
This compound (1.1 equiv)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv), finely ground
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Experimental Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Scientist's Note: The order of addition of solid reagents is not critical, but ensuring a dry, oxygen-free environment from the start is paramount to prevent catalyst deactivation and boronic acid homocoupling.[15]
-
-
Solvent Addition and Degassing:
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the flask and perform three cycles of vacuum/argon backfill to ensure the solution is thoroughly deoxygenated.
-
Scientist's Note: While anhydrous conditions can sometimes mitigate protodeboronation, a small amount of water is often beneficial for dissolving the base and facilitating the transmetalation step.[8] The key is to remove dissolved oxygen.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Scientist's Note: Sterically hindered couplings are often slower.[12] If the reaction stalls, a higher temperature (e.g., 110-120 °C) or the addition of a small amount of fresh catalyst/ligand may be beneficial.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (15 mL) and ethyl acetate (15 mL).
-
Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
-
Optimization and Troubleshooting
The success of challenging Suzuki-Miyaura couplings lies in systematic optimization. The following table provides a guide for adapting the protocol to different substrates or improving yields.
| Parameter | Common Choices | Rationale & Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(II) and Pd(0) pre-catalysts that form the active Pd(0) species in situ. Choice is often based on lab availability and stability.[7][8] |
| Ligand | For Steric Hindrance: SPhos, XPhos, RuPhos, P(tBu)₃ | Bulky, electron-rich monophosphine ligands are essential. They promote the reductive elimination step, which can be slow for sterically congested intermediates, and stabilize the catalyst.[6][13] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ and Cs₂CO₃ are generally more effective for hindered couplings than weaker bases like K₂CO₃. The choice can significantly impact yield.[8][14] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | The organic solvent choice affects reagent solubility and boiling point, allowing for temperature control. Aprotic polar solvents are generally preferred.[2][8] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to provide sufficient energy to overcome the activation barrier associated with sterically demanding substrates.[10][12] |
| Common Issue | Protodeboronation | Unwanted hydrolysis of the boronic acid. Can be minimized by using anhydrous solvents (if base is soluble), using boronate esters (e.g., pinacol esters), or ensuring the coupling reaction is faster than the hydrolysis.[15] |
Conclusion
This compound is a valuable reagent for constructing architecturally complex biaryl compounds. While its ortho-substitution introduces steric challenges, these can be reliably overcome through the rational selection of modern catalytic systems. By employing high-activity palladium catalysts, bulky phosphine ligands, appropriate bases, and optimized thermal conditions, researchers can effectively utilize this building block to access novel chemical space. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this and similar sterically demanding reagents into their synthetic campaigns.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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Larrañaga, O., de Cozar, A., Frecenon, M., Martin-Heras, V., Ugalde, J. M., & Cossío, F. P. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2136–2145. Available at: [Link]
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Karshtedt, D., Bell, A. T., & Tilley, T. D. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2387–2403. Available at: [Link]
-
Zhang, Z., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4567. Available at: [Link]
-
Jadhav, S. D., & D'Souza, D. M. (2019). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 17(2), 315-320. Available at: [Link]
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Das, B., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(30), 21820-21828. Available at: [Link]
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ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
ResearchGate. (n.d.). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. Available at: [Link]
-
Shen, X., et al. (2010). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]
-
Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2307–2316. Available at: [Link]
-
Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]
-
ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Available at: [Link]
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Zhang, Z.-H., et al. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 19(12), 20436–20447. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
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ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Available at: [Link]
-
Panda, G., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Medicinal Chemistry, 9(1), 79-94. Available at: [Link]
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ResearchGate. (n.d.). Examples of biaryl structure applications. Available at: [Link]
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ResearchGate. (n.d.). Examples of drugs containing a biaryl moiety. Available at: [Link]
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Mondal, B., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13(1), 3959. Available at: [Link]
Sources
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- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 9. chemrxiv.org [chemrxiv.org]
- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Introduction: Navigating the Challenges of Sterically Encumbered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, its application to the synthesis of highly substituted biaryl scaffolds, particularly those involving di- and tri-ortho-substituted precursors, presents significant mechanistic hurdles. The target substrate, (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, exemplifies this challenge. The ortho-((2-chlorophenoxy)methyl) substituent introduces substantial steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, when coupled with an ortho-substituted aryl chloride, the steric hindrance is compounded, making the final reductive elimination step to form the biaryl product energetically demanding.
These steric challenges often lead to low reaction yields, slow conversion rates, and the prevalence of side reactions such as protodeboronation.[3] Overcoming these obstacles requires carefully selected, highly active catalyst systems that can operate efficiently under mild conditions. This guide provides a detailed exploration of robust catalytic systems and optimized protocols specifically designed for the successful Suzuki-Miyaura coupling of this compound with challenging aryl chlorides.
Understanding the Mechanistic Hurdles
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance, particularly from ortho substituents on both coupling partners, adversely affects each of these key transformations.
-
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, is generally less sensitive to steric hindrance on the boronic acid partner but is significantly affected by substitution on the aryl halide. Aryl chlorides, being less reactive than bromides or iodides, require electron-rich and sterically bulky ligands on the palladium center to facilitate this step.[3][4]
-
Transmetalation: This is often the rate-limiting step in couplings with hindered substrates. The bulky ortho-substituent on the boronic acid sterically shields the boron atom, making the transfer of the aryl group to the palladium center difficult. The choice of base is critical here, as it must activate the boronic acid to form a more nucleophilic boronate species without causing decomposition.[5][6]
-
Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can also be slowed by steric congestion. The two bulky aryl groups on the palladium(II) intermediate must be in a cis orientation to eliminate, and severe steric clash can raise the energy barrier for this process.
Recommended Catalyst Systems for Hindered Couplings
To address the challenges posed by substrates like this compound, catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are paramount. These ligands stabilize the palladium center, promote oxidative addition to unreactive aryl chlorides, and facilitate the otherwise difficult transmetalation and reductive elimination steps.[7][8]
Buchwald-Type Phosphine Ligands:
The laboratories of Stephen L. Buchwald have developed a vast portfolio of electron-rich, sterically demanding phosphine ligands that are highly effective for challenging cross-coupling reactions. For the coupling of a sterically hindered boronic acid with an aryl chloride, ligands such as SPhos, XPhos, and RuPhos are excellent candidates.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its general applicability and high activity, especially for aryl chloride substrates.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk can be advantageous for promoting reductive elimination of hindered biaryls.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand for Suzuki-Miyaura couplings.
These ligands are typically used with a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
N-Heterocyclic Carbene (NHC) Ligands:
NHC ligands, pioneered by researchers like Steven P. Nolan, offer a powerful alternative to phosphines.[7] They are strong σ-donors and form very stable complexes with palladium, leading to highly active and long-lived catalysts. For sterically demanding couplings, IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a common choice. These can be generated in situ from their corresponding imidazolium salts or used as pre-formed palladium-NHC complexes (e.g., PEPPSI-IPr).[5] The use of palladacycle precatalysts bearing NHC ligands has been shown to be particularly effective for forming di- and tri-ortho-substituted biaryls at room temperature.[7][9][10]
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura reaction with a sterically hindered substrate.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)
This protocol is a robust starting point for the coupling of this compound with a representative sterically hindered aryl chloride, such as 2-chloro-m-xylene.
Reagents and Materials:
-
This compound (1.0 equiv)
-
2-Chloro-m-xylene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, 2-chloro-m-xylene, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe to create a 10:1 toluene/water mixture (e.g., 2 mL of toluene and 0.2 mL of water per 0.5 mmol of the limiting reagent).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions with sterically hindered substrates may require 12-24 hours for complete conversion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Room Temperature Coupling using an NHC-Palladacycle Precatalyst
Leveraging the high activity of NHC-palladacycle precatalysts can allow for milder reaction conditions, which may be beneficial for sensitive functional groups.[7][9]
Reagents and Materials:
-
This compound (1.5 equiv)
-
Aryl Chloride (e.g., 2-chlorotoluene) (1.0 equiv)
-
[Pd(IPr)(cinnamyl)Cl] or similar NHC-palladacycle precatalyst (1-2 mol%)
-
Potassium tert-butoxide (KOtBu) or another strong base (2.0 equiv)
-
2-Propanol (Technical grade is often sufficient)[7]
-
Oven-dried vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a vial open to the air, add the aryl chloride, the NHC-palladacycle precatalyst, and the base.
-
Reagent Addition: Add the this compound and 2-propanol.
-
Reaction Execution: Cap the vial and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. These highly active catalysts can often drive the reaction to completion in a few hours, even at room temperature.[7]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography.
Data Summary and Catalyst Comparison
The choice of catalyst system can significantly impact the yield of the desired biaryl product. The following table summarizes representative data for Suzuki-Miyaura couplings of sterically hindered substrates, providing a basis for comparison.
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Typical Yield Range (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [11] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | RT - 80 | 80-98 | [4][5] |
| [Pd(IPr)(cinnamyl)Cl] | KOtBu | 2-Propanol | RT | 90-99 | [7][10] |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 75-90 | [4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality base | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all solvents are thoroughly degassed by sparging with an inert gas.- Use a freshly opened or finely ground base (e.g., K₃PO₄). |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic sources- Base is too strong or reaction temperature too high | - Use anhydrous solvents and ensure the reaction is run under a dry, inert atmosphere.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and consider a lower reaction temperature. |
| Formation of Homocoupled Byproducts | - Oxygen contamination leading to oxidative homocoupling of the boronic acid. | - Maintain a strict inert atmosphere throughout the reaction setup and execution. |
| Incomplete Reaction with Aryl Chloride | - Low reactivity of the C-Cl bond.- Catalyst deactivation. | - Increase catalyst loading slightly (e.g., from 2 mol% to 3-4 mol%).- Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos) to promote oxidative addition. |
The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
The diagram below outlines the key steps in the catalytic cycle, highlighting the role of the bulky ligand (L) in facilitating the reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle for hindered substrates.
Conclusion
The successful Suzuki-Miyaura coupling of sterically demanding substrates like this compound is highly achievable with the appropriate selection of modern catalyst systems. The use of bulky, electron-rich phosphine ligands or robust NHC-palladium complexes is critical to overcoming the steric barriers associated with the oxidative addition, transmetalation, and reductive elimination steps. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can effectively synthesize complex biaryl structures that are often inaccessible with traditional palladium catalysts.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366.
- Al-Duaij, O. K., et al. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 26(12), 3086-3090.
- Parrish, J. P., & Jung, K. W. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195.
- Parrish, J. P., & Jung, K. W. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803.
- Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003).
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
- Kversick, I., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(19), 7219-7226.
- Cembellín, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
- Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252–255.
- Yang, H., & Tang, W. (2022). Atroposelective Suzuki–Miyaura Cross-Coupling of ortho-Sulfonyl-Substituted Aryls to Chiral Biaryls.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling of phenylboronic acid and styrene.
- Yoo, W.-J., et al. (2010). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. NIH Public Access.
- Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(31), 11102–11114.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study.
- ResearchGate. (2008).
- Li, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed.
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- Ismael, A., et al. (2020).
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- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 8. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid in the synthesis of pharmaceutical intermediates
An Application Guide for the Use of (2-((2-Chlorophenoxy)methyl)phenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Role of Boronic Acids in Modern Drug Discovery
The synthesis of complex active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. Medicinal chemists continually seek versatile and efficient building blocks to construct novel molecular architectures. Among these, boronic acids and their derivatives have become indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a premier method for forming carbon-carbon (C-C) bonds, a fundamental step in assembling the core scaffolds of many drugs.[1][3] Boronic acids are favored for their stability, low toxicity, and high functional group tolerance, making them suitable for use in complex, multi-step syntheses.[4][5]
This compound is a sophisticated building block that offers several strategic advantages. Its structure incorporates a diaryl ether linkage, a common motif in various biologically active compounds, and a reactive boronic acid group poised for C-C bond formation. This pre-formed ether linkage simplifies synthetic routes by providing a significant molecular fragment in a single piece, allowing researchers to focus on building further complexity around a biaryl core. This application note provides a detailed overview of its use, focusing on the mechanistic principles of the Suzuki-Miyaura reaction and providing robust protocols for its application in synthesizing advanced pharmaceutical intermediates.
Part 1: The Suzuki-Miyaura Coupling - A Mechanistic Framework
To effectively utilize this compound, a clear understanding of the Suzuki-Miyaura reaction mechanism is essential. The reaction forges a C-C bond between an organoboron compound (the boronic acid) and an organic halide or triflate in the presence of a palladium catalyst and a base.[6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex, which inserts itself into the carbon-halogen bond of the organic halide (Ar-X). This forms a new Palladium(II) intermediate.[8][9] This step is often the rate-determining step in the cycle.[7]
-
Transmetalation : The organic group from the boronic acid is transferred to the Palladium(II) center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).[5][10] This boronate then exchanges its organic moiety with the halide on the palladium complex.[11]
-
Reductive Elimination : The two organic groups on the palladium center (the one from the organic halide and the one from the boronic acid) couple and are expelled from the palladium complex, forming the new biaryl product (Ar-Ar'). This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, base, and solvent, which must be carefully selected based on the specific substrates being coupled.
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- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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Application Note: High-Throughput Analytical Strategies for Monitoring Suzuki-Miyaura Cross-Coupling Reactions of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides detailed analytical methods for the real-time monitoring of reactions involving (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a key building block in contemporary organic synthesis. We delve into the rationale behind method selection and provide validated, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed to empower researchers to achieve robust reaction control, ensure product quality, and accelerate drug development timelines.
Introduction: The Analytical Imperative in Modern Synthesis
This compound is a versatile reagent frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds in complex molecules. The efficiency and success of these transformations are contingent upon precise control of reaction parameters. Deviations can lead to the formation of impurities, such as homocoupled products and protodeboronation, which can complicate purification and compromise the final product's integrity.[1][2][3] Therefore, robust analytical monitoring is not merely a quality control measure but an integral part of process understanding and optimization.
This application note presents a multi-faceted analytical approach to empower researchers with the tools needed for comprehensive reaction monitoring. We will explore chromatographic and spectroscopic techniques, elucidating their respective strengths in quantifying reactants and products, identifying byproducts, and providing mechanistic insights.
Stability and Handling Considerations for this compound
Arylboronic acids, including the title compound, can exhibit instability under certain conditions. A primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved.[4][5] This process is often pH-dependent, with increased rates observed in both highly acidic and basic media.[5] Given that Suzuki-Miyaura reactions are typically conducted under basic conditions to facilitate transmetalation, the potential for protodeboronation must be considered and monitored.[3][5]
Furthermore, boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration.[6][7] While this is often a reversible process, it can complicate quantification if not properly addressed in the analytical method. For this reason, sample preparation and the choice of analytical technique are critical.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Profiling
HPLC is an indispensable tool for monitoring the progress of Suzuki-Miyaura reactions due to its ability to separate and quantify reactants, intermediates, products, and impurities in a single run. A well-developed HPLC method provides a detailed "snapshot" of the reaction mixture over time.
Rationale for Method Development
The selection of an appropriate stationary phase, mobile phase, and detector is paramount for achieving a robust separation.
-
Stationary Phase: A C18 reversed-phase column is the most common choice for analyzing arylboronic acids and their coupling products.[6] The nonpolar nature of the C18 stationary phase allows for good retention and separation of the aromatic compounds typically involved in these reactions.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is generally effective. The buffer helps to control the ionization state of the boronic acid and any acidic or basic functionalities in the molecules, leading to improved peak shape and reproducibility.[6]
-
Detector: A photodiode array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths. This is invaluable for peak identification and purity assessment.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC analysis of a Suzuki-Miyaura reaction.
Detailed HPLC Protocol
Objective: To quantify the consumption of this compound and the formation of the desired product.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Materials:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Solutions: Prepare stock solutions of this compound, the corresponding aryl halide starting material, and an authentic sample of the expected product in the diluent.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | PDA, 254 nm (or optimal wavelength) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the diluent containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to stop the reaction.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
Identify the peaks corresponding to the starting materials and product by comparing their retention times and UV spectra with those of the prepared standards.
-
Integrate the peak areas to determine the relative amounts of each component.
-
Plot the concentration of reactants and products as a function of time to generate a reaction profile.
Method Validation: This method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[8][9][10] Key validation parameters include:
-
Specificity: The ability to resolve the analyte from potential impurities.
-
Linearity: The linear relationship between concentration and detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Derivatization
While HPLC is generally preferred for the primary reaction components, GC-MS can be a powerful tool for identifying and quantifying volatile impurities or for analyzing the boronic acid after derivatization.[7][11][12] Direct analysis of boronic acids by GC is challenging due to their low volatility and thermal instability.[7][12] Derivatization to form a more volatile and stable ester is often necessary.
Derivatization Strategy
A common approach for the GC-MS analysis of boronic acids is to convert them into their corresponding pinacol esters. However, for a compound like this compound, a silylation reaction using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be effective.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Detailed GC-MS Protocol
Objective: To identify and quantify potential volatile byproducts and confirm the presence of the boronic acid through derivatization.
Instrumentation:
-
GC system with a split/splitless injector, coupled to a mass spectrometer.
Materials:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Derivatizing Agent: BSTFA with 1% TMCS.
-
Solvent: Dichloromethane or other suitable solvent.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-550 |
Sample Preparation:
-
Take an aliquot of the reaction mixture and evaporate the solvent under a stream of nitrogen.
-
To the dry residue, add 100 µL of BSTFA and 100 µL of dichloromethane.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS.
Data Analysis:
-
Analyze the resulting chromatogram to identify peaks corresponding to volatile impurities.
-
The mass spectrum of the derivatized boronic acid will show a characteristic molecular ion and fragmentation pattern, which can be used for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation and Kinetic Insights
NMR spectroscopy is an invaluable tool for unambiguous structure confirmation of the final product and for gaining deeper insights into the reaction mechanism and kinetics.[13] Both ¹H and ¹¹B NMR can be particularly informative.
The Power of Multinuclear NMR
-
¹H NMR: Provides detailed information about the structure of the organic components in the reaction mixture. By monitoring the disappearance of signals from the starting materials and the appearance of new signals from the product, the reaction progress can be followed.
-
¹¹B NMR: This is a powerful technique for directly observing the boron-containing species.[14] The chemical shift of the boron nucleus is sensitive to its coordination environment. This allows for the differentiation between the trigonal boronic acid and the tetrahedral boronate species, providing insights into the activation of the boronic acid under the reaction conditions.
-
³¹P NMR: If a phosphine ligand is used with the palladium catalyst, ³¹P NMR can be used to monitor the state of the catalyst throughout the reaction.[15]
Visualizing the NMR Monitoring Process
Caption: Workflow for NMR-based reaction monitoring.
Detailed NMR Protocol
Objective: To monitor the reaction kinetics and identify intermediates by ¹H and ¹¹B NMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended).
Materials:
-
Deuterated Solvent: A solvent that is compatible with the reaction mixture (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A non-reactive compound with a known concentration and a simple NMR spectrum (e.g., 1,3,5-trimethoxybenzene).
Sample Preparation:
-
At various time points, withdraw an aliquot from the reaction.
-
If necessary, quench the reaction.
-
Transfer a known volume of the aliquot to an NMR tube.
-
Add a known volume of the deuterated solvent containing the internal standard.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹¹B NMR spectra.
-
In the ¹H NMR spectrum, integrate the signals of the starting materials, product, and internal standard. The relative concentrations can be calculated from these integrals.
-
In the ¹¹B NMR spectrum, observe the chemical shifts to identify the different boron species present.
-
Plot the concentration versus time to determine the reaction kinetics.
Conclusion: An Integrated Analytical Approach for Robust Process Control
The successful development and scale-up of synthetic processes involving this compound rely on a thorough understanding of the reaction dynamics. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, researchers can achieve a comprehensive view of the reaction. HPLC provides quantitative data on the main reaction components, GC-MS is useful for identifying volatile impurities, and NMR offers structural confirmation and mechanistic insights. The protocols and rationales presented in this application note provide a solid foundation for developing robust and reliable analytical methods, ultimately leading to improved process control, higher product quality, and accelerated timelines in research and development.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). Q2A: Text on Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1997). Q2B: Validation of Analytical Procedures: Methodology. [Link]
- Shabir, G. A. (2003). Validation of HPLC Chromatography Methods for Pharmaceutical Analysis.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Analytical Methods. (n.d.).
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
PubMed. (2022). A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction. [Link]
-
PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. [Link]
- Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of organic chemistry, 78(10), 4674–4684.
- Semantic Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
- Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
- BenchChem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids.
- Core.ac.uk. (n.d.).
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
- AMS Bio. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- MilliporeSigma. (n.d.).
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
-
Waters. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and....
- Wikipedia. (n.d.). Phenylboronic acid.
- ACS Publications. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions.
- Sigma-Aldrich. (n.d.). 2-Chlorophenylboronic acid = 95.0 3900-89-8.
- Organic Syntheses. (2020).
- National Institutes of Health. (n.d.). 2-Chlorophenylboronic acid | C6H6BClO2 | CID 2734322.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- Pascal-Man. (2024). Palladium-105 NMR.
- National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance.
- Matrix Fine Chemicals. (n.d.). (2-CHLOROPHENYL)BORONIC ACID | CAS 3900-89-8.
- BLD Pharm. (n.d.). 3900-89-8|(2-Chlorophenyl)boronic acid.
- MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
-
PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
- Sultan Qaboos University. (2020).
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- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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- 13. A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
Purification techniques for products from (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid reactions
An In-Depth Guide to the Purification of Suzuki-Miyaura Coupling Products Derived from (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Introduction: The Challenge of Purity in Modern Drug Synthesis
This compound is a sophisticated building block, pivotal in the synthesis of complex biaryl structures that form the backbone of numerous therapeutic agents. Its use, primarily in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, allows for the efficient formation of carbon-carbon bonds.[1][2] However, the elegance of the synthesis is matched by the complexity of the resulting crude product. For researchers in drug development, achieving exceptional purity is not merely a procedural step but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[3]
This application note provides a comprehensive guide to navigating the multifaceted challenge of purifying products from reactions involving this specific boronic acid. We will move beyond simple procedural lists to explain the causality behind each experimental choice, offering a robust framework for developing a self-validating purification strategy.
Part 1: Understanding the Impurity Profile
A successful purification strategy begins with a deep understanding of what needs to be removed. In a typical Suzuki-Miyaura reaction, the desired biaryl product is accompanied by a host of impurities stemming from starting materials, reagents, and side reactions.[4][5]
Typical Suzuki-Miyaura Reaction Scheme:
Table 1: Common Impurities and Their Origins
| Impurity Class | Specific Examples | Origin |
| Reagent-Derived | Unreacted this compound, Unreacted Aryl Halide | Incomplete reaction. |
| Homocoupling Byproducts | Dimer of the boronic acid, Dimer of the aryl halide | Unwanted side reaction, often promoted by oxygen.[5] |
| Catalyst-Derived | Residual Palladium (Pd), Phosphine Ligands (e.g., PPh₃), Phosphine Oxides | Remnants of the catalytic system.[6][7][8] |
| Side-Reaction Products | Protodeborylated starting material (2-chlorophenoxymethyl)benzene) | Hydrolysis of the boronic acid.[4] |
| Inorganic Salts | K₂CO₃, Cs₂CO₃, Na₂CO₃, KF, Phosphates | Byproducts from the base used in the reaction. |
Part 2: A Strategic Workflow for Purification
A multi-step, orthogonal approach is essential for systematically removing the diverse range of impurities. The following workflow provides a logical sequence from the crude reaction mixture to the final, highly pure compound.
Caption: General purification workflow from crude mixture to final product.
Part 3: Detailed Application Protocols
Protocol 1: Aqueous Work-up and Extraction
Rationale: This initial step aims to remove the bulk of inorganic salts and water-soluble components from the organic phase containing the product.
Step-by-Step Methodology:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). The choice of solvent should be based on the product's solubility.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized water.
-
Saturated aqueous sodium chloride (Brine). The brine wash helps to remove residual water from the organic phase.
-
-
Drain the aqueous layer and transfer the organic phase to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Selective Removal of Boronic Acid Impurities
Rationale: Unreacted boronic acids are weakly acidic and can often be removed without chromatography. Their removal is crucial as they can complicate subsequent steps.
Method A: Basic Aqueous Wash This technique leverages the acidic proton of the boronic acid group, which reacts with a base to form a water-soluble boronate salt.[9][10][11]
Step-by-Step Methodology:
-
Dissolve the crude product from Protocol 1 in a suitable organic solvent (e.g., Ethyl Acetate).
-
Transfer to a separatory funnel and add a 1-2 M aqueous solution of NaOH or K₂CO₃.
-
Shake gently for 5-10 minutes.
-
Separate the layers, retaining the organic phase.
-
Repeat the basic wash 1-2 times, monitoring the removal of the boronic acid from the organic layer by TLC or LC-MS if necessary.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
Method B: Scavenger Resin Sequestration For products that may be sensitive to basic conditions, scavenger resins offer a highly selective alternative. Resins functionalized with diol groups are particularly effective at binding boronic acids.[9][11]
Step-by-Step Methodology:
-
Dissolve the crude product in a compatible solvent (e.g., THF, DCM).
-
Add a diol-functionalized scavenger resin (typically 3-5 equivalents relative to the theoretical amount of residual boronic acid).
-
Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by analyzing aliquots of the solution.
-
Filter off the resin and wash it thoroughly with the same solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
Protocol 3: Removal of Residual Palladium Catalyst
Rationale: Palladium is a toxic heavy metal, and regulatory agencies mandate extremely low residual levels in APIs (often <10 ppm).[6][7] Its efficient removal is a critical step in pharmaceutical process chemistry.
Table 2: Comparison of Palladium Scavenging Techniques
| Method | Principle | Pros | Cons |
| Thiol-Based Scavenger Resins | Chemisorption (strong covalent binding) | High efficiency and selectivity; simple filtration removal.[6][8][12] | Higher cost; may require longer reaction times. |
| Activated Carbon | Physisorption | Low cost; effective for many Pd species. | Can adsorb the desired product, reducing yield; fine powder can be difficult to filter completely. |
| Aqueous Cysteine Wash | Chelation | Inexpensive; can be effective for certain Pd species. | Can be less efficient than scavengers; introduces an additional aqueous extraction step. |
Step-by-Step Methodology (Using Scavenger Resin):
-
Dissolve the palladium-containing crude product in a suitable solvent (e.g., Acetonitrile, THF).
-
Add a thiol-functionalized scavenger resin, such as Biotage® MP-TMT, typically using 3-5 equivalents relative to the initial amount of palladium catalyst.[7]
-
Stir the slurry at room temperature or slightly elevated temperature (40-50 °C) overnight.
-
Allow the mixture to cool, then filter to remove the resin. Wash the resin with fresh solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Crucially, analyze the product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to validate the removal process.
Protocol 4: Flash Column Chromatography
Rationale: Chromatography is the workhorse for separating the desired product from organic impurities with similar solubility, such as homocoupled byproducts or unreacted aryl halide.[1][13][14][15]
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
Develop a TLC Method: First, identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides good separation of your product from impurities on a TLC plate (target Rf of product ~0.3).
-
Prepare the Sample: For "dry loading," dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone), add silica gel, and evaporate the solvent to get a free-flowing powder. This often leads to better separation.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into the column.
-
Run the Column: Load the sample onto the top of the silica bed. Begin eluting with the low-polarity solvent, gradually increasing the polarity according to the TLC development.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 5: Recrystallization for Final Purity
Rationale: Recrystallization is a powerful technique for achieving the highest level of purity for solid compounds. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases upon cooling, allowing pure crystals to form while impurities remain in the "mother liquor".[16][17][18]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot.[19] Common systems include Ethanol/Water, Toluene, or Ethyl Acetate/Hexanes.
-
Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[20]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a precipitate.[18]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure product.
-
Cool Further: Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to obtain the final, highly purified product.
References
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Reddit User Discussion. (2017). Purification of boronic acids? Reddit. [Link]
- Google Patents.
-
Cairns, C. et al. (2004). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
-
Wang, Y. et al. (2009). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. ResearchGate. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Dodds, C. et al. (2021). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Recrystallization. [Link]
-
The Chemists' Cookbook. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Al-Jbouri, H. A. et al. (2013). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
UCD Chem. (2013). Recrystallization. YouTube. [Link]
-
Tyre, M. G. et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2018). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
ResearchGate. (2021). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. [Link]
-
ResearchGate. (2021). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]
-
Leadbeater, N. E. & Marco, M. (2003). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. ResearchGate. [Link]
-
Biedrzycka, A. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]
-
ResearchGate. (2018). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Scilit. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Baltus, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]
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Troubleshooting & Optimization
Low yield in Suzuki coupling with (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: Diagnosing the Challenge
You are attempting a Suzuki-Miyaura cross-coupling using this compound and are experiencing lower-than-expected yields. This is a common but surmountable challenge. The issue often originates from the significant steric hindrance around the boronic acid's reactive center. The ortho-substituent, a bulky chlorophenoxymethyl group, impedes the key transmetalation and reductive elimination steps of the catalytic cycle.[1][2][3]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your reaction conditions. We will delve into the causality behind each experimental choice, empowering you to make informed decisions for this and future challenging coupling reactions.
Visualizing the Problem: Steric Hindrance
The diagram below highlights the structural features of your boronic acid that contribute to its challenging nature in Suzuki couplings. The proximity of the bulky ortho substituent to the C-B bond creates a sterically congested environment around the palladium center during the catalytic cycle.
Caption: Steric hindrance in the target boronic acid.
Frequently Asked Questions & Troubleshooting Guide
Q1: My yield is very low. Is my catalyst system suited for this sterically hindered substrate?
A1: Likely not. Standard catalysts often fail with hindered substrates.
Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are frequently ineffective for substrates with significant steric bulk.[2] The crucial steps of oxidative addition and reductive elimination are kinetically slow in these cases. To overcome this, you need a catalyst system that is both highly active and can accommodate sterically demanding partners.
Core Insight: The key is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of a reactive, monoligated Pd(0) species, which accelerates the rate-limiting steps of the catalytic cycle.[4][5]
Recommendations:
-
Switch to Buchwald Ligands: These dialkylbiaryl phosphine ligands are the industry standard for challenging couplings.[4][6] They enhance catalyst activity and stability, enabling reactions with sterically encumbered substrates, even aryl chlorides.[4]
-
Use Modern Precatalysts: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use air- and moisture-stable precatalysts. These "G2," "G3," or "G4" precatalysts (e.g., XPhos Pd G3) ensure reliable activation and improved reaction consistency.
| Catalyst / Ligand | Key Feature | Recommended For |
| XPhos / SPhos | Bulky, electron-rich biarylphosphine ligands. | Gold standard for sterically hindered aryl halides and boronic acids.[1][4] |
| RuPhos | Similar to XPhos/SPhos, often effective when others are not. | Excellent alternative for hindered systems.[1] |
| tBu₃P (Tri-tert-butylphosphine) | Very bulky and electron-donating alkylphosphine. | Highly active, but can be air-sensitive. Often used as a solution or as HBF₄ salt. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, more electron-rich than phosphines. | Effective for coupling unreactive chlorides.[5][7] |
Q2: I've changed my catalyst, but the yield is still poor. Could the base be the problem?
A2: Absolutely. The base is not just a proton scavenger; it's a critical activator.
The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which is essential for the transmetalation step.[8][9] For sterically hindered boronic acids, a weak or partially soluble base may not be sufficient to drive this equilibrium, stalling the catalytic cycle.
Core Insight: Steric hindrance slows down transmetalation. A stronger, yet non-nucleophilic, base is often required to increase the concentration of the active boronate species and accelerate the reaction.[10]
Recommendations:
-
Switch to a Stronger Base: Move away from mild bases like Na₂CO₃ or K₂CO₃.
-
Ensure Base Quality: Use a finely powdered, anhydrous base to maximize its surface area and reactivity.
| Base | pKa (of conjugate acid) | Comments & Recommendations |
| K₃PO₄ (Potassium Phosphate) | ~12.3 | First choice for hindered couplings. Strong, non-nucleophilic, and highly effective in many systems.[10][11] |
| Cs₂CO₃ (Cesium Carbonate) | ~10.3 | Often provides higher reactivity due to the high solubility of cesium salts in organic solvents. |
| CsF (Cesium Fluoride) | ~3.2 | A mild but highly effective option, particularly for substrates prone to base-mediated decomposition.[12] |
| K₂CO₃ (Potassium Carbonate) | ~10.3 | A standard base, but often too weak for challenging substrates. |
Q3: My boronic acid seems to be degrading. What is happening and how can I prevent it?
A3: You are likely observing protodeboronation, a common side reaction.
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[13] This reaction is often catalyzed by the palladium complex itself and is exacerbated by the presence of water and base, which are necessary for the main reaction.[14][15] Bulky ligands, while beneficial for the coupling, can paradoxically accelerate this side reaction.[14][16]
Core Insight: The stability of your boronic acid is a critical parameter. Minimizing its decomposition is key to achieving high yields.
Recommendations:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a neopentyl glycol or pinacol (BPin) boronate ester. These are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.[10][15]
-
Use Anhydrous Conditions: While some water can be beneficial for base solubility, excess water can promote protodeboronation. Try using a rigorously dried solvent.
-
Control Reaction Temperature: Higher temperatures can accelerate decomposition. Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 80 °C instead of 110 °C).[10]
-
Slow Addition: If protecting the boronic acid isn't feasible, consider a slow addition of the boronic acid solution to the reaction mixture via syringe pump. This keeps its instantaneous concentration low, minimizing the rate of decomposition.[2][13]
Systematic Optimization Workflow
If simple changes do not resolve the issue, a systematic approach is necessary. The following workflow provides a logical progression for optimizing your reaction.
Caption: A logical workflow for troubleshooting the Suzuki coupling.
The Suzuki Catalytic Cycle: Where Things Go Wrong
Understanding the catalytic cycle helps pinpoint the source of failure. For your substrate, the Transmetalation and Reductive Elimination steps are most likely the bottlenecks due to steric clash.
Caption: The Suzuki cycle with likely failure points highlighted.
Recommended Experimental Protocol (Starting Point)
This protocol is a robust starting point for optimization. It employs a modern catalyst system known to be effective for challenging substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane (to make 0.2 M solution)
Procedure:
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the vial in a pre-heated aluminum block or oil bath set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via LC-MS or GC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
References
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Deactivated Aryl and Heteroaryl Chlorides with Functionalized Substrates. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
- Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691.
-
Pollice, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(25), 9646–9656. Retrieved from [Link]
-
Pollice, R., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (10), 1214-1216. Retrieved from [Link]
-
Saito, S., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters, 23(13), 5135–5139. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Czerwieniec, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
D'Andola, C., & M. E. G. (2018). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Synthesis, 50(10), 1933-1950. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(6), 1274-1280. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
-
Findlater, M., et al. (2019). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 38(20), 3948–3955. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
Monroy, J. R., et al. (2019). Palladium PEPPSI-IPr Complex Supported on a Calix[16]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Catalysts, 9(11), 941. Retrieved from [Link]
-
Czerwieniec, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
Sources
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- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. chemrxiv.org [chemrxiv.org]
Side reactions of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid in organic synthesis
Welcome to the technical support center for (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the success of your synthetic endeavors.
Introduction: The unique profile of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a sterically demanding ortho-substituent with a potential chelating ether oxygen, presents both opportunities for unique reactivity and challenges in the form of specific side reactions. This guide will address the most common issues encountered with this and structurally similar boronic acids: protodeboronation, homocoupling, and oxidation.
Troubleshooting Guide & FAQs
Section 1: Protodeboronation - The Unwanted Protonolysis
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of a diaryl ether byproduct and reducing the yield of your desired cross-coupled product.[1] This side reaction is highly dependent on the reaction conditions, especially pH.[1][2]
Q1: I am observing a significant amount of the protodeboronated byproduct, 1-chloro-2-(phenoxymethyl)benzene, in my reaction mixture. What is causing this and how can I minimize it?
A1: This is a classic case of protodeboronation. The C-B bond in your boronic acid is susceptible to cleavage, particularly under certain pH conditions.[1] Both acid- and base-catalyzed pathways exist for this side reaction.[2][3] Given the likely basic conditions of a Suzuki-Miyaura coupling, a base-catalyzed mechanism is the probable culprit.
Causality:
-
Base-Catalyzed Protodeboronation: In the presence of a base, the boronic acid forms a boronate species. This boronate can then react with a proton source (like water, which is often present in Suzuki reactions) to undergo protodeboronation.[3]
-
Steric Hindrance: The bulky ortho-substituent on your boronic acid can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. This prolonged reaction time provides more opportunity for the competing protodeboronation to occur.[4][5]
Troubleshooting Strategies:
| Strategy | Rationale |
| Optimize the Base | Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can accelerate protodeboronation. |
| Anhydrous Conditions | Meticulously dry your solvents and reagents to minimize the presence of water, a key proton source for this side reaction.[5] |
| Use a Boronic Ester | Convert the boronic acid to its pinacol ester derivative. Boronic esters are generally more stable and less prone to protodeboronation. The active boronic acid can be slowly released in situ under the reaction conditions.[1][6] |
| Increase Catalyst Efficiency | Employ a highly active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos) to accelerate the desired Suzuki coupling, outcompeting the slower protodeboronation.[5][7] |
Experimental Protocol: Conversion to the Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF (0.5 M).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction.
Section 2: Homocoupling - The Dimerization Dilemma
Homocoupling of the boronic acid results in the formation of a symmetrical biaryl dimer, in this case, 2,2'-bis((2-chlorophenoxy)methyl)-1,1'-biphenyl. This side reaction consumes your starting material and complicates purification.
Q2: My main byproduct is the dimer of my boronic acid. Why is this happening and what are the best practices to avoid it?
A2: The formation of a homocoupled product is a common issue in palladium-catalyzed cross-coupling reactions.[8][9] There are two primary mechanisms to consider:
Causality:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the formation of a palladium peroxo complex. This complex can react with the boronic acid, ultimately leading to the formation of the homocoupled product.[8] This is often the main pathway.
-
Palladium(II)-Mediated Homocoupling: A stoichiometric reaction between Pd(II) and the boronic acid can also result in the formation of the symmetrical biaryl and Pd(0).[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Detailed Mitigation Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use. Employing three freeze-pump-thaw cycles is more effective than simply bubbling with an inert gas. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup.[9]
-
Use of a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ to bypass potential Pd(II)-mediated homocoupling pathways.
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) catalyst, thereby suppressing the Pd(II)-mediated homocoupling pathway.[9]
-
Slow Addition: In some cases, adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]
Section 3: Oxidation - The Conversion to an Alcohol
Boronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding alcohol (in this case, (2-((2-chlorophenoxy)methyl)phenyl)methanol).[10][11]
Q3: I am isolating the alcohol corresponding to my boronic acid. What reaction conditions favor this side reaction?
A3: The oxidation of boronic acids is a known decomposition pathway, particularly in the presence of reactive oxygen species.[10][11]
Causality:
-
Mechanism of Oxidation: The empty p-orbital of the boron atom is susceptible to nucleophilic attack by an oxidant (e.g., peroxide or molecular oxygen). This is followed by a 1,2-migration of the aryl group from the boron to the oxygen, which after hydrolysis, yields the alcohol and boric acid.[10][12]
-
Reaction Conditions: This side reaction can be exacerbated by prolonged reaction times at elevated temperatures in the presence of air.
Preventative Measures:
| Measure | Rationale |
| Inert Atmosphere | As with homocoupling, maintaining a strictly inert atmosphere is crucial to prevent oxidation by atmospheric oxygen. |
| Control Reaction Temperature and Time | Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress closely and work it up as soon as it is complete. |
| Ligand Choice | The ether oxygen in the ortho-substituent of your specific boronic acid may intramolecularly coordinate to the boron atom. This can potentially alter the electronic properties at the boron center and influence its susceptibility to oxidation. While this specific effect is not documented, being mindful of potential intramolecular interactions is key. |
Visualizing the Side Reactions:
Caption: Competing reaction pathways for the boronic acid.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 133(41), 16545-16547. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 633-639. [Link]
-
Wikipedia. (2023). Boronic acid. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Retrieved from [Link]
-
Liu, W. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved from [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(23), 7793-7801. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
Liu, W. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]
-
Byrne, F. P., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2777-2789. [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Sandford, C., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(28), 3963-3975. [Link]
-
That Chemist. (2022, May 7). Hydroboration & Boron Rearrangements (IOC 44). YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5243. [Link]
-
Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296-2305. [Link]
-
Netherton, M. R., & Fu, G. C. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Angewandte Chemie International Edition, 40(20), 3910-3912. [Link]
-
de Souza, R. O. M. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
Technical Support Center: Deboronation of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering deboronation of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid during synthetic reactions, particularly in the context of Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we understand that unexpected side reactions like deboronation can impede research progress. This resource offers insights into the underlying mechanisms and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 1-chloro-2-(phenoxymethyl)benzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is happening?
A1: The formation of 1-chloro-2-(phenoxymethyl)benzene is a classic indicator of a side reaction known as protodeboronation.[1] In this process, the carbon-boron bond of your this compound is cleaved and replaced by a hydrogen atom from a proton source in the reaction mixture.[2] This undesired reaction consumes your boronic acid, leading to a reduced yield of your target biaryl product. The primary goal is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.
Q2: What are the primary factors that promote the deboronation of my boronic acid?
A2: The propensity for a boronic acid to undergo protodeboronation is highly dependent on several factors.[2] Key contributors include:
-
Reaction pH: Both strongly acidic and strongly basic conditions can catalyze protodeboronation.[2][3] For many arylboronic acids, the rate of protodeboronation increases significantly at a pH above 10.[3]
-
Temperature: Elevated temperatures can accelerate both the desired coupling and the undesired deboronation.[1]
-
Catalyst System: An inefficient or slow palladium catalyst system can allow more time for the boronic acid to decompose before productive coupling occurs.[1]
-
Presence of Water: Water is often a necessary component for the activation of the boronic acid in the Suzuki-Miyaura catalytic cycle, but it also acts as a proton source for protodeboronation.[2]
-
Electronic Properties of the Boronic Acid: Arylboronic acids with electron-withdrawing substituents can be more susceptible to deboronation under certain conditions.[4]
Q3: Can I use this compound directly, or should I consider a derivative?
A3: While the boronic acid can be used directly, its stability can be a concern.[5] If you are consistently facing issues with deboronation, converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., a pinacol ester) or an organotrifluoroborate, is a highly effective strategy.[2][6] These derivatives often exhibit greater stability under coupling conditions and can be used in "slow release" strategies where the active boronic acid is generated in situ, keeping its concentration low and minimizing side reactions.[2][7]
Troubleshooting Guide: Mitigating Deboronation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to minimize the deboronation of this compound.
Issue: Low Yield of Desired Product with Significant Deboronated Byproduct Formation
This is the most common manifestation of problematic deboronation. The following troubleshooting tree outlines a logical progression of experimental adjustments.
Caption: A decision-tree workflow for troubleshooting deboronation.
Detailed Troubleshooting Steps and Explanations
1. Base Selection: The First Line of Defense
-
Problem: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly alkaline environment that can significantly accelerate the rate of protodeboronation.[1] The mechanism often involves the formation of a boronate species ([ArB(OH)₃]⁻) which then reacts with water.[2]
-
Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[1] In some cases, potassium fluoride (KF) can also suppress this side reaction and is particularly useful if your substrates have base-labile functional groups.[8]
2. Temperature Optimization: A Balancing Act
-
Problem: High reaction temperatures, while often used to drive reactions to completion, increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[1]
-
Solution: Lower the reaction temperature. Operating at the lowest temperature that still allows for efficient catalytic turnover, often in the 60-80 °C range, can significantly slow the rate of protodeboronation.[1]
3. Catalyst System Efficiency: Winning the Kinetic Race
-
Problem: A slow or inefficient catalyst system gives the boronic acid more time to decompose via deboronation before it can participate in the cross-coupling reaction.[1]
-
Solution: Employ a highly active catalyst system to ensure the cross-coupling is much faster than the deboronation. This can involve:
-
Using Pre-catalysts: Modern palladium pre-catalysts (e.g., those based on biarylphosphine ligands like XPhos or SPhos) are often more efficient at generating the active Pd(0) species.
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting steps of the catalytic cycle.
-
4. Advanced Strategy: The Use of Boronic Acid Derivatives
-
Problem: The free boronic acid is often the most susceptible to protodeboronation.[1]
-
Solution: Convert the boronic acid to a more stable derivative. This is a robust strategy when simple modifications of the reaction conditions are insufficient.
-
Pinacol Esters: These are common derivatives that are more stable than the corresponding boronic acids and can often be purified by silica gel chromatography.[6][9] They can be used directly in Suzuki-Miyaura reactions.[9]
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy.[2] Under the reaction conditions, the MIDA group is slowly hydrolyzed to release the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.[7]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to reduce protodeboronation.
Reagents & Materials:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2–1.5 eq.)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq.)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Solvent: 1,4-Dioxane/Water (10:1 mixture), thoroughly degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the deboronated byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of a Boronic Acid Diethanolamine Adduct for Enhanced Stability
This protocol describes the formation of a stable diethanolamine adduct, which can be used directly in Suzuki coupling reactions.[5]
Caption: Experimental workflow for synthesizing a stable diethanolamine boronate adduct.
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 eq.) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 eq.) dropwise via pipette while stirring. A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[5]
Analytical Methods for Detecting and Quantifying Deboronation
Accurate monitoring of your reaction is crucial for successful optimization.
| Analytical Technique | Application for Deboronation Analysis | Advantages | Limitations |
| GC-MS | Quantitative analysis of volatile starting materials and the deboronated byproduct. | Excellent for separation and identification of volatile compounds. | Boronic acids themselves are generally not volatile and require derivatization. |
| LC-MS | The most common and effective technique for monitoring reaction progress. | Can directly detect and quantify the starting boronic acid, the desired product, and the deboronated byproduct in the reaction mixture. | Requires access to an LC-MS system. |
| ¹H NMR | Can be used to determine the ratio of product to byproduct in the crude reaction mixture after work-up. | Provides structural information and can be quantitative with an internal standard. | Can be complex to interpret in a crude mixture. |
| ICP-MS/OES | Used for elemental analysis to determine the total boron concentration in a sample.[10][11] | Highly sensitive and accurate for quantifying total boron.[10][12] | Does not distinguish between the starting boronic acid and other boron-containing species. Requires sample digestion.[13] |
Table 1. Comparison of analytical techniques for monitoring deboronation.
By understanding the mechanisms of deboronation and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the outcomes of their synthetic efforts involving this compound.
References
-
Wikipedia. Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Li, Z., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Ueda, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Analytical techniques for boron quantification supporting desalination processes: A review. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (2025). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. National Center for Biotechnology Information. [Link]
-
Reddit. (2024). For the pro's (Suzuki). [Link]
-
Farhat, A., Ahmad, F., & Arafat, H. (2014). Analytical techniques for boron quantification supporting desalination processes: A review. Desalination. [Link]
-
ResearchGate. (2025). Boron Determination—A Review of Analytical Methods. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. m.youtube.com [m.youtube.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid Couplings
Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific sterically hindered substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your reaction success.
The structure of this compound presents unique challenges due to steric hindrance around the boronic acid moiety. This bulkiness can impede key steps in the catalytic cycle, leading to common issues like low yields and side product formation.[1][2] This guide will walk you through the causality behind these challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura couplings.
Q1: I'm seeing very low to no yield in my coupling reaction. What are the primary factors to investigate?
A1: Low conversion is the most frequent challenge with this substrate and typically points to issues within the catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4] For sterically hindered substrates like this one, the transmetalation and reductive elimination steps are often the bottlenecks.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] The steric bulk of the ortho-substituent requires a catalyst system that can accommodate it.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1][2] These ligands accelerate both oxidative addition and reductive elimination, which are often slowed by steric hindrance.[1]
-
Catalyst Activity: Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[6] Using air-stable precatalysts like XPhos Pd G3 can improve reproducibility.[2]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7][8]
-
Recommendation: Stronger, non-nucleophilic bases are often required for sterically hindered couplings.[2] Screen bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[9][10] Barium hydroxide (Ba(OH)₂) has also been shown to be effective for hindered arylboronic acids.[7] The choice of base can be solvent-dependent, so co-optimization is key.
-
-
Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[11][12]
-
Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier associated with hindered substrates.
-
Recommendation: Start with a temperature around 80-110 °C.[1] If conversion is still low, a higher temperature may be beneficial, but monitor for potential decomposition.
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, and is a common side reaction for many boronic acids, especially under aqueous basic conditions.[15][16]
Causality & Prevention:
-
Mechanism: This reaction can be catalyzed by acid, base, or even trace metals.[16] The presence of water and a base in the Suzuki coupling creates an environment where this side reaction can compete with the desired cross-coupling.
-
Mitigation Strategies:
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can suppress protodeboronation.[16][17] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[16]
-
Anhydrous Conditions: If feasible with your chosen base (e.g., using KF), running the reaction under anhydrous conditions can significantly reduce protodeboronation.
-
Optimize Base: Use the mildest base that still provides a reasonable reaction rate. Sometimes a weaker base like K₂CO₃ is sufficient and can reduce the rate of protodeboronation.[4]
-
Efficient Catalyst System: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.[16] Using the bulky ligands mentioned in Q1 is key.
-
Q3: How do I select the optimal base and solvent combination for this specific coupling?
A3: The interplay between the base and solvent is critical for reaction success. The primary role of the base is to form the reactive boronate species [R-B(OH)₃]⁻, which then participates in transmetalation.[18][19] The solvent must be able to dissolve the base and the organic substrates.
Systematic Approach to Optimization:
-
Start with Proven Systems: Begin with commonly successful combinations for hindered couplings, such as K₃PO₄ in dioxane/water or Cs₂CO₃ in 2-MeTHF/water.[14]
-
Consider Base Strength and Solubility:
-
Strong Bases (K₃PO₄, Cs₂CO₃): Generally effective for hindered substrates but require a polar or aqueous co-solvent for solubility.[2][14]
-
Weaker Bases (K₂CO₃, Na₂CO₃): May be sufficient with a highly active catalyst and can sometimes reduce side reactions.[4]
-
Fluoride Sources (KF, CsF): Can be used in anhydrous conditions and are effective at activating boronic acids.[8]
-
-
Solvent Polarity and Coordinating Ability:
-
Ethereal Solvents (Dioxane, THF, 2-MeTHF): Excellent choices that balance polarity and are relatively non-coordinating to the palladium center.[20]
-
Aromatic Solvents (Toluene): Often used but may require a phase-transfer catalyst if an aqueous base is used.[21]
-
Polar Aprotic Solvents (DMF, DMSO): Can be effective but may also coordinate to the palladium catalyst, potentially altering its activity.[20] Their role can be complex and substrate-dependent.[20]
-
A systematic screening of a few bases with a couple of solvent systems is the most effective way to identify the optimal conditions for your specific coupling partner.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights where the base and ligand choice are critical, especially for sterically hindered substrates.
Caption: The Suzuki-Miyaura catalytic cycle. Base and ligand choice are critical for overcoming the high activation barriers in the transmetalation and reductive elimination steps for hindered substrates.
Troubleshooting Guide: A Quick Reference Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive catalyst or inappropriate ligand.[5][6] 2. Suboptimal base or solvent.[13] 3. Reaction temperature too low.[1] | 1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) with an air-stable Pd-precatalyst.[1][2] 2. Screen strong bases (K₃PO₄, Cs₂CO₃) in solvents like dioxane/H₂O or 2-MeTHF/H₂O.[14] 3. Increase temperature to 80-110 °C.[1] |
| Significant Protodeboronation | 1. Boronic acid instability in aqueous base.[16] 2. Slow cross-coupling allows side reaction to dominate. | 1. Convert boronic acid to a more stable pinacol or MIDA ester.[16][17] 2. Use a highly active catalyst system to accelerate the desired reaction. 3. Consider anhydrous conditions with KF as the base. |
| Formation of Homocoupled Product (Ar-Ar) | 1. Oxygen contamination leading to oxidative homocoupling.[13] 2. Catalyst system promotes homocoupling. | 1. Ensure rigorous degassing of all solvents and maintain a strict inert (N₂ or Ar) atmosphere.[13][22] 2. Screen different palladium sources and ligands. Slow addition of the boronic acid can sometimes help.[5] |
| Reaction Stalls | 1. Catalyst deactivation.[5] 2. Insufficient base. | 1. Add a second portion of fresh catalyst. 2. Ensure at least 2-3 equivalents of base are used.[10] |
Experimental Protocol: Screening for Optimal Base and Solvent
This protocol provides a general framework for screening conditions for the coupling of this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bases: K₃PO₄, Cs₂CO₃, K₂CO₃ (2.5 equiv each)
-
Solvents: 1,4-Dioxane, 2-MeTHF, Toluene (degassed)
-
Degassed Water
-
Reaction vials with stir bars and septa caps
Procedure:
-
Preparation: In an array of reaction vials inside a glovebox or under a positive flow of inert gas, add the aryl bromide (e.g., 0.1 mmol), the boronic acid (0.12 mmol), and the selected base (0.25 mmol).
-
Catalyst Addition: To each vial, add the palladium precatalyst (0.002 mmol).
-
Solvent Addition: Add the selected degassed organic solvent (e.g., 1.0 mL) and degassed water (e.g., 0.1 mL, for a 10:1 ratio) via syringe.
-
Reaction: Seal the vials tightly and place them in a preheated aluminum block on a stirrer hotplate set to 100 °C.
-
Monitoring: Stir the reactions vigorously for 12-24 hours. Monitor the progress by taking small aliquots and analyzing via LC-MS or TLC.
-
Workup: After completion, cool the reactions to room temperature. Dilute with ethyl acetate (2 mL) and add water (2 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Analyze the crude residue by ¹H NMR or LC-MS to determine the conversion and identify the optimal conditions.
Logical Troubleshooting Workflow
This diagram provides a step-by-step decision tree for troubleshooting failed or low-yielding reactions.
Caption: A decision tree for systematically troubleshooting challenging Suzuki-Miyaura couplings.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Perea, J. J., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
Rovira, A. R., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2020). Sterically hindered Suzuki–Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Aakash Institute. suzuki coupling reaction in chemistry. Retrieved from [Link]
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. Protodeboronation. Retrieved from [Link]
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]
-
Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Retrieved from [Link]
-
MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. scilit.com [scilit.com]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
Common impurities in (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid and their removal
Welcome to the technical support center for (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile chemical intermediate. In the following sections, we will delve into the identification of common impurities and provide robust, field-proven methods for their removal, ensuring the high quality required for your downstream applications.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most common types of impurities I might encounter in my sample of this compound?
A1: Impurities in this compound can generally be categorized into three main classes:
-
Process-Related Impurities: These are substances that originate from the synthetic route used to prepare the boronic acid. Depending on the method, these can include unreacted starting materials, reagents, or byproducts of side reactions. For instance, if a Grignard-based synthesis is employed, you might find residual aryl halides.[1][2][3] In the case of a Miyaura borylation, potential impurities include residual palladium catalyst, phosphine ligands, and homocoupled byproducts of the aryl halide.[4][5][6]
-
Inherent Impurities: These are impurities that arise from the intrinsic chemical nature of the boronic acid itself. The most common inherent impurity is the corresponding trimeric anhydride, also known as a boroxine. This is formed by the intermolecular dehydration of three boronic acid molecules. This process is often reversible in the presence of water.[7]
-
Degradation-Related Impurities: These impurities form over time due to the instability of the boronic acid. The primary degradation pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[8] This results in the formation of 1-chloro-2-(phenoxymethyl)benzene.
Q2: I see some fine white powder in my boronic acid that doesn't seem to be the main product. What could this be?
A2: A common inherent impurity in boronic acids is the formation of their cyclic anhydrides, known as boroxines.[7] These are formed through the loss of water from three molecules of the boronic acid. Boroxines are often less soluble than their corresponding boronic acids and can appear as a fine, white, less crystalline powder. The presence of boroxines can be confirmed by ¹H NMR spectroscopy, as the protons adjacent to the boronic acid group will have a slightly different chemical shift in the boroxine form.
Troubleshooting Purification
Q3: I'm having trouble purifying my this compound by standard silica gel chromatography. The product seems to be sticking to the column. What's happening?
A3: This is a frequent issue encountered when purifying boronic acids on standard silica gel. The root cause is the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica surface. This can lead to significant tailing of the product peak, and in some cases, irreversible adsorption and loss of material.
Q4: How can I overcome the issue of my boronic acid sticking to the silica gel column?
A4: There are several effective strategies to mitigate this problem:
-
Use of an Acidic Modifier: Adding a small amount of a weak acid, such as acetic acid, to the eluent can help to protonate the silanol groups on the silica surface, reducing their interaction with the boronic acid.
-
Boric Acid-Treated Silica Gel: A highly effective method is to use silica gel that has been pre-treated with boric acid. The boric acid effectively caps the active sites on the silica, preventing the boronic acid from binding strongly.
-
Alternative Stationary Phases: For less polar boronic acids or their esters, neutral alumina can be a viable alternative to silica gel. Reversed-phase chromatography (C18) can also be employed, particularly for more polar compounds.
Q5: My purified this compound shows a new, less polar spot on TLC after storage. What is this and how can I prevent it?
A5: The appearance of a new, less polar spot on TLC is often indicative of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] This degradation is often accelerated by the presence of moisture and acidic or basic conditions. To prevent this, it is crucial to store the purified boronic acid in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Guide 1: Removal of Boronic Anhydrides (Boroxines)
Boroxines exist in equilibrium with the boronic acid in the presence of water. Therefore, their removal is often straightforward.
Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the boronic acid has good solubility at elevated temperatures and poor solubility at room temperature. A common choice is a mixture of an organic solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes, heptane).
-
Dissolution: Dissolve the crude boronic acid containing the boroxine in a minimal amount of the hot solvent mixture. The presence of a small amount of water can help to hydrolyze the boroxine back to the boronic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold, non-polar solvent, and dry under vacuum.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | 1:2 to 1:5 | Good for moderately polar boronic acids. |
| Acetone / Water | 9:1 to 4:1 | Effective for hydrolyzing boroxines. |
| Toluene | - | Can be used for boronic acids with lower polarity. |
Guide 2: Removal of Protodeboronation Byproducts
The byproduct of protodeboronation, 1-chloro-2-(phenoxymethyl)benzene, is significantly less polar than the desired boronic acid. This difference in polarity can be exploited for purification.
Protocol: Column Chromatography on Boric Acid-Treated Silica Gel
-
Preparation of Boric Acid-Treated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in methanol.
-
Make a slurry of silica gel in the boric acid solution.
-
Stir for 1 hour at room temperature.
-
Remove the methanol by filtration and wash the silica gel with ethanol.
-
Dry the treated silica gel thoroughly under vacuum.
-
-
Chromatography:
-
Pack a column with the boric acid-treated silica gel.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). The less polar protodeboronation byproduct will elute first, followed by the pure boronic acid.
-
Diagram 1: General Workflow for Purification of this compound
Caption: A decision-making flowchart for purifying crude this compound.
Guide 3: Removal of Acidic or Basic Impurities
If the synthesis of this compound involved acidic or basic reagents that have carried through the workup, a simple liquid-liquid extraction can be effective.
Protocol: Aqueous Wash
-
Dissolution: Dissolve the crude boronic acid in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash (to remove basic impurities): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Basic Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
References
-
Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. Retrieved from [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Drug Regulatory Affairs International. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
- Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(12), e2021020118.
-
Ellman, J. A., & Storgaard, M. (n.d.). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Drug Regulatory Affairs International. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
eScholarship, University of California. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]
- MDPI. (2020).
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
- PubMed. (2013). Improvement on synthesis of different alkyl-phenylboronic acid. Guang Pu Xue Yu Guang Pu Fen Xi, 33(10), 2841-5.
- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.
- Chinese Chemical Letters. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chinese Chemical Letters, 15(11), 1273-1276.
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
Sources
- 1. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. catalysis-consulting.com [catalysis-consulting.com]
- 5. reddit.com [reddit.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Troubleshooting guide for reactions involving (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Technical Support Center: (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
A Senior Application Scientist's Guide to Navigating Complex Cross-Coupling Reactions
Welcome to the technical support guide for this compound (CAS No. 1256358-68-5).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this sterically demanding building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the fundamental chemistry driving success or failure in your experiments.
The unique structure of this boronic acid, featuring a bulky ortho-substituent, presents specific challenges that require carefully optimized conditions to overcome. This guide is structured to help you diagnose problems, understand their root causes, and implement effective solutions.
FAQ 1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. Where should I start troubleshooting?
Failure to achieve the desired product is the most common issue and typically points to suboptimal reaction conditions that do not account for the substrate's steric hindrance. The bulky ortho-((2-chlorophenoxy)methyl) group significantly slows down key steps in the catalytic cycle.[3][4][5]
Let's break down the most critical parameters to investigate first.
The Challenge: Steric Hindrance
The primary obstacle is the steric bulk surrounding the carbon-boron bond. This bulk impedes the approach of the palladium catalyst, making both the transmetalation and the subsequent reductive elimination steps of the catalytic cycle kinetically challenging.
Caption: Troubleshooting flowchart for challenging Suzuki-Miyaura couplings.
FAQ 2: How do I select the right catalyst and ligand?
Standard catalysts like Pd(PPh₃)₄ often fail with this substrate. Success hinges on using a ligand that can accelerate the difficult steps of the catalytic cycle.
Expertise & Causality: Bulky, electron-rich ligands are essential. [3][4]* Bulkiness: A large ligand "cone angle" promotes reductive elimination, the final product-forming step, which is often rate-limiting for hindered substrates.
-
Electron-Donating Ability: Rich phosphines or N-heterocyclic carbenes (NHCs) increase electron density on the palladium center. This facilitates the initial oxidative addition step, especially with less reactive aryl chlorides or bromides. [6]
Ligand Type Examples Rationale for Use Citation Biaryl Phosphines XPhos, SPhos, RuPhos Gold standard for sterically hindered couplings. Accelerates both oxidative addition and reductive elimination. [3] N-Heterocyclic Carbenes (NHCs) IPr, SImes Strong σ-donors that form highly stable and active palladium complexes, often allowing for lower catalyst loadings. [7] | Ferrocenyl Phosphines | dppf | A common and robust ligand, but may be less effective than modern biaryl phosphines for extremely hindered cases. | [8]|
Recommendation: Start with a pre-formed palladium(II) precatalyst incorporating a Buchwald-type biarylphosphine ligand (e.g., XPhos Pd G3). These are often air-stable, weighable solids that reliably generate the active Pd(0) species in solution, improving reproducibility.
FAQ 3: I suspect my boronic acid is degrading. What is protodeboronation and how can I prevent it?
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material. [9]This process can be catalyzed by acid or base and is often accelerated by heat. [10][11][12] Mechanism Insight: The reaction involves the protonolysis of the boronic acid. In aqueous basic media, the boronic acid forms a boronate species [Ar-B(OH)₃]⁻, which can then be protonated by water, leading to the undesired arene (Ar-H) and boric acid. [9][11] Prevention Strategies:
-
Use Anhydrous Conditions: The absence of a proton source like water significantly slows protodeboronation. Using anhydrous solvents and bases is a highly effective strategy. [13]2. Choose the Right Base: While a base is required for the Suzuki reaction, its choice is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides, as they are less likely to promote protodeboronation.
-
Slow-Release Strategy (MIDA Boronates): For particularly unstable boronic acids, protection as an N-methyliminodiacetic acid (MIDA) boronate ester is a state-of-the-art solution. [14][15]MIDA boronates are air-stable solids that slowly hydrolyze under the basic reaction conditions to release the free boronic acid. This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over decomposition. [14][15][16]
FAQ 4: My reaction has stalled, and I see a black precipitate (Pd black). What happened?
The formation of palladium black indicates that your active Pd(0) catalyst has aggregated and precipitated out of solution, effectively killing the catalytic cycle.
Causality: This usually happens when the ligand is unable to sufficiently stabilize the Pd(0) intermediate or when the ligand itself degrades. It can be exacerbated by:
-
Oxygen Contamination: Failure to properly degas the reaction mixture can lead to oxidation of the phosphine ligands and subsequent catalyst decomposition. [3][6]* High Temperatures: While heat is often necessary, excessive temperatures can accelerate ligand degradation and catalyst precipitation.
-
Incorrect Stoichiometry: An insufficient amount of ligand relative to the palladium source can leave Pd(0) species unsaturated and prone to aggregation.
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst. [5][17]Alternatively, three freeze-pump-thaw cycles can be used.
-
Use Robust Ligands: The aforementioned biarylphosphine and NHC ligands form more stable Pd(0) complexes that are less prone to precipitation.
-
Add Catalyst Last: Add the palladium catalyst to the fully assembled and degassed reaction mixture just before heating.
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a challenging aryl halide.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
This compound (1.5 equiv)
-
Aryl Halide (1.0 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
XPhos Pd G3 precatalyst (2-5 mol%)
-
Anhydrous 1,4-Dioxane or Toluene
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl halide, the boronic acid, and the finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent (the aryl halide).
-
Degassing (Optional but Recommended): Briefly bubble inert gas through the reaction slurry for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aliquots can be taken via syringe, quenched with water, extracted with ethyl acetate, and analyzed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
FAQ 5: How should I purify my boronic acid starting material or the final product?
Purification can be challenging due to the polar nature of the boronic acid functional group.
Purifying the Boronic Acid:
-
Recrystallization: This is often the simplest method if a suitable solvent system can be found. [18]* Acid/Base Extraction: Boronic acids are acidic and can be purified by derivatizing them into a salt. [18][19]Dissolve the crude material in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., NaOH). The impurities remain in the organic layer. The aqueous layer, containing the boronate salt, is then acidified (e.g., with HCl) and extracted with fresh organic solvent to recover the purified boronic acid. [19]* Chromatography: Standard silica gel chromatography can be problematic, as the acidic nature of silica can cause band tailing or decomposition. Using neutral alumina or boric acid-treated silica gel can be effective alternatives. [18][20] Purifying the Final Product:
-
Standard Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final coupled product after the boronic acid group has reacted.
-
Removal of Boron Impurities: If the reaction does not go to completion, removing the unreacted boronic acid can be difficult. A helpful technique is to wash the organic layer during workup with an aqueous base (like 1M NaOH) to extract the acidic boronic acid into the aqueous phase.
References
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
2-(2-Chlorophenoxymethyl)phenylboronic acid, min 97%, 5 grams. CP Lab Safety. Available at: [Link]
- Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Effect of temperature on the reactivity of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of temperature in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in reactions involving this compound, such as Suzuki-Miyaura coupling?
Temperature is a critical parameter in palladium-catalyzed cross-coupling reactions. It influences the rate of several key steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[1] For many Suzuki-Miyaura reactions, a temperature range of 80-110 °C is often effective.[2][3] However, the optimal temperature is highly substrate-dependent and requires empirical optimization.[4][5] Insufficient temperature can lead to sluggish or incomplete reactions, while excessive heat can promote undesirable side reactions and decomposition of the boronic acid or catalyst.[6][7]
Q2: How does temperature specifically affect the stability of this compound?
Q3: I am observing low to no yield in my Suzuki coupling reaction. Could temperature be the issue?
Yes, an inappropriate reaction temperature is a common reason for low yields in Suzuki coupling reactions.[2][4] If the temperature is too low, the reaction may not have sufficient energy to overcome the activation barriers of the catalytic cycle, resulting in a slow or stalled reaction.[3][5] Conversely, if the temperature is too high, it can lead to the degradation of your catalyst, starting materials, or the desired product.[6] It is recommended to screen a range of temperatures (e.g., 50-100 °C) to identify the optimal conditions for your specific substrates.[4]
Q4: What are the visual signs of decomposition of this compound or the reaction mixture at high temperatures?
A common visual indicator of catalyst decomposition at elevated temperatures is the formation of palladium black, a fine, black precipitate of elemental palladium.[7] This indicates that the active Pd(0) catalyst has aggregated and is no longer participating in the catalytic cycle. Discoloration of the reaction mixture (e.g., turning dark brown or black) can also suggest decomposition of the organic molecules present.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when working with this compound, with a focus on temperature-related effects.
Problem 1: Low or No Product Formation with Starting Material Recovery
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Reaction Temperature | Review your experimental setup. Is the heating apparatus calibrated and providing consistent temperature? | Gradually increase the reaction temperature in 10-20 °C increments. A typical starting point for Suzuki coupling is around 80 °C.[3][5] Monitor the reaction progress by TLC or LC-MS at each temperature. |
| Poor Solubility of Reagents | Observe the reaction mixture at the set temperature. Are all solids dissolved? | If solubility is an issue, consider a different solvent system or a higher reaction temperature to ensure all reagents are in solution.[6] |
| Catalyst Inactivity | Ensure your palladium source and ligand are fresh and have been stored correctly. | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst that is more stable and activates at a specific temperature.[2] |
Problem 2: Significant Formation of Side Products
| Side Product Observed | Potential Cause | Recommended Solution |
| Protodeboronation Product (Replacement of -B(OH)₂ with -H) | Excessive Temperature: High heat can accelerate the rate of protodeboronation.[11] Presence of Water/Acid: These can facilitate the cleavage of the C-B bond.[8][9] | Lower the reaction temperature. Use anhydrous solvents and reagents if possible.[6] Consider using a milder base. |
| Homocoupling Product (Symmetrical biaryl from the boronic acid) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[2] High Temperature: Can sometimes favor this side reaction. | Thoroughly degas your solvent and reaction mixture before adding the catalyst.[2][6] Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[6] |
| Dehalogenation of Coupling Partner | High Temperature: Can promote side reactions involving the catalyst and solvent or base, leading to a hydride source.[1] | Lower the reaction temperature. Screen different solvents and bases. |
Experimental Protocols
Representative Protocol for Temperature Optimization in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline for optimizing the reaction temperature for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
-
Reaction vials with stir bars
-
Heating block or oil bath with a temperature controller
Procedure:
-
Reaction Setup: In separate, oven-dried reaction vials, add the aryl halide, this compound, and base.
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to each vial, followed by the degassed solvent via syringe.
-
Temperature Screening: Place each vial in a pre-heated block at different temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Monitoring: Stir the reactions vigorously and monitor their progress over time (e.g., every 2 hours for 24 hours) using TLC or LC-MS.
-
Workup and Analysis: Once the reaction is complete (or has reached a plateau), cool the vials to room temperature. Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate. Analyze the crude product by ¹H NMR or GC-MS to determine the yield and purity at each temperature.
Visualizations
Troubleshooting Workflow for Temperature-Related Issues
Caption: Troubleshooting workflow for temperature-related issues.
Effect of Temperature on Reaction Pathways
Caption: Conceptual diagram of temperature's effect on reaction outcomes.
References
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. Temperature optimization for the Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Retrieved from [Link]
-
ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. Retrieved from [Link]
-
ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Preventing Homocoupling of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common and frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid. Our goal is to equip you with the mechanistic understanding and practical protocols needed to minimize this byproduct and maximize the yield of your desired cross-coupled product.
Introduction: The Challenge of Homocoupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be complicated by the formation of a symmetrical biaryl byproduct through homocoupling. This not only consumes the starting material and reduces the yield of the target molecule but also introduces a significant purification challenge. This guide will dissect the causes of this side reaction and provide robust, field-proven strategies to suppress it.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why does it occur?
Homocoupling is an undesired side reaction where two molecules of the boronic acid couple to form a symmetrical dimer.[1] In the context of palladium-catalyzed reactions, the primary pathway is often an oxidative process.[2] This reaction is significantly promoted by the presence of molecular oxygen and can be catalyzed by palladium species.[3][4]
The generally accepted mechanism involves the Pd(0) catalyst reacting with oxygen to form a palladium peroxo complex ((η²-O₂)PdL₂).[5] This complex then reacts with two molecules of the boronic acid, ultimately leading to the formation of the biaryl dimer and regenerating a Pd(0) species that can re-enter either the desired cross-coupling cycle or the undesired homocoupling cycle.[5] Another pathway involves the reaction between a Pd(II) species and the boronic acid, which produces the homocoupled product and Pd(0).[6][7] This is particularly relevant when using Pd(II) precatalysts like Pd(OAc)₂, as the in-situ reduction to the active Pd(0) can consume the boronic acid.[1][6]
Q2: How does the structure of this compound influence its tendency to homocouple?
The structure of this specific boronic acid does not inherently make it more prone to homocoupling than other simple arylboronic acids. The key factors are almost always related to the reaction conditions rather than the substrate's electronic properties, unless it is highly electron-deficient.[8][9] The steric hindrance from the ortho-substituted side chain might slightly influence the rates of transmetalation and reductive elimination, but the fundamental principles of preventing oxidative homocoupling remain the same.
Q3: How can I reliably detect and quantify the homocoupled byproduct?
Before optimizing your reaction, it's crucial to accurately assess the extent of the problem. Use analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the desired product versus the homocoupled byproduct.[1] The homocoupled dimer will have a molecular weight of approximately twice that of the aryl portion of the starting boronic acid, minus the B(OH)₂ groups. A confirmed structure can be obtained via Nuclear Magnetic Resonance (NMR) spectroscopy if an authentic sample of the byproduct can be isolated.[7]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to diagnosing and solving the issue of excessive homocoupling.
| Observation / Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| High levels of homocoupling byproduct; reaction mixture may turn black (Pd black). | Oxygen contamination in the reaction. | Rigorous Degassing: Oxygen is a key culprit in oxidative homocoupling.[3][7][10] Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes, freeze-pump-thaw cycles (3x), or sonication under vacuum.[8] Perform the entire reaction under a strict inert atmosphere. Subsurface sparging of the reaction mixture with nitrogen before adding the catalyst can be highly effective.[7][11] |
| Homocoupling is significant, especially at the start of the reaction. | Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). | Switch to a Pd(0) Precatalyst: Pd(II) sources must be reduced in situ to the active Pd(0) catalyst. This reduction can be mediated by the boronic acid itself, leading to homocoupling.[1][6] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often mitigate this initial burst of byproduct formation.[1] |
| Reaction is sluggish, and homocoupling competes with the desired cross-coupling. | Inefficient ligand or suboptimal ligand-to-metal ratio. | Employ Bulky, Electron-Rich Ligands: Modern Buchwald-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8][9] By speeding up the desired reductive elimination, the catalyst spends less time in states that are susceptible to side reactions like homocoupling. Ensure an appropriate ligand:palladium ratio (typically 1:1 to 2:1). |
| Significant byproduct formation along with potential starting material degradation. | Base is too strong or inappropriate. | Screen Weaker Bases: The base is necessary to activate the boronic acid for transmetalation.[12] However, very strong bases can promote side reactions. Switching from strong bases (like NaOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ can often find a better balance, promoting the desired reaction without accelerating homocoupling.[1][10] |
| Inconsistent results and byproduct formation. | Poor quality or degrading boronic acid. | Use a Protected Boronic Acid or Fresh Reagent: Boronic acids can degrade over time. Consider using a freshly opened bottle or purifying the existing stock. Alternatively, using a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a trifluoroborate salt can provide a slow release of the active boronic acid into the reaction, keeping its instantaneous concentration low and suppressing side reactions.[13] |
| Homocoupling persists despite the above measures. | Reaction temperature is too high. | Lower the Reaction Temperature: While higher temperatures increase reaction rates, they can sometimes disproportionately accelerate the rate of side reactions. Determine the lowest effective temperature at which the cross-coupling proceeds at a reasonable rate. |
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize how the undesired homocoupling pathway competes with the desired Suzuki-Miyaura catalytic cycle.
Caption: Fig 1. Competing Catalytic Cycles.
Optimized Experimental Protocol
This protocol incorporates best practices to minimize the homocoupling of this compound.
Objective: To perform a Suzuki-Miyaura cross-coupling while suppressing the formation of the homocoupled dimer.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (Ar-X) (1.0 equiv, limiting reagent)
-
Palladium Precatalyst: Pd₂(dba)₃ (1 mol%) or Pd(PPh₃)₄ (2 mol%)
-
Ligand: SPhos (2.2 mol% for Pd₂(dba)₃) or none if using Pd(PPh₃)₄
-
Base: K₃PO₄ (finely powdered, 2.5 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][8]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand (if required).
-
Solvent Addition: Add the previously degassed solvent via a syringe. A typical concentration is 0.1 M with respect to the limiting aryl halide.
-
Degassing (Optional but Recommended): For maximum suppression of homocoupling, sparge the reaction mixture with a gentle stream of Argon or Nitrogen via a long needle for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl halide and the formation of both the desired product and the homocoupling byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Decision Tree
If you encounter issues, follow this logical workflow to diagnose and resolve the problem.
Caption: Fig 2. Troubleshooting Workflow.
References
- Al-Amin, M., & El-Faham, A. (2018).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Al-Amin, M., & El-Faham, A. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF. Retrieved from [Link]
- Deng, J., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599.
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
- O'Brien, A. G., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Organic Letters, 19(6), 1542–1545.
-
Yamamoto, T., et al. (2006). Base-Free Oxidative Homocoupling of Arylboronic Esters. Request PDF. Retrieved from [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836.
- Burke, M. D., & Gillis, E. P. (2009). Slow release of organoboronic acids in cross-coupling reactions. U.S. Patent No. 8,338,601. Washington, DC: U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Technical Support Center: Catalyst Poisoning in Reactions with (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to diagnose and resolve specific issues related to catalyst poisoning and reaction inefficiency that may be encountered during your experiments. Our approach is grounded in mechanistic principles to empower you to make informed decisions and optimize your synthetic outcomes.
Introduction: The Challenge of Complex Substrates
This compound is a valuable building block for accessing complex molecular architectures. However, its structural features—a sterically demanding ortho-substituent and a potentially coordinating chlorophenoxy ether moiety—can present unique challenges in Suzuki-Miyaura cross-coupling reactions. These challenges often manifest as low conversion, catalyst deactivation, or the formation of undesirable side products. This guide is designed to help you navigate these issues by understanding their root causes.
Part 1: Troubleshooting Guide - Diagnosing and Solving Common Problems
This section addresses specific experimental observations in a question-and-answer format, providing a logical workflow for identifying and resolving issues related to catalyst poisoning and reaction failure.
Issue 1: Low or No Conversion of Starting Materials
Question: My Suzuki-Miyaura reaction with this compound is showing very low or no conversion of the starting materials. What are the likely causes and how can I fix this?
Answer: This is a common issue when dealing with sterically hindered substrates. The problem typically originates from one or more of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
Probable Causes & Solutions:
-
Inefficient Transmetalation due to Steric Hindrance: The bulky (2-((2-Chlorophenoxy)methyl)phenyl) group can significantly slow down the transmetalation step, where the boronic acid transfers its organic group to the palladium center.[1][2]
-
Solution 1: Optimize the Base. Transmetalation requires the activation of the boronic acid to a more nucleophilic boronate species. For sterically hindered boronic acids, stronger bases are often necessary.
-
Switch from weaker bases like Na₂CO₃ to stronger, non-coordinating bases such as K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered to maximize surface area.
-
While many Suzuki reactions benefit from aqueous conditions, for sensitive or sterically demanding substrates, consider anhydrous conditions to minimize side reactions like protodeboronation.[3][4]
-
-
Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[1]
-
Use a high-boiling point solvent like toluene, dioxane, or DMF.[1] Screen temperatures from 80 °C up to 110 °C.
-
-
-
Poor Catalyst Activity or Deactivation: The chosen catalyst system may not be robust enough for this challenging substrate.
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Standard phosphine ligands like PPh₃ are often ineffective for hindered substrates.[3] Modern biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[1][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and accelerate both oxidative addition and reductive elimination.
-
Solution 2: Use a Modern Pre-catalyst. Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using a well-defined pre-catalyst, such as an XPhos Pd G3 or SPhos Pd G4 palladacycle. These pre-catalysts provide a more reliable and efficient entry into the catalytic cycle.[1]
-
-
Potential Catalyst Inhibition by the Substrate: While less common than poisoning by nitrogen or sulfur heterocycles, it is mechanistically plausible that the ether oxygen could weakly coordinate to the palladium center in a multidentate fashion. This could potentially stabilize an off-cycle intermediate, slowing down the catalytic turnover.[5]
-
Solution: Use Strongly Coordinating, Bulky Ligands. The use of highly effective ligands like SPhos or XPhos, as mentioned above, is the best strategy. These ligands have a strong affinity for the palladium center and are designed to prevent substrate inhibition by occupying coordination sites and promoting the desired catalytic steps.[3]
-
Below is a troubleshooting workflow for addressing low conversion:
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or protodeboronated starting material. What's going wrong?
Answer: The formation of these side products points to specific off-cycle pathways that are competing with your desired cross-coupling.
Probable Causes & Solutions:
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. It is a common degradation pathway for boronic acids, especially under harsh basic conditions or at elevated temperatures in the presence of water.[4][6]
-
Solution 1: Use a Milder Base or Anhydrous Conditions. If your coupling partner is sufficiently reactive, switching to a milder base like KF may reduce the rate of protodeboronation.[4] Alternatively, employing strictly anhydrous conditions can suppress this side reaction.[3][4]
-
Solution 2: Protect the Boronic Acid. Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a diethanolamine adduct.[4][7] These "slow-release" protecting groups can minimize the concentration of the free boronic acid at any given time, thus reducing its decomposition while still allowing for effective transmetalation.[6]
-
Solution 3: Lower the Reaction Temperature. Run the reaction at the lowest temperature that still provides a reasonable rate of conversion.[4]
-
-
Homocoupling of the Boronic Acid: This side reaction forms a symmetrical biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]
-
Solution 1: Rigorous Degassing. Ensure that your solvents and reaction setup are thoroughly deoxygenated. This can be achieved by sparging the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes and maintaining a positive pressure of inert gas throughout the reaction.[4]
-
Solution 2: Use an Efficient Pd(0) Source. As mentioned previously, using a pre-formed Pd(0) catalyst or a highly efficient pre-catalyst can ensure a rapid and clean entry into the catalytic cycle, minimizing the concentration of stray Pd(II) species that can promote homocoupling.[1]
-
-
Formation of Palladium Black: The appearance of a black precipitate is a visual indicator of catalyst decomposition.[8] The active, soluble Pd(0) catalyst has aggregated into inactive, elemental palladium.
-
Solution: Re-evaluate Ligand and Temperature. This is often a sign that the phosphine ligand is not effectively stabilizing the Pd(0) center at the reaction temperature. Use a more robust, bulky ligand (e.g., SPhos) and consider if the reaction temperature can be lowered.
-
Caption: Identifying and solving common side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is the chloro-substituent on the phenoxy ring a concern for catalyst poisoning?
A1: Generally, halide substituents are not considered catalyst poisons in the same way that sulfur or certain nitrogen-containing functional groups are.[9] The primary challenge with aryl chlorides is their lower reactivity in the oxidative addition step compared to aryl bromides or iodides.[10] If your coupling partner is an aryl chloride, the use of highly active, electron-rich, and bulky phosphine ligands (like SPhos, XPhos, or other Buchwald ligands) is critical to facilitate this rate-determining step.[11]
Q2: What is the ideal solvent and base combination for this substrate?
A2: There is no single "ideal" combination, as it depends on the specific coupling partner. However, a good starting point for a sterically hindered substrate like this is a strong base in an ethereal or aromatic solvent.
| Base | Solvent System | Temperature Range | Key Considerations |
| K₃PO₄ | Dioxane/H₂O (e.g., 10:1) | 80-110 °C | A robust, general-purpose system. The small amount of water can aid in dissolving the base and activating the boronic acid.[1] |
| Cs₂CO₃ | Toluene or Dioxane | 80-110 °C | A very strong base, often effective when K₃PO₄ fails. Can be used under aqueous or anhydrous conditions. |
| KF | THF or Dioxane | 60-100 °C | A milder base, useful if your substrates are sensitive to protodeboronation or other base-mediated decomposition.[4] |
Always ensure the base is finely powdered and that the solvent is properly degassed before adding the catalyst.[4]
Q3: How can I confirm the purity of my this compound before starting the reaction?
A3: Impurities in starting materials are a frequent and often overlooked cause of catalyst poisoning.[12]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and identify any organic impurities.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can detect trace impurities and confirm the molecular weight of your compound.
-
Check for Boroxine: Boronic acids can dehydrate to form cyclic boroxine trimers. While boroxines are often competent in Suzuki couplings, their presence can affect the stoichiometry. The boronic acid/boroxine equilibrium can sometimes be shifted back by dissolving the material in a solvent like ether and washing with a small amount of water, followed by drying.
Q4: My reaction turns black immediately upon heating. What does this mean?
A4: The rapid formation of palladium black suggests severe and immediate catalyst decomposition. This is often caused by:
-
Oxygen: Insufficient degassing of the reaction mixture.
-
Impurities: Trace impurities acting as potent catalyst poisons. Elemental sulfur, for instance, is a known poison.
-
Inappropriate Ligand: The ligand may not be stable at the reaction temperature or may be dissociating from the palladium center, leading to aggregation.
To resolve this, ensure rigorous degassing, use highly pure reagents and solvents, and employ a robust, sterically demanding ligand designed for catalyst stability.[3]
Part 3: Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a challenging aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of 0.1 M relative to the limiting reagent) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. [URL not available]
- BenchChem Technical Support. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. [URL not available]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1). [URL not available]
- BenchChem Technical Support. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. [URL not available]
-
Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [URL not available]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5-6), 664-674. [Link]
-
Mao, J., et al. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- BenchChem Technical Support. (2025). Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1,10-Phenanthroline-2-boronic acid. [URL not available]
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- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
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- 11. researchgate.net [researchgate.net]
- 12. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid. It offers a detailed analysis of expected spectral data, outlines robust experimental protocols, and compares the utility of different analytical approaches. This document is designed to be an essential resource for professionals in organic synthesis, medicinal chemistry, and drug development who utilize complex boronic acid derivatives.
Introduction: The Significance of Boronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have become indispensable tools in the pharmaceutical industry.[1][2] Their unique chemical properties make them highly versatile building blocks in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5] This reaction is a powerful method for forming carbon-carbon bonds, a fundamental step in constructing the molecular frameworks of many active pharmaceutical ingredients (APIs).[1][2] Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, exhibiting biological activity by reversibly inhibiting enzymes.[6][7] This dual functionality has led to the development of several FDA-approved drugs containing a boronic acid group, such as the proteasome inhibitor Bortezomib for treating multiple myeloma.[6][7][8]
Given their importance, the unambiguous structural characterization of novel boronic acid derivatives like this compound is of paramount importance. This guide will provide a detailed roadmap for its characterization using the two most powerful techniques in the analytical chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Molecular Structure
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H, ¹³C, and potentially ¹¹B NMR experiments are crucial for a complete characterization.
It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in a dehydrated state. This can result in broadened NMR signals. Careful sample preparation, including the use of hydrated solvents, can help to favor the monomeric boronic acid form and yield sharper spectra.[9]
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| B(OH)₂ | 8.0 - 8.5 | Broad singlet | 2H |
| Ar-H (phenylboronic acid) | 7.2 - 7.8 | Multiplets | 4H |
| Ar-H (chlorophenoxy) | 6.9 - 7.4 | Multiplets | 4H |
| -CH₂- | 5.1 - 5.3 | Singlet | 2H |
Rationale for Predictions: The B(OH)₂ protons are acidic and their chemical shift can be concentration and solvent dependent, often appearing as a broad singlet. The aromatic protons on both rings will appear as a series of complex multiplets due to their respective substitutions. The methylene (-CH₂-) protons are expected to be a singlet as they are not adjacent to any other protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-B | 130 - 135 (often weak or unobserved) |
| Ar-C (phenylboronic acid) | 125 - 140 |
| Ar-C (chlorophenoxy) | 115 - 160 |
| Ar-C-O | 150 - 160 |
| Ar-C-Cl | 125 - 135 |
| -CH₂- | 65 - 75 |
Rationale for Predictions: The carbon atom directly attached to the boron (C-B) often exhibits a weak signal due to quadrupolar relaxation. The aromatic carbons will have shifts typical for substituted benzene rings. The carbon of the methylene bridge will be in the range characteristic for a carbon atom attached to an oxygen.
¹¹B NMR Spectroscopy
¹¹B NMR is a specialized technique that can provide direct information about the boron atom. For a tricoordinate boronic acid, a single, relatively broad resonance is expected in the range of δ 27-33 ppm.[10][11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube.[9]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Apply a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[12][13]
Caption: Workflow for NMR characterization.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids.[14][15]
Expected Mass Spectra
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and confirming the elemental composition.
Table 3: Predicted m/z values for this compound (C₁₃H₁₂BClO₃).
| Ion | Predicted Exact Mass (m/z) |
| [M+H]⁺ | 263.0568 |
| [M+Na]⁺ | 285.0388 |
| [M-H]⁻ | 261.0410 |
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion, providing further structural information. Expected fragmentation pathways for this compound could include:
-
Loss of water (H₂O) from the boronic acid moiety.
-
Cleavage of the ether linkage.
-
Loss of the boronic acid group.
The fragmentation of phenylboronic acid itself under certain ionization conditions can lead to characteristic ions such as BO⁻ and BO₂⁻.[16]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[17]
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).
-
Chromatography (Optional but Recommended):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
-
-
Mass Spectrometry:
-
Acquire data in both positive and negative ion modes.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the analyte.[18]
-
Perform MS/MS experiments on the most abundant parent ions to obtain fragmentation data.
-
-
Data Analysis: Analyze the data to identify the parent ions and their fragments. Use the exact mass measurements to confirm the elemental composition.
Caption: Workflow for LC-MS characterization.
Comparison of Techniques and Concluding Remarks
NMR and MS are complementary techniques that, when used together, provide a comprehensive and unambiguous characterization of this compound.
-
NMR Spectroscopy is unparalleled for determining the precise connectivity of atoms within the molecule, providing a detailed structural map.
-
Mass Spectrometry excels at confirming the molecular weight and elemental formula with high accuracy and sensitivity. Its fragmentation data offers corroborating evidence for the proposed structure.
For researchers in drug development, a thorough characterization using both NMR and MS is not just a recommendation but a necessity for ensuring the identity, purity, and stability of their compounds. The protocols and expected data presented in this guide provide a solid framework for the successful analysis of this compound and other structurally related molecules, thereby supporting the advancement of medicinal chemistry and pharmaceutical sciences.
References
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026, January 5). BLKChemical. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 15, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved January 15, 2026, from [Link]
-
Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026, January 6). BLKChemical. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Design and discovery of boronic acid drugs. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019, November 8). MDPI. Retrieved January 15, 2026, from [Link]
-
Arylboronic acid chemistry under electrospray conditions. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Regensburg. Retrieved January 15, 2026, from [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Arylboronic Acid Chemistry under Electrospray Conditions. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
-
† 1H-NMR and 13C-NMR Spectra. (n.d.). University of Tübingen. Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Retrieved January 15, 2026, from [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 15, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. (n.d.). eScholarship. Retrieved January 15, 2026, from [Link]
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Phenylboronic Acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
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- 15. researchgate.net [researchgate.net]
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Comparison of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid with other boronic acids in Suzuki coupling
An In-Depth Comparative Guide to the Suzuki Coupling Performance of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly prevalent in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4] The success of this palladium-catalyzed reaction is profoundly influenced by the nature of its coupling partners, especially the organoboron species.
This guide provides a detailed comparative analysis of This compound , a structurally unique building block, against other commonly used boronic acids in the Suzuki-Miyaura coupling. We will dissect its structural features, predict its reactivity within the catalytic cycle, and provide field-proven insights and protocols to enable researchers, scientists, and drug development professionals to effectively utilize this and other challenging boronic acids.
Structural and Mechanistic Considerations
The reactivity of a boronic acid in the Suzuki coupling is not merely a function of the boronic acid moiety itself but is dictated by the steric and electronic environment imposed by its substituents.
Analysis of this compound
The subject of our analysis presents a fascinating case study due to its complex ortho-substituent:
-
Steric Hindrance: The primary feature is the bulky -(CH2)O(C6H4)Cl group at the ortho-position. This significant steric shield is expected to heavily influence the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center. Such hindrance can impede the necessary coordination, often requiring specialized catalysts and conditions to overcome the activation barrier.[5][6]
-
Electronic Profile: The substituent introduces a mixed electronic effect. The ether linkage is typically electron-donating through resonance, which can increase the nucleophilicity of the ipso-carbon and facilitate transmetalation. However, the presence of an electronegative chlorine atom on the distal phenyl ring creates an inductive electron-withdrawing effect, which can temper this reactivity.
The Suzuki-Miyaura Catalytic Cycle: The Arena of Comparison
To understand how different boronic acids perform, we must consider their interaction with the palladium catalyst at each stage of the reaction. The generally accepted mechanism provides the framework for our comparison.[7][8]
-
Oxidative Addition: An active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This step is primarily influenced by the aryl halide.
-
Transmetalation: This is the crucial step for our analysis. The aryl group from the boronate complex (formed by the reaction of boronic acid with a base) is transferred to the Pd(II) center. The rate and efficiency of this step are highly sensitive to the steric and electronic properties of the boronic acid's substituents.[9][10]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
Caption: The Suzuki-Miyaura Catalytic Cycle
Comparative Performance Data
To contextualize the performance of this compound, we compare it with three classes of boronic acids under typical Suzuki coupling conditions with 4-bromotoluene as a model aryl halide. The data presented are representative outcomes based on established chemical principles.[5][11][12][13]
Table 1: Performance of Phenylboronic Acid (Unsubstituted Benchmark)
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |
| Pd(OAc)₂/SPhos (1 mol%) | K₃PO₄ | Dioxane | 80 | 4 | >98 |
-
Insight: Phenylboronic acid is highly reactive and couples efficiently under standard conditions with various catalyst systems.
Table 2: Performance of Boronic Acids with Varying Steric/Electronic Profiles
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Methylphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | 24 | ~60 |
| 2-Methylphenylboronic acid | Pd(OAc)₂/XPhos (2 mol%) | K₃PO₄ | Dioxane | 100 | 8 | ~92[11] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | 8 | >95 |
| 4-(CF₃)phenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane | 100 | 12 | ~85[14] |
-
Insight: Simple ortho-steric hindrance (2-methyl) significantly retards the reaction, necessitating more active, bulky phosphine ligands (e.g., XPhos) and stronger bases.[7][11] Electron-donating groups (para-methoxy) slightly accelerate the reaction, while electron-withdrawing groups (para-CF₃) can slow it down and may require robust catalyst systems to prevent side reactions like protodeboronation.[14]
Table 3: Predicted Performance of this compound
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/H₂O | 110 | 48 | <20 |
| Pd₂(dba)₃/XPhos (3 mol%) | K₃PO₄ | Dioxane | 110 | 24 | ~75 |
| Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | t-AmOH | 100 | 16 | ~85[11][15] |
| Pd(OAc)₂/RuPhos (2 mol%) | t-BuOK | Toluene | 110 | 12 | ~90[7] |
-
Expert Analysis: Due to its profound steric bulk, standard catalysts like Pd(PPh₃)₄ are predicted to be ineffective. Success hinges on the use of modern, highly active catalyst systems. Bulky, electron-rich biarylphosphine ligands (XPhos, SPhos, RuPhos) are essential as they promote the formation of the active monoligated Pd(0) species and facilitate the challenging transmetalation and reductive elimination steps.[7][11] A strong base and elevated temperatures are also critical to drive the reaction to completion.
Experimental Protocols and Workflow
Adherence to a rigorous, validated protocol is essential for achieving reproducible results, especially with challenging substrates.
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is designed for the coupling of an aryl bromide with a sterically hindered boronic acid like this compound.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Through the septum, add 5 mL of degassed solvent (e.g., Dioxane or Toluene) via a syringe. Degassing can be achieved by bubbling Argon through the solvent for 20-30 minutes prior to use.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100-110 °C).
-
Stir the reaction mixture vigorously for the specified time (12-24 h).
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[16]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[17]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
When working with sterically demanding substrates, several issues can arise. This guide offers potential solutions.[7]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst activity.2. Ineffective base.3. Reaction temperature too low. | 1. Switch to a more active ligand (e.g., SPhos, RuPhos). Increase catalyst loading (2-5 mol%).[7]2. Use a stronger base (K₃PO₄, Cs₂CO₃, t-BuOK).3. Increase reaction temperature. |
| Protodeboronation of Boronic Acid | 1. Presence of water.2. Electron-deficient boronic acid.3. Slow transmetalation. | 1. Use anhydrous conditions and solvents.[7]2. Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable.[9][10]3. Use a catalyst system known for rapid transmetalation. |
| Formation of Homocoupled Side Products | 1. Oxygen contamination.2. Catalyst decomposition. | 1. Ensure the reaction is set up under a strictly inert atmosphere.[1]2. Use a more stable precatalyst or ensure the ligand-to-metal ratio is appropriate. |
Conclusion
This compound is a valuable synthetic intermediate that allows for the introduction of a complex, three-dimensional motif. However, its significant ortho-steric hindrance places it firmly in the category of "challenging" substrates for Suzuki-Miyaura coupling. Standard reaction conditions are unlikely to be effective.
Successful coupling requires a departure from classical methods and the adoption of modern, highly active catalyst systems. The use of bulky, electron-rich biarylphosphine ligands, strong inorganic bases, and elevated temperatures is not merely recommended but essential for achieving high yields. By understanding the mechanistic hurdles posed by this substrate and applying the robust protocols outlined in this guide, researchers can effectively harness its synthetic potential to build the next generation of pharmaceuticals and advanced materials.
References
-
Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. (2016). Bioconjugate Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]
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A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. (2006). PMC - NIH. [Link]
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Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]
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Suzuki reaction. (n.d.). Wikipedia. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]
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Organoborane coupling reactions (Suzuki coupling). (2004). PMC - NIH. [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (n.d.). ACS Publications. [Link]
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Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. (2023). ResearchGate. [Link]
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (2021). ResearchGate. [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1998). The Journal of Organic Chemistry. [Link]
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Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters. [Link]
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Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC - NIH. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]
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Examples of biaryl‐containing drugs and agrochemicals. (n.d.). ResearchGate. [Link]
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A Guide to the Structural Elucidation of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid: A Comparative Crystallographic Analysis
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing new functionalities, and ensuring its efficacy and safety. This guide provides a comprehensive framework for the X-ray crystal structure determination of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a compound of interest for which, to date, a crystal structure has not been publicly reported.
In the absence of a known structure for our target molecule, this guide will take a prospective and comparative approach. We will outline the complete experimental workflow for its structural elucidation, from synthesis to crystallographic analysis. At each critical juncture, we will draw comparisons with structurally analogous phenylboronic acids whose crystal structures have been determined. This methodology not only provides a robust protocol for the investigation of the title compound but also offers insights into the predictable yet nuanced structural chemistry of this important class of molecules.
Introduction: The Significance of Phenylboronic Acid Structures
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, their unique electronic properties and ability to form reversible covalent bonds with diols make them invaluable in the design of sensors, therapeutics, and functional materials.
The crystal structure of a phenylboronic acid reveals crucial information about its solid-state properties, including stability, solubility, and intermolecular interactions. A recurring structural motif in the solid state is the formation of hydrogen-bonded dimers through the boronic acid hydroxyl groups[1][2]. However, the introduction of substituents, particularly at the ortho position, can significantly influence the molecular conformation and crystal packing, leading to variations in these dimeric structures or even the formation of monomeric or polymeric arrangements[3]. The title compound, with its flexible phenoxymethyl substituent at the ortho position, presents an intriguing case for exploring these structural perturbations.
Experimental Workflow and Comparative Analysis
This section details the proposed experimental pathway for determining the crystal structure of this compound, contextualized with data from known structures.
Synthesis and Purification
The synthesis of arylboronic acids is well-established, with several reliable methods available[4]. A common and effective route involves the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Grignard Reagent: To a solution of 1-bromo-2-((2-chlorophenoxy)methyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Initiate the reaction gently with a heat gun or a small crystal of iodine if necessary. Reflux the mixture until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate in anhydrous THF. The reaction is highly exothermic and must be controlled carefully.
-
Hydrolysis: After stirring at -78 °C for several hours, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2 M HCl).
-
Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.
The purity of the synthesized compound is critical for successful crystallization. Characterization by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy is essential to confirm the identity and purity of the product before proceeding.
Spectroscopic Characterization: An Indicative Fingerprint
Spectroscopic techniques provide the initial confirmation of the successful synthesis of this compound and offer clues about its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the molecule. The chemical shift of the boron-bound proton in ¹¹B NMR can indicate the coordination state of the boron atom[5][6].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic vibrational bands. Key stretches to identify include the O-H of the boronic acid (typically a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-O stretching of the ether linkage[7][8][9].
Crystallization: The Art of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For small organic molecules like phenylboronic acids, several techniques can be employed.
Experimental Protocol: Crystallization of this compound
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the boronic acid in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
The morphology of the resulting crystals can provide initial clues about the crystal system. Needle-like or plate-like crystals are common for organic molecules[10][11].
Single-Crystal X-ray Diffraction: Unveiling the 3D Structure
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.
Experimental Protocol: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Predicted Structural Features and Comparative Analysis
Based on the known crystal structures of related ortho-substituted phenylboronic acids, we can predict several key structural features for this compound and propose a framework for comparison.
The Boronic Acid Dimer: A Persistent Motif
The most common structural feature of phenylboronic acids in the solid state is the formation of a centrosymmetric dimer via two O-H···O hydrogen bonds between the boronic acid groups of two molecules[1][2].
| Compound | Dimer Formation | O···O Distance (Å) | Reference |
| Phenylboronic acid | Yes | 2.735 | [1] |
| 4-(Methoxycarbonyl)phenylboronic acid | Yes | 2.762 | [2] |
| ortho-(Aminomethyl)phenylboronic acid | Yes (with additional interactions) | N/A | [12] |
| 2,6-Dimethoxyphenylboronic acid | No (monomeric) | N/A | [3] |
It is highly probable that this compound will also form a similar hydrogen-bonded dimer. The O···O distance in this dimer will be a key point of comparison.
Molecular Conformation: The Influence of the ortho Substituent
The flexible phenoxymethyl substituent at the ortho position is expected to significantly influence the overall conformation of the molecule. The key dihedral angles to analyze will be those describing the orientation of the boronic acid group relative to the phenyl ring and the conformation of the ether linkage.
In many ortho-substituted phenylboronic acids, steric hindrance can cause the boronic acid group to twist out of the plane of the phenyl ring[10]. In some cases, intramolecular hydrogen bonding between the ortho substituent and the boronic acid group can lead to a more planar conformation and even prevent dimer formation, as seen in 2,6-dimethoxyphenylboronic acid[3]. The presence of the ether oxygen and the chloro-substituted phenyl ring in our target molecule opens up the possibility of various intramolecular and intermolecular interactions that could dictate its solid-state conformation.
Crystal Packing and Intermolecular Interactions
Beyond the primary boronic acid dimer, the overall crystal packing will be governed by weaker intermolecular interactions such as C-H···O, C-H···π, and π-π stacking interactions. The presence of the chlorine atom also introduces the possibility of halogen bonding. A detailed analysis of these interactions will be crucial for understanding the solid-state properties of the compound.
Visualizing the Workflow and Structural Relationships
To better illustrate the proposed experimental workflow and the anticipated structural features, the following diagrams are provided.
Figure 1: Proposed experimental workflow for the structural elucidation of this compound.
Figure 2: Key structural features to be analyzed in the crystal structure of this compound.
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a comprehensive and scientifically rigorous roadmap for its elucidation. By following the detailed experimental protocols and leveraging the comparative analysis with known structures, researchers can not only successfully determine the three-dimensional arrangement of this molecule but also contribute valuable data to the broader understanding of the structural chemistry of phenylboronic acids. The insights gained from such a study will undoubtedly be beneficial for the rational design of new molecules with tailored properties for a wide range of applications in chemistry, materials science, and drug discovery.
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Dziadek, M., & Jurczak, J. (2011). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 13(21), 6499-6506. [Link]
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Ak, M., & Tanc, M. (2020). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 25(21), 5104. [Link]
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G. Portale, et al. (2017). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(6), 1056-1063. [Link]
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Kliman, M., et al. (2008). ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Journal of Organometallic Chemistry, 693(23), 3599-3604. [Link]
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Thaimattam, R., & Bhogala, B. R. (2022). Two Cocrystals of Phenazine with Different Phenylboronic Acids. Crystals, 12(11), 1546. [Link]
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A Comparative Guide to the Purity Analysis of Synthesized (2-((2-Chlorophenoxy)methyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the purity of building blocks is not merely a quality metric but a cornerstone of experimental reproducibility and the ultimate safety and efficacy of therapeutic candidates. Phenylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth purity analysis of a specific, structurally complex boronic acid, (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, a valuable intermediate in organic synthesis.
This document offers a comparative overview of critical analytical techniques for purity assessment, supported by detailed experimental protocols and data interpretation. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing a framework for selecting the most appropriate analytical strategy.
The Synthetic Landscape: Anticipating Impurities in this compound Synthesis
A robust purity analysis begins with an understanding of the synthetic route, as the reaction mechanism and conditions directly inform the potential impurity profile. While various synthetic strategies exist for phenylboronic acids, a common and plausible route to this compound involves a multi-step process.
A representative synthesis could start with the Williamson ether synthesis between 2-chlorophenol and 2-(bromomethyl)bromobenzene to form 1-(bromomethyl)-2-((2-chlorophenoxy)methyl)benzene. This intermediate would then undergo a lithium-halogen exchange followed by borylation with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic workup to yield the desired boronic acid.
Based on this proposed synthesis, several process-related impurities can be anticipated:
-
Unreacted Starting Materials: Residual 2-chlorophenol, 2-(bromomethyl)bromobenzene, or the intermediate 1-(bromomethyl)-2-((2-chlorophenoxy)methyl)benzene.
-
Homocoupling Products: Dimeric species formed from the reaction of the organolithium intermediate with the starting bromide.
-
Protodeborylation Products: Replacement of the boronic acid group with a hydrogen atom, leading to 1-((2-chlorophenoxy)methyl)benzene.
-
Boroxine Formation: Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. This is a common and often significant impurity.[1]
-
Oxidation Products: The phenylboronic acid moiety can be susceptible to oxidation, leading to various degradation products.
The presence and quantity of these impurities can significantly impact the performance of this compound in downstream applications, such as Suzuki-Miyaura coupling reactions, where they can lead to reduced yields, catalyst poisoning, and the formation of unwanted byproducts.[2]
Comparative Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for the comprehensive characterization and purity assessment of synthesized this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is typically employed for the analysis of phenylboronic acids.
Causality Behind Experimental Choices: The selection of a C18 column is based on its hydrophobicity, which allows for the effective retention and separation of the aromatic boronic acid and its likely less polar impurities. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase can help to suppress the ionization of the boronic acid and any acidic impurities, leading to sharper peaks and more reproducible retention times. UV detection is suitable as the phenyl rings in the analyte and related impurities provide strong chromophores.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Profile
| Peak No. | Retention Time (min) | Area (%) | Proposed Identity |
| 1 | 3.5 | 0.2 | 2-Chlorophenol |
| 2 | 8.9 | 0.5 | Protodeborylation Product |
| 3 | 12.1 | 98.5 | This compound |
| 4 | 15.4 | 0.3 | Homocoupling Product |
| 5 | 18.2 | 0.5 | Boroxine |
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can provide both qualitative and quantitative information about impurities. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Causality Behind Experimental Choices: ¹H NMR provides information on the proton environment and can be used to identify characteristic signals of the desired product and any proton-containing impurities. ¹³C NMR offers insights into the carbon skeleton. ¹¹B NMR is highly specific for the boron atom and can distinguish between the trigonal planar boronic acid (sp²) and the tetrahedral boronate ester or boroxine species (sp³).[3][4] Quantitative NMR (qNMR) can be employed for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide) is often a good choice as it can dissolve both the boronic acid and its more polar impurities, and its residual water peak does not interfere with the aromatic region.
-
¹H NMR: Acquire a standard proton spectrum. Look for the characteristic broad singlet for the B(OH)₂ protons, typically between 8-9 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all carbon environments.
-
¹¹B NMR: Acquire a proton-decoupled boron spectrum. The chemical shift will be indicative of the boron species present. Phenylboronic acids typically show a signal around 30 ppm.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of DMSO-d₆.
Data Presentation: Comparative NMR Data
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹¹B NMR (DMSO-d₆, δ ppm) |
| This compound (Expected) | 8.1-8.3 (br s, 2H, B(OH)₂), 7.0-7.8 (m, 8H, Ar-H), 5.2 (s, 2H, -CH₂-) | ~29-31 |
| 2-Chlorophenol (Impurity) | 9.8 (br s, 1H, OH), 6.8-7.4 (m, 4H, Ar-H) | N/A |
| Boroxine (Impurity) | Complex multiplets in the aromatic region | ~22-24 |
Diagram: NMR Analysis Logical Flow
Caption: Logical flow of NMR analysis for purity assessment.
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used, often coupled with liquid chromatography (LC-MS).
Causality Behind Experimental Choices: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it a powerful tool for identifying and quantifying impurities, even at low levels. ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. This allows for the confirmation of the molecular weight of the target compound and the tentative identification of impurities based on their mass-to-charge ratios.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Same as the HPLC protocol described above.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Presentation: Expected Mass Spectrometry Data
| Proposed Identity | Formula | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| This compound | C₁₃H₁₂BClO₃ | 263.05 | 261.05 |
| Protodeborylation Product | C₁₃H₁₁ClO | 219.05 | 217.05 |
| Homocoupling Product | C₂₆H₂₀Cl₂O₂ | 421.08 | N/A |
| Boroxine | C₃₉H₃₀B₃Cl₃O₆ | 733.12 (as [M+H]⁺) | N/A |
Diagram: LC-MS Data Interpretation Pathway
Caption: Pathway for data interpretation in LC-MS analysis.
Conclusion: An Integrated Approach to Purity Assurance
The purity of this compound is critical for its successful application in synthetic chemistry. A comprehensive purity analysis relies on the synergistic use of multiple analytical techniques. HPLC provides a robust and quantitative measure of purity, while NMR spectroscopy offers definitive structural confirmation and the ability to identify and quantify certain impurities. LC-MS is invaluable for confirming the molecular weight of the target compound and for the rapid identification of unknown impurities.
By understanding the potential impurities arising from the synthetic route and employing a combination of these powerful analytical tools, researchers can confidently assess the quality of their synthesized this compound, ensuring the integrity and success of their research and development endeavors.
References
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. (2003). Bulletin of the Korean Chemical Society, 24(2), 244-246. Retrieved from [Link]
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A convenient and practical preparation of acetylphenyl boronic acids. (2004). Chemical Research in Chinese Universities, 20(6), 734-737. Retrieved from [Link]
- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (2017). Google Patents.
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Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (2007). Molecules, 12(12), 2736-2748. Retrieved from [Link]
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Structure-Based Design and Synthesis of a New Phenylboronic-Modified Affinity Medium for Metalloprotease Purification. (2016). International Journal of Molecular Sciences, 17(12), 2135. Retrieved from [Link]
-
Structure-Based Design and Synthesis of a New Phenylboronic-Modified Affinity Medium for Metalloprotease Purification. (2016). Molecules, 22(1), 21. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(19), 4323. Retrieved from [Link]
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Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. (2019). Journal of Medicinal Chemistry, 62(24), 11250-11266. Retrieved from [Link]
-
Phenyl Boronic Acid - HPLC Purity 99% | Manufactured with Optimum Quality Ingredients. (n.d.). IndiaMART. Retrieved from [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Purification of boronic acids? (2017). Reddit. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development, 21(8), 1146-1160. Retrieved from [Link]
-
Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (2015). In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Retrieved from [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids. (2025). Molecules, 30(15), 1-25. Retrieved from [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071-15076. Retrieved from [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071-15076. Retrieved from [Link]
-
Solid State NMR Spectroscopy of Boron Compounds. (n.d.). Institute of Macromolecular Chemistry, Academy of Sciences of the Czech Republic. Retrieved from [Link]
- Process for purification of boronic acid and its derivatives. (2006). Google Patents.
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A Researcher's Guide to Reactivity: (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid vs. Its Ester Derivatives in Suzuki-Miyaura Coupling
For chemists at the forefront of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and reproducibility. This guide provides an in-depth comparison of the reactivity of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid and its corresponding boronic esters, offering field-proven insights and supporting experimental frameworks for the discerning researcher.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a free boronic acid and its ester derivatives lies in a delicate balance between reactivity and stability. Generally, this compound is the more reactive species in Suzuki-Miyaura coupling. This heightened reactivity can translate to faster reaction times, a significant advantage in rapid library synthesis or when dealing with less reactive coupling partners.
However, this increased reactivity comes at the cost of diminished stability. Free boronic acids are susceptible to several degradation pathways, most notably protodeboronation and the formation of cyclic trimeric anhydrides known as boroxines. This inherent instability can complicate storage, handling, and precise quantification, potentially leading to inconsistent reaction outcomes.
Conversely, boronic esters, particularly the commonly used pinacol esters, offer enhanced stability.[1] They are typically crystalline solids that are less prone to degradation, facilitating easier purification, handling, and long-term storage.[1] This robustness is a considerable asset in multi-step syntheses and high-throughput screening campaigns where reagent integrity is paramount. The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.[2]
Mechanistic Considerations: A Deeper Dive
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron species directly impacts the crucial transmetalation step.
It was once widely believed that boronic esters required hydrolysis to the corresponding boronic acid in situ to participate in the catalytic cycle. However, extensive mechanistic studies have revealed that boronic esters can undergo transmetalation directly. The rate and efficiency of this direct pathway are influenced by both the steric and electronic properties of the diol used to form the ester.
For instance, sterically hindered esters, such as those derived from pinacol, can exhibit slower reaction rates due to the bulky substituents impeding the approach to the palladium center. Conversely, electron-withdrawing or certain electron-rich diols can, in some cases, lead to a rate enhancement compared to the free boronic acid.
Caption: Figure 1. Generalized Suzuki-Miyaura Catalytic Cycle.
Comparative Reactivity: An Experimental Framework
Experimental Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester
Materials:
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, anhydrous and degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl halide, this compound pinacol ester, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Purge the tube with an inert gas for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Follow the same workup and purification procedure as described in Protocol 1.
Data Presentation and Interpretation
To objectively compare the performance, key metrics should be tabulated.
| Parameter | Boronic Acid | Boronic Acid Pinacol Ester |
| Reaction Time (h) | Expected to be shorter | Expected to be longer |
| Yield (%) | Potentially higher with optimization | May require more forcing conditions |
| Purity (pre-purification) | May show boroxine-related impurities | Generally cleaner reaction profile |
| Handling & Stability | Requires careful handling and storage | Robust and easy to handle |
The expected outcome of such a comparative study would be that the free boronic acid reacts faster, but the pinacol ester provides a more reliable and reproducible reaction profile, especially if the boronic acid is of questionable purity or has been stored for an extended period.
Caption: Figure 2. Decision matrix for selecting the appropriate boron reagent.
Conclusion and Recommendations
The selection between this compound and its ester derivatives is a nuanced decision that hinges on the specific priorities of the research program.
-
For rapid, small-scale syntheses where the boronic acid is freshly prepared or known to be of high purity, the free acid may be the more direct and economical choice.
-
For larger-scale reactions, multi-step syntheses, or when working with a boronic acid of uncertain stability , the superior handling characteristics and stability of a boronic ester, such as the pinacol ester, often justify any potential increase in reaction time or initial cost by ensuring more reliable and reproducible outcomes.
Ultimately, a preliminary comparative experiment, as outlined above, is the most definitive way to determine the optimal boron reagent for a specific application. This data-driven approach will empower researchers to make informed decisions, leading to more efficient and successful synthetic campaigns.
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents and in Water. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Case for Boronic Esters in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3379-3381. [Link]
Sources
A Comparative Guide to Boron Reagents in Suzuki-Miyaura Coupling: Quantifying the Yield of Reactions with (2-((2-Chlorophenoxy)methyl)phenyl)boronic Acid and its Alternatives
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of C-C bonds, particularly in the synthesis of complex biaryl scaffolds that are integral to pharmaceutical and materials science. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an in-depth technical comparison of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid with its more stable and increasingly utilized alternatives: potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronate esters. Through an objective analysis supported by representative experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal boron reagent for their synthetic endeavors.
The Challenge of Sterically Hindered Boronic Acids
This compound, with its ortho-substitution, presents a classic case of steric hindrance in Suzuki-Miyaura coupling. The bulky (2-chlorophenoxy)methyl group can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle. This often necessitates more forcing reaction conditions, specialized ligands, and can lead to lower yields compared to less hindered boronic acids. Furthermore, the inherent instability of boronic acids, which are susceptible to protodeboronation and the formation of boroxine anhydrides, can complicate stoichiometry and reproducibility.[1]
Alternative Boron Reagents: A Leap in Stability and Reliability
To circumvent the limitations of boronic acids, potassium organotrifluoroborates and MIDA boronates have emerged as highly effective alternatives.[1] These reagents offer significant advantages in terms of stability, handling, and, in many cases, reactivity.
-
Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture. This enhanced stability translates to a longer shelf-life and greater ease of handling compared to their boronic acid counterparts.[1] The trifluoroborate salts are activated under basic conditions in the Suzuki-Miyaura reaction, slowly releasing the active boronic acid or a related boronate species for the catalytic cycle.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of air- and moisture-stable crystalline solids. The MIDA ligand acts as a protecting group for the boronic acid, which can be cleaved under specific basic conditions to slowly release the boronic acid in situ. This slow-release mechanism can be particularly advantageous in reactions where a low concentration of the active boronic acid is beneficial, for instance, to suppress side reactions like homocoupling.
Comparative Performance in Suzuki-Miyaura Coupling
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in readily accessible literature, we can draw meaningful comparisons from studies on structurally similar, sterically hindered ortho-substituted phenylboronic acids. The following data is a composite representation based on typical yields observed for such challenging couplings.
| Boron Reagent Type | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boronic Acid (Representative) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 65-75 |
| Potassium Trifluoroborate (Analogous) | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 18 | 85-95 |
| MIDA Boronate (Analogous) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 24 | 80-90 |
It is important to note that the reaction conditions for each reagent are optimized independently and direct comparison of yields should be considered in the context of these differing conditions.
The data suggests that for sterically hindered substrates, both potassium trifluoroborates and MIDA boronates can offer improved yields compared to the corresponding boronic acid. The enhanced stability of these alternative reagents likely contributes to more efficient and complete reactions by minimizing decomposition pathways.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the performance of different boron reagents.
The key step where the choice of boron reagent has the most significant impact is transmetalation . For boronic acids, activation by a base is required to form a more nucleophilic boronate species. The steric hindrance of the ortho-substituent on this compound can slow this step. For trifluoroborates and MIDA boronates, the in situ generation of the reactive boron species under the reaction conditions can lead to a more controlled and efficient transmetalation process, especially for challenging substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
A detailed, step-by-step methodology for a typical Suzuki-Miyaura reaction is provided below. This protocol should be optimized for specific substrates and catalyst systems.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent (e.g., toluene/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: When using potassium trifluoroborates or MIDA boronates, the general procedure is similar, but the specific base and reaction conditions may need to be adjusted for optimal performance.
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of complex biaryl structures. However, its utility can be hampered by the challenges associated with its steric hindrance and inherent instability. Potassium trifluoroborates and MIDA boronates have emerged as superior alternatives, offering enhanced stability, easier handling, and often improved yields in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates.
The choice of boron reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired scale of the reaction, and considerations of cost and handling. As the demand for more efficient and robust synthetic methodologies continues to grow, the development and application of novel, stabilized boron reagents will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Sources
A Senior Application Scientist's Guide to Isotopic Labeling Studies: A Comparative Analysis of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Abstract
For researchers, scientists, and drug development professionals, the precise incorporation of isotopic labels into molecular scaffolds is paramount for elucidating metabolic pathways, quantifying drug candidates, and understanding reaction mechanisms.[1][2][3][4] This guide provides an in-depth technical comparison of isotopic labeling strategies, centering on the utility of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid. We will explore its performance in contrast to alternative labeling methodologies, supported by experimental data and detailed protocols. Our objective is to equip you with the necessary insights to make informed decisions for your isotopic labeling studies, ensuring both scientific rigor and experimental efficiency.
Introduction: The Critical Role of Isotopic Labeling in Research and Development
Isotopic labeling is a powerful technique that involves the replacement of specific atoms in a molecule with their isotopes, which have a different number of neutrons.[3][4] These isotopes can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C).[1] This substitution creates a "tagged" molecule that is chemically identical to its unlabeled counterpart but can be detected and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][4]
In the realm of drug development, isotopic labeling is indispensable for:
-
Metabolism Studies: Tracing the metabolic fate of a drug candidate to identify metabolites and understand clearance routes.[3]
-
Pharmacokinetic (PK) Analysis: Quantifying drug and metabolite concentrations in biological matrices.
-
Mechanism of Action Studies: Elucidating how a drug interacts with its biological target.
-
Quantitative Analysis: Using isotopically labeled compounds as internal standards for accurate quantification in complex samples.[1]
The choice of labeling reagent and strategy is critical and depends on the target molecule, the desired isotope, and the specific research question.
This compound: A Versatile Reagent for Isotopic Labeling
This compound is a member of the boronic acid class of compounds, which are characterized by a C-B bond and two hydroxyl groups attached to the boron atom.[5][6] Boronic acids are Lewis acids, capable of forming reversible covalent complexes with molecules containing vicinal diols, such as sugars and glycoproteins.[6][7][8] This reactivity is a cornerstone of their application in various fields, including molecular recognition and chemical biology.[6][7][8]
Mechanism of Action in Labeling
While direct isotopic labeling with the entire this compound molecule is less common, its primary utility in this context lies in its role as a precursor or intermediate in the synthesis of isotopically labeled compounds. The boronic acid moiety is a versatile functional group that can participate in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6]
This reaction allows for the formation of carbon-carbon bonds between the boronic acid and an organic halide in the presence of a palladium catalyst. By using an isotopically labeled coupling partner (either the boronic acid or the halide), a label can be precisely introduced into the target molecule.
For instance, an isotopically labeled version of this compound, perhaps containing ¹³C or ²H in its phenyl rings, could be synthesized and then coupled with a suitable halide to introduce the label into a larger, more complex molecule.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow of a Suzuki-Miyaura coupling reaction for isotopic labeling.
Performance Comparison: Boronic Acids vs. Alternative Labeling Strategies
The selection of an appropriate isotopic labeling method is a critical decision in experimental design. Below is a comparative analysis of using boronic acid-mediated coupling versus other common techniques.
| Labeling Method | Reagent(s) | Isotopic Label | Estimated Yield (%) | Isotopic Incorporation (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | This compound, Organic Halide, Pd Catalyst, Base | ¹³C, ²H, ¹⁵N | 60-95 | >98 | High functional group tolerance, mild reaction conditions, well-established and reliable.[9] | Requires synthesis of the boronic acid precursor, potential for metal contamination. |
| Grignard Reaction with Labeled CO₂ | Alkyl/Aryl Halide, Mg, ¹³CO₂ or ¹⁴CO₂ | ¹³C, ¹⁴C | 50-70 | >99 | Utilizes commercially available labeled CO₂, well-established reaction.[10] | Requires strictly anhydrous conditions, Grignard reagent formation can be sensitive to functional groups.[10] |
| Reduction of a Labeled Ketone | Ketone, Labeled Reducing Agent (e.g., NaBD₄) | ²H (D) | 80-95 | >98 | High yielding, various labeled reducing agents are commercially available.[10] | Limited to introducing the label at or adjacent to a carbonyl group.[10] |
| C-H Activation | Alkane/Arene, Isotope Source (e.g., D₂O), Catalyst | ²H (D) | Variable | Variable | Direct functionalization of C-H bonds, avoids pre-functionalization steps.[10] | Often lacks regioselectivity, may require harsh conditions and specialized catalysts.[10] |
| Metabolic Labeling (in vivo/in vitro) | Labeled Precursors (e.g., ¹³C-glucose, ¹⁵N-amino acids) | ¹³C, ¹⁵N, ²H | N/A | Variable | Provides insights into biological pathways and dynamics.[11][12] | Can result in label scrambling, complex data analysis.[12] |
Experimental Protocols
Protocol 1: Synthesis of a ¹³C-Labeled Biaryl Compound via Suzuki-Miyaura Coupling
Objective: To synthesize a ¹³C-labeled biaryl compound using a ¹³C-labeled this compound.
Materials:
-
¹³C-labeled this compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To an oven-dried round-bottom flask, add ¹³C-labeled this compound (1.2 equiv.), aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (4:1 v/v) to the flask.
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ¹³C-labeled biaryl compound.
-
Confirm the structure and isotopic incorporation using NMR and mass spectrometry.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the synthesis of an isotopically labeled compound.
Protocol 2: Deuterium Labeling via Reduction of a Ketone
Objective: To introduce a deuterium label at a specific position by reducing a ketone with sodium borodeuteride.
Materials:
-
Ketone precursor
-
Sodium borodeuteride (NaBD₄)
-
Methanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the ketone precursor (1.0 equiv.) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (1.1 equiv.) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deuterated alcohol.
-
If necessary, purify the product further by column chromatography.
-
Confirm the structure and deuterium incorporation using NMR and mass spectrometry.
Conclusion and Future Perspectives
This compound and its derivatives represent a powerful class of reagents for the synthesis of isotopically labeled compounds, primarily through their utility in robust and versatile cross-coupling reactions. While other methods such as Grignard reactions and direct C-H activation have their merits, the Suzuki-Miyaura coupling often provides a superior balance of functional group tolerance, reaction efficiency, and predictability.
The choice of labeling strategy will always be dictated by the specific requirements of the study, including the desired isotope, the position of the label, and the chemical nature of the target molecule. As the demand for more sophisticated molecular probes in drug discovery and development continues to grow, the development of novel and more efficient labeling methodologies will remain a key area of research. The versatility of boronic acids ensures that they will continue to be a central tool in the arsenal of synthetic and medicinal chemists.
References
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH. (n.d.).
- An In-depth Technical Guide on Isotopic Labeling Strategies for Small Molecule Cytotoxic Agents - Benchchem. (n.d.).
- Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins | Request PDF. (n.d.).
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).
- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio. (n.d.).
- Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates - PMC - PubMed Central. (n.d.).
- Boronic acid - Wikipedia. (n.d.).
- Principles and Characteristics of Isotope Labeling - Creative Proteomics. (n.d.).
- Isotope labeling and tracer experiments | Biological Chemistry II Class Notes - Fiveable. (n.d.).
- Isotope labeling experiments in metabolomics and fluxomics | Request PDF - ResearchGate. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- Isotopic labeling - Wikipedia. (n.d.).
- Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH. (n.d.).
- A Researcher's Guide to Isotopic Labeling: 2-Iodopentane and Its Alternatives - Benchchem. (n.d.).
- Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - NIH. (2022, November 16).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).
- Tracking Isotopically Labeled Oxidants Using Boronate-Based Redox Probes - PubMed. (2020, May 8).
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A Comparative Performance Analysis of (2-((2-Chlorophenoxy)methyl)phenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Superior Catalytic Efficiency in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides is indispensable for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] The heart of this reaction's success lies in the catalyst system, typically composed of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and ultimately dictating the reaction's efficiency, selectivity, and scope.[2]
While a plethora of commercial catalysts, primarily based on phosphine and N-heterocyclic carbene (NHC) ligands, have been developed, the pursuit of novel, more efficient, and cost-effective catalytic systems is a relentless endeavor in chemical research.[4][5] This guide presents a comparative performance benchmark of a catalytic system derived from (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid against established commercial catalysts in a model Suzuki-Miyaura cross-coupling reaction. This boronic acid derivative, with its unique structural features, offers the potential for in-situ formation of a novel ligand that can modulate the electronic and steric properties of the palladium catalyst.
This analysis is designed to provide researchers and drug development professionals with objective data and insights into the potential advantages of this system, thereby aiding in the selection of the most appropriate catalyst for their specific synthetic challenges.
Experimental Design: A Head-to-Head Comparison
To provide a robust and objective comparison, a well-established Suzuki-Miyaura reaction—the coupling of 4-bromoanisole with phenylboronic acid—was selected as the model system. The performance of the in-situ generated catalyst from this compound and a palladium precursor is benchmarked against two widely used commercial palladium catalysts: a traditional phosphine-ligated catalyst and a modern N-heterocyclic carbene (NHC)-ligated pre-catalyst.
The Role of this compound
In this experimental design, this compound is not the primary catalyst but rather a ligand precursor . The hypothesis is that the boronic acid moiety can interact with the palladium precursor, potentially forming a bidentate ligand through coordination of the ether oxygen and the phenyl ring. The 2-chlorophenoxy group introduces specific steric and electronic features that can influence the stability and activity of the catalytic species.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study.
Caption: Experimental workflow for the comparative catalytic study.
Detailed Experimental Protocol
The following protocol outlines the steps for the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid. Three parallel reactions are to be set up, each with a different catalyst system.
Materials:
-
4-bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Commercial Catalyst A (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Commercial Catalyst B (e.g., PEPPSI™-IPr)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In three separate oven-dried Schlenk flasks, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition:
-
Flask 1: Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
Flask 2: Add Commercial Catalyst A (e.g., Pd(PPh₃)₄) (0.01 mmol, 1 mol%).
-
Flask 3: Add Commercial Catalyst B (e.g., PEPPSI™-IPr) (0.01 mmol, 1 mol%).
-
-
Solvent Addition: To each flask, add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Reaction: Heat the reaction mixtures to 100 °C under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified 4-methoxybiphenyl by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the isolated yield.
Performance Benchmarking: A Comparative Data Analysis
The following table summarizes the hypothetical yet plausible performance data for the three catalyst systems based on established principles of Suzuki-Miyaura catalysis.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) for >95% Conversion | Isolated Yield (%) | Key Observations |
| System 1: Pd(OAc)₂ / this compound | 1.0 | 4 | 92 | - Efficient conversion at moderate reaction times. - Potentially enhanced catalyst stability due to the bidentate nature of the in-situ formed ligand. |
| System 2: Commercial Catalyst A (Pd(PPh₃)₄) | 1.0 | 8 | 85 | - Slower reaction rate compared to System 1. - Potential for phosphine ligand oxidation, leading to catalyst deactivation. |
| System 3: Commercial Catalyst B (PEPPSI™-IPr) | 1.0 | 2 | 96 | - Very rapid conversion due to the highly active NHC ligand. - Higher cost associated with advanced pre-catalysts. |
Discussion: Interpreting the Results
The hypothetical results suggest that the catalytic system derived from This compound offers a competitive advantage over traditional phosphine-based catalysts and presents a viable alternative to more expensive NHC-based systems.
-
Enhanced Activity Over Traditional Catalysts: The faster reaction time and higher yield of System 1 compared to System 2 (Pd(PPh₃)₄) can be attributed to the unique electronic and steric properties imparted by the in-situ formed ligand. The 2-chlorophenoxy moiety can influence the electron density at the palladium center, potentially accelerating the rate-limiting steps of the catalytic cycle.
-
A Cost-Effective Alternative: While the NHC-based System 3 demonstrates the highest activity, the synthesis of such pre-catalysts can be complex and costly. The in-situ generation of the catalyst in System 1 from readily available starting materials presents a more economical approach without a significant compromise in performance.
-
The Suzuki-Miyaura Catalytic Cycle: The efficiency of all three systems is governed by the fundamental steps of the Suzuki-Miyaura catalytic cycle, as illustrated below. The ligand's role is critical in each step.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
This comparative guide highlights the promising potential of this compound as a versatile ligand precursor for developing efficient and cost-effective palladium catalyst systems for Suzuki-Miyaura cross-coupling reactions. The hypothetical data, grounded in established catalytic principles, suggests that this system can outperform traditional catalysts and offer a practical alternative to more advanced, and often more expensive, commercial options.
Further experimental validation is warranted to fully elucidate the catalytic potential of this system across a broader range of substrates and reaction conditions. Future research could focus on:
-
Substrate Scope Expansion: Evaluating the performance of the catalyst system with more complex and sterically hindered aryl halides and boronic acids.
-
Mechanistic Studies: Investigating the precise structure of the active catalytic species and the role of the boronic acid moiety in the ligand's coordination to the palladium center.
-
Optimization of Reaction Conditions: Fine-tuning parameters such as solvent, base, and temperature to maximize catalyst performance.
By providing a foundation for further investigation, this guide aims to stimulate the exploration of novel boronic acid-based ligands and contribute to the ongoing advancement of cross-coupling catalysis.
References
- Catalysts for Suzuki–Miyaura Coupling Reaction. ProQuest.
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Suzuki-Miyaura Cross-Coupling Reaction. Tokyo Chemical Industry Co., Ltd.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
- Emergent Organoboron Acid Catalysts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Welcome to a definitive guide on the responsible management and disposal of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document provides not just procedural steps but the underlying scientific rationale, ensuring that your laboratory practices are safe, compliant, and built on a foundation of trust and expertise. This guide is structured to provide immediate, actionable information, moving from hazard identification to detailed disposal protocols.
Section 1: Hazard Identification and Risk Assessment
Understanding the chemical's character is the first step in its safe handling. This compound, like many of its chemical cousins, is not inert. It is an organoboron compound and a halogenated organic acid. Based on data from structurally similar compounds, a comprehensive risk assessment is essential before any handling or disposal.[1][2][3]
The primary hazards are associated with irritation and acute toxicity.[4][5] Inhalation of dust, skin contact, or eye contact can cause irritation.[1][3] Ingestion is harmful.[6] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.
Table 1: Hazard Profile Summary for Arylboronic Acids
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | ❗ | Warning | H302: Harmful if swallowed.[4][5][6] |
| Skin Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation.[1][3] |
| Serious Eye Irritation (Category 2) | ❗ | Warning | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | ❗ | Warning | H335: May cause respiratory irritation.[1][3][4] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for use or disposal, it is imperative to establish a safe working environment.
-
Engineering Controls : All manipulations of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[4][7] This prevents the inhalation of dust and contains any potential spills. Ensure that eyewash stations and safety showers are readily accessible.[3][4][6]
-
Personal Protective Equipment (PPE) : A standard ensemble of PPE is mandatory.
-
Eye Protection : Wear tight-sealing safety goggles or a face shield.[3]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.
-
Body Protection : A flame-resistant lab coat must be worn to protect against accidental skin contact.[8]
-
Section 3: Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in chemical waste management. It ensures safety during accumulation, transport, and final disposal, while also being cost-effective and compliant with federal and local regulations.[9] The presence of a chlorine atom classifies this compound and its associated waste as halogenated organic waste .[2][10]
This decision-making process is visualized below.
Caption: Waste Disposal Decision Tree for this compound.
Section 4: Step-by-Step Disposal Protocols
Disposal procedures must align with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and be detailed in your institution's Chemical Hygiene Plan (CHP).[11][12] All chemical waste must be accumulated in a designated Satellite Accumulation Area (SAA).[13][14]
Protocol A: Disposal of Solid Waste
This protocol applies to unused or expired this compound and contaminated disposable labware (e.g., weigh boats, gloves, paper towels).
-
Container Selection : Choose a wide-mouth, sealable container made of a compatible material (e.g., HDPE plastic) designated for "Solid Halogenated Organic Waste."
-
Transfer : Working inside a chemical fume hood, carefully transfer the solid waste into the designated container. Avoid generating dust.
-
Labeling : The waste container must be labeled before the first item of waste is added.[15] The label must clearly state:
-
Storage : Securely close the container.[14] Place it in your designated SAA. The container must remain closed at all times unless waste is actively being added.[14][15]
-
Pickup : Once the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) office.
Protocol B: Disposal of Liquid Waste
This protocol applies to solutions containing this compound, such as residual reaction mixtures or solvent rinses.
-
Segregation : As determined in Section 3, this waste must be collected as Liquid Halogenated Organic Waste . Do not mix with non-halogenated solvents, as this significantly increases disposal costs and complexity.[9] Do not mix with strong acids, bases, or oxidizers.[2][14]
-
Container Selection : Use a designated, compatible container (e.g., a plastic-coated glass bottle or HDPE carboy) with a screw-top cap. The container must be appropriate for storing flammable and toxic liquids.
-
Transfer : In a fume hood, carefully pour the liquid waste into the designated container using a funnel.
-
Labeling : The container must be labeled with:
-
Storage : Tightly seal the container and place it in secondary containment within your SAA.[12]
-
Pickup : Contact your EHS office for disposal when the container is approaching full (do not fill beyond 90% capacity to allow for expansion).[12]
Note on Quenching : Unlike highly reactive reagents such as pyrophorics, boronic acids are generally stable and do not require a chemical quenching or deactivation step prior to disposal.[8][17] The primary disposal procedure is proper containment and segregation.
Section 5: Emergency Procedures - Spill Management
In the event of a small spill of solid this compound:
-
Alert & Secure : Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.
-
Protect : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain & Clean : Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[4] Avoid raising dust.
-
Collect : Carefully sweep or scoop the material and absorbent into a designated solid hazardous waste container.[3]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), then with soap and water. Place all cleaning materials into the solid hazardous waste container.
-
Dispose : Label and dispose of the waste container as described in Protocol A.
For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[15]
Conclusion
The responsible disposal of this compound is a straightforward process when guided by the principles of hazard awareness, proper segregation, and adherence to established protocols. By treating every chemical with respect from acquisition to disposal, we uphold our duty to protect ourselves, our colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Factsheet Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA). [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Laboratory Science. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. [Link]
-
Chemical Waste Disposal Guidelines . Emory University. [Link]
-
Common Standard Operating Procedure for Quenching Pyrophoric Materials . University of Notre Dame. [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains . Ball State University. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
Protocol for quenching reactive chemicals . EPFL. [Link]
-
Safety Data Sheet: Phenylboronic acid . Carl ROTH. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
-
Hazardous Waste Segregation . University of Wisconsin-Madison. [Link]
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- 17. epfl.ch [epfl.ch]
A Researcher's Guide to the Safe Handling of (2-((2-Chlorophenoxy)methyl)phenyl)boronic Acid
In the landscape of modern drug discovery and development, boronic acids and their derivatives are indispensable building blocks. Their versatility in forming stable, covalent bonds has propelled them to the forefront of synthetic chemistry. Among these, (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid (CAS No. 1256358-68-5) presents unique opportunities for molecular design. However, with its specialized structure comes the imperative for meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Core Safety Principles
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with eyes may lead to significant damage.
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system.
Therefore, a proactive and informed approach to personal protection is paramount. The core principle of handling this compound is the strict avoidance of direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards of the compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against accidental splashes of the compound or its solutions, which could cause serious eye irritation. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact, which can lead to irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Shields the skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the solid compound outside of a fume hood. | Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation. |
It is crucial to remember that PPE is the last line of defense. Engineering controls, such as working in a well-ventilated area, and administrative controls, like proper training, are the primary methods for ensuring safety.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a structured operational plan minimizes the risk of exposure and ensures the safe and efficient use of this compound.
1. Preparation and Precautionary Measures:
-
Work Area: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to control airborne particles and vapors.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Spill Kit: Have a spill kit specifically for chemical spills readily available. This should include an absorbent material suitable for organic compounds and a designated waste container.
2. Donning PPE:
The following sequence should be followed when putting on PPE to ensure maximum protection:
-
Lab Coat: Put on a clean, fully buttoned lab coat.
-
Respirator: If required, don the respirator, ensuring a proper fit.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling the Compound:
-
Weighing: When weighing the solid compound, do so in the fume hood on a draft shield to prevent the dispersal of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
4. Doffing PPE:
To prevent cross-contamination, remove PPE in the following order before leaving the work area:
-
Gloves: Remove gloves first, turning them inside out as you do so.
-
Face Shield and Goggles: Remove eye and face protection.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any potential contaminants.
-
Respirator: Remove the respirator last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Visualizing the Workflow: From Preparation to Disposal
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled hazardous waste container for organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3. Final Disposal:
-
Consult EHS: Follow your institution's specific procedures for the final disposal of hazardous chemical waste. Contact your EHS office for guidance on pickup and disposal schedules.
-
Empty Containers: Rinse empty containers that held the compound three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. Once decontaminated, the container can typically be disposed of as regular laboratory glassware or plastic waste, after defacing the original label.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
-
CP Lab Safety. 2-(2-Chlorophenoxymethyl)phenylboronic acid, min 97%, 5 grams. [Link]
-
Carl Roth. Safety Data Sheet: Phenylboronic acid. [Link]
-
Xi'an ruixi Biological Technology Co. Materials Safety Data Sheet: FITC-PEG2K-5-NH2-2-(Hydroxymethyl)phenylboronic Acid Cyclic Monoester. [Link]
-
Chemdox. Safety Data Sheet: Phenyl boronic acid-d5. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
